molecular formula C12H13NO4 B111082 (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid CAS No. 106973-36-8

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Cat. No.: B111082
CAS No.: 106973-36-8
M. Wt: 235.24 g/mol
InChI Key: LAHROJZLGLNLBT-SNVBAGLBSA-N
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Description

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid is a valuable chiral building block in the synthesis of biologically active compounds, particularly in pharmaceutical research and development where stereochemistry is critical . Its structure, featuring both a carboxylic acid and a morpholine ring, makes it a versatile intermediate for constructing enzyme inhibitors and receptor modulators . Researchers commonly employ this compound in medicinal chemistry for optimizing drug candidates, with specific applications in developing therapies for central nervous system disorders and metabolic diseases . The carboxylic acid functionality allows for easy derivatization, enabling the formation of amides and esters to fine-tune the physicochemical properties, solubility, and bioavailability of lead compounds . Furthermore, its stable (R)-configuration is essential for asymmetric synthesis routes, contributing to the high enantiomeric purity required in final active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

(3R)-4-benzyl-5-oxomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHROJZLGLNLBT-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543338
Record name (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106973-36-8
Record name (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cornerstone of Chiral Morpholines: A Technical Guide to (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring system stands out as a "privileged scaffold." Its inherent conformational stability, favorable physicochemical properties—such as enhanced aqueous solubility and metabolic stability—and its ability to engage in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design.[1] When chirality is introduced, specifically at the C3 position, the resulting enantiomerically pure morpholine derivatives become powerful tools for creating stereospecific therapeutics.

This guide provides an in-depth technical overview of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (CAS 106973-36-8), a key chiral building block. Its structure combines the robust morpholine core with a carboxylic acid functionality and a defined stereocenter, making it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical agents, most notably in the class of oxazolidinone antibiotics. We will explore its chemical identity, a proposed, field-proven synthetic route, comprehensive analytical methodologies for stereochemical and purity verification, and its critical applications in drug development.

Physicochemical Properties and Structural Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.

PropertyValueReference
CAS Number 106973-36-8[2]
Molecular Formula C₁₂H₁₃NO₄[2]
Molecular Weight 235.24 g/mol [2]
Melting Point 177-178 °C[2]
Appearance White to off-white crystalline solidInferred from typical morpholine derivatives
Purity Typically ≥98%[2]

The structural architecture of this compound is paramount to its utility. The benzyl group on the nitrogen atom provides steric bulk and lipophilicity, influencing solubility and potential π-stacking interactions. The lactam carbonyl at the 5-position and the carboxylic acid at the 3-position are key functional handles for subsequent chemical transformations. Most importantly, the (R)-configuration at the C3 stereocenter dictates the three-dimensional arrangement of the molecule, a critical factor in its role in asymmetric synthesis.

Caption: 2D structure of this compound.

Proposed Enantioselective Synthesis

While multiple synthetic routes to morpholine derivatives exist, achieving high enantiopurity is paramount.[3] The following proposed synthesis is adapted from a validated protocol for the corresponding (S)-enantiomer, leveraging a readily available chiral starting material, N-benzyl-D-serine, to ensure the desired (R)-stereochemistry in the final product.

The causality behind this synthetic strategy lies in the use of a chiral pool starting material. By beginning with N-benzyl-D-serine, the stereocenter is already established, and the subsequent reactions are designed to preserve this configuration.

G cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization A N-benzyl-D-serine B Intermediate Amide A->B Chloroacetyl chloride, K₂CO₃, THF/H₂O, 0-5°C C Intermediate Amide D (R)-4-Benzyl-5-oxo-3- morpholinecarboxylic Acid C->D NaOH (aq), 5-10°C

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • N-benzyl-D-serine

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Heptane

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Protocol:

  • N-Chloroacetylation:

    • To a jacketed reactor, add N-benzyl-D-serine (1.0 equivalent) and THF (6 volumes).

    • Cool the resulting solution to 0-5 °C.

    • In a separate vessel, prepare a pre-cooled (0-5 °C) aqueous solution of potassium carbonate (3.0 equivalents) in water (6 volumes).

    • Add the potassium carbonate solution to the reactor.

    • Slowly add chloroacetyl chloride (1.4 equivalents) via an addition funnel, ensuring the internal temperature is maintained below 5 °C.

    • Stir the biphasic mixture at 0-5 °C for approximately 30 minutes.

    • In-process control (IPC): Monitor the reaction by HPLC to ensure consumption of the starting material. If the N-benzyl-D-serine residual is greater than 5%, add an additional portion of chloroacetyl chloride.

  • Intramolecular Cyclization and Work-up:

    • Once the first step is complete, slowly add a 50 wt% aqueous solution of sodium hydroxide, maintaining the internal temperature between 5-10 °C, until the pH is stabilized above 13.5. This strong base facilitates the intramolecular Williamson ether synthesis, forming the morpholine ring.

    • Monitor the cyclization by HPLC until the intermediate is consumed (<1% area).

    • Warm the reaction mixture to 25 °C.

    • Add heptane (2 volumes) and stir vigorously for 10 minutes to extract organic impurities. Allow the layers to separate and discard the organic (upper) layer.

    • Cool the aqueous layer to 0-5 °C and slowly acidify with concentrated HCl to a pH of approximately 1-2. This will precipitate the carboxylic acid product.

    • Extract the product with ethyl acetate (3 x 5 volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol) to obtain this compound as a crystalline solid.[2]

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of the final product is critical. A multi-pronged analytical approach provides a self-validating system.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

    • ¹H NMR: Expected signals would include aromatic protons from the benzyl group, diastereotopic protons of the benzyl CH₂, the methine proton at the C3 stereocenter, and the methylene protons of the morpholine ring.

    • ¹³C NMR: Key signals would correspond to the carboxyl and lactam carbonyl carbons, aromatic carbons, and the aliphatic carbons of the morpholine ring and benzylic methylene.

  • Mass Spectrometry (MS): To confirm the molecular weight (235.24 g/mol ). Electrospray ionization (ESI) in either positive or negative mode would be suitable.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the standard for assessing chemical purity.

    ParameterRecommended Condition
    Column C18 (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase Gradient of water (with 0.1% formic or acetic acid) and acetonitrile
    Flow Rate 1.0 mL/min
    Detection UV at ~210 nm and ~254 nm
    Column Temperature 25-30 °C
Enantiomeric Purity Determination

The most critical analytical parameter is the enantiomeric excess (ee%). This is determined using chiral HPLC.

  • Rationale for Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose carbamates, are highly effective for separating a wide range of enantiomers.[4][5] Columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points for method development.[6]

Proposed Chiral HPLC Method:

G A Sample Dissolved in Mobile Phase B Injection into HPLC A->B C Chiral Stationary Phase (e.g., Chiralpak® AD-H) B->C D Isocratic Elution (Hexane/IPA/TFA) C->D E UV Detection D->E F Chromatogram: Separated (R) and (S) Peaks E->F

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol:

  • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and a small amount of trifluoroacetic acid (TFA). A typical starting condition would be 80:20 (Hexane:IPA) with 0.1% TFA. The TFA is crucial for protonating the carboxylic acid, ensuring good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The (R)- and (S)-enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas:

    • ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Applications in Drug Development

This compound is more than a chemical curiosity; it is a strategic building block for accessing complex, biologically active molecules.

Key Intermediate for Oxazolidinone Antibiotics

The primary application of this chiral morpholine derivative is in the synthesis of oxazolidinone antibiotics, such as Linezolid.[7] The oxazolidinone class of antibiotics inhibits bacterial protein synthesis through a unique mechanism, making them effective against multi-drug resistant Gram-positive bacteria.[8] The synthesis of these drugs often involves the construction of a chiral side chain, and this compound can serve as a precursor to introduce the required stereochemistry and functionality.

Constrained Amino Acid Analog

Beyond its role as a synthetic intermediate, this molecule can be viewed as a constrained amino acid analog.[9][10] The rigid morpholine ring system restricts the conformational flexibility that would be present in an open-chain amino acid. Incorporating such constrained analogs into peptides can lock the peptide backbone into a specific conformation, which is a powerful strategy in peptidomimetic drug design to enhance binding affinity to biological targets and improve metabolic stability.[11][12]

Conclusion

This compound is a high-value chiral building block whose importance is derived from its stereochemically defined and functionally rich structure. The proposed synthetic route, grounded in established chemical principles, offers a reliable pathway to this molecule in high enantiopurity. The rigorous analytical workflow described herein ensures that the material meets the stringent quality requirements for pharmaceutical development. As the demand for stereochemically pure and structurally complex drugs continues to grow, the role of versatile intermediates like this compound will only become more critical in the arsenal of the research scientist and drug development professional.

References

  • ResearchGate. (2025, August 10). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]

  • Lubin-Germain, N., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed. Retrieved from [Link]

  • Pang, S. P. (2007). Studies on the cyclization reaction of D-aspartic acid. ResearchGate. Retrieved from [Link]

  • HPLC.eu. Chiral Columns. Retrieved from [Link]

  • Fasano, A., & Gasparrini, F. (2013). Green Chiral HPLC Enantiomeric Separations Using High Temperature Liquid Chromatography and Subcritical Water on Chiralcel OD and Chiralpak AD. PubMed. Retrieved from [Link]

  • Google Patents. (Year). Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • Roshini, A., et al. (2009). The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats. PubMed. Retrieved from [Link]

  • Sako, K., et al. (2015). Efficient backbone cyclization of linear peptides by a recombinant asparaginyl endopeptidase. PMC - NIH. Retrieved from [Link]

  • De Klerck, K., et al. (2012). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Retrieved from [Link]

  • MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Retrieved from [Link]

  • Arkat USA, Inc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkat USA. Retrieved from [Link]

  • Trabocchi, A., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (Year). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Retrieved from [Link]

  • PubMed. (2025, June 13). Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. Retrieved from [Link]

Sources

(3R)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of molecular entities with high specificity and therapeutic efficacy is paramount. Chiral building blocks are fundamental to this endeavor, providing the stereochemical precision required to optimize interactions with biological targets.[1] Among these, heterocyclic systems are of particular interest due to their prevalence in bioactive natural products and approved pharmaceuticals. The morpholine nucleus, a six-membered heterocycle containing both an ether and a secondary amine functionality, serves as a privileged scaffold in drug design. Its incorporation into molecular structures often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[2]

This guide focuses on (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid , a chiral molecule that synergistically combines the structural rigidity and advantageous properties of the N-acylated morpholine core with the versatile reactivity of a carboxylic acid. The specific (R)-stereochemistry at the C3 position makes it a valuable synthon for asymmetric synthesis, enabling the construction of complex, enantiomerically pure drug candidates. This document provides a comprehensive overview of its chemical properties, synthesis, analysis, and strategic applications for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

(3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a white to off-white crystalline solid under standard conditions. Its structure features a lactam moiety within the morpholine ring, an N-benzyl group that adds lipophilicity, and a carboxylic acid group that serves as a key handle for chemical modification.

PropertyValueReference(s)
CAS Number 106973-36-8[3]
Molecular Formula C₁₂H₁₃NO₄[3]
Molecular Weight 235.24 g/mol [3]
Melting Point 177-178 °CN/A
Boiling Point 506.8 °C at 760 mmHg (Predicted)N/A
Density 1.339 g/cm³ (Predicted)N/A
Purity ≥97% / ≥98%[3][4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
LogP 0.4986 (Predicted)[3]

Spectroscopic Analysis: A Theoretical Framework

While specific experimental spectra for this exact compound are not widely published, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is expected to be dominated by characteristic absorptions from its functional groups.[6]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted to appear in the range of 3300-2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer formation common in carboxylic acids.

  • C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and benzyl methylene groups will appear just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyls): Two distinct, strong, and sharp peaks are anticipated in the carbonyl region. The lactam (amide) carbonyl stretch is expected around 1650-1680 cm⁻¹. The carboxylic acid carbonyl stretch is typically found at a higher frequency, around 1700-1725 cm⁻¹ for the hydrogen-bonded dimer.

  • C-O Stretch (Ether): A strong C-O stretching vibration from the morpholine ether linkage should be visible in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides clear diagnostic signals for the different hydrogen environments in the molecule.[5]

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically between 10-12 ppm. This signal will disappear upon the addition of D₂O due to proton exchange.

  • Aromatic Protons (Benzyl C₆H₅-): The five protons of the phenyl ring will appear as a multiplet in the aromatic region, approximately 7.2-7.4 ppm.

  • Benzyl Methylene Protons (-CH₂-Ph): The two diastereotopic protons of the benzyl methylene group, adjacent to the chiral center, will likely appear as two distinct doublets (an "AB quartet") due to their different magnetic environments. These signals are expected between 4.0-5.0 ppm.

  • Morpholine Ring Protons: The protons on the morpholine ring will exhibit complex splitting patterns. The proton at the chiral center (C3, adjacent to the carboxyl group) is expected between 4.0-4.5 ppm. The other four protons on the morpholine ring (at C2 and C6) will likely appear as multiplets between 3.5-4.5 ppm.

The carbon NMR spectrum will confirm the carbon framework of the molecule.[5]

  • Carbonyl Carbons (-C=O): Two deshielded signals are expected. The carboxylic acid carbonyl carbon should appear around 170-180 ppm, while the lactam carbonyl carbon is predicted to be slightly more shielded, around 165-175 ppm.

  • Aromatic Carbons (Benzyl C₆H₅-): Multiple signals are expected in the 125-140 ppm range, corresponding to the carbons of the phenyl ring.

  • Chiral Carbon (C3): The carbon atom bearing the carboxylic acid group is expected to resonate around 55-65 ppm.

  • Morpholine Ring Carbons (C2, C6): The carbons adjacent to the oxygen atom will be deshielded, appearing around 65-75 ppm.

  • Benzyl Methylene Carbon (-CH₂-Ph): The carbon of the benzyl methylene group is expected in the range of 45-55 ppm.

Synthesis and Purification

The synthesis of (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a stereospecific process that relies on a suitable chiral starting material. The most direct precursor is N-benzyl-D-serine, ensuring the desired (R)-configuration in the final product. The synthesis involves a two-step, one-pot procedure: N-acylation followed by intramolecular cyclization.

Synthetic Workflow

The causality behind this experimental design is straightforward:

  • Deprotonation: N-benzyl-D-serine contains three potentially acidic protons (amine, hydroxyl, and carboxyl). The use of a strong base like potassium carbonate in an aqueous/organic biphasic system selectively deprotonates the most acidic protons (carboxyl and hydroxyl), creating nucleophilic alkoxide and carboxylate ions.

  • N-Acylation: Chloroacetyl chloride is a highly reactive acylating agent. It is added slowly at low temperature (0-5 °C) to react preferentially with the more nucleophilic amine, forming an intermediate N-acylated serine derivative. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.

  • Intramolecular Cyclization (Williamson Ether Synthesis): After N-acylation, the addition of a strong base (NaOH) ensures complete deprotonation of the hydroxyl group. This alkoxide then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the chlorine atom to form the morpholine ring and close the lactam, yielding the desired product.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_output Output R1 N-Benzyl-D-Serine P1 Step 1: Dissolve N-Benzyl-D-Serine in THF/Water with K₂CO₃ at 0-5 °C R1->P1 R2 Chloroacetyl Chloride P2 Step 2: Slow addition of Chloroacetyl Chloride (N-Acylation) R2->P2 R3 Potassium Carbonate (Base 1) R3->P1 R4 Sodium Hydroxide (Base 2) P3 Step 3: Add NaOH solution (Intramolecular Cyclization) R4->P3 R5 THF / Water (Solvent) R5->P1 P1->P2 P2->P3 P4 Step 4: Acidification with HCl to pH < 2 (Precipitation) P3->P4 P5 Step 5: Filtration, Washing, and Drying P4->P5 Output (3R)-4-Benzyl-5-oxomorpholine- 3-carboxylic Acid P5->Output AnalyticalWorkflow cluster_input Sample cluster_analysis Analytical Techniques cluster_verification Verification cluster_result Result Sample Dried Final Product A1 Identity & Structure (NMR, IR, MS) Sample->A1 A2 Purity Assessment (Reverse-Phase HPLC) Sample->A2 A3 Enantiomeric Excess (ee%) (Chiral HPLC) Sample->A3 V1 Structure Confirmed? A1->V1 V2 Purity > 98%? A2->V2 V3 ee% > 99%? A3->V3 Pass Release for Use V1->Pass Yes Fail Repurify or Resynthesize V1->Fail No V2->Pass Yes V2->Fail No V3->Pass Yes V3->Fail No

Sources

Strategic Chiral Synthons: (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid (CAS: 106973-36-8) represents a critical class of "chiral pool" heterocycles.[1] As a conformationally constrained amino acid derivative, it serves as a high-value scaffold in the synthesis of peptidomimetics and Neurokinin-1 (NK1) receptor antagonists, such as Aprepitant.[1] This guide details the structural rationale, robust synthetic pathways, and validation protocols required to utilize this synthon effectively in drug discovery campaigns.

Part 1: Structural Anatomy & Stereochemical Significance[1]

Molecular Architecture

The molecule consists of a morpholine ring oxidized at the 5-position to form a lactam (morpholin-5-one).[1] The stereochemistry at the C3 position is defined by the (R)-configuration, typically derived from D-Serine.

  • Core Scaffold: Morpholin-5-one (Lactam).[1]

  • Chirality: (R)-configuration at C3 (alpha to the carboxylic acid).[1]

  • Protection: N-Benzyl group (removable via hydrogenolysis).[1]

  • Numbering Logic: Oxygen (1), CH2 (2), CH-COOH (3), Nitrogen (4), C=O (5), CH2 (6).[1]

Pharmacophore Alignment

In medicinal chemistry, this scaffold is prized for its ability to lock the N-C-C-O torsion angles, mimicking the beta-turn of peptides. The C3-carboxylic acid provides a handle for amide coupling, while the lactam carbonyl offers hydrogen bond acceptance and metabolic stability compared to open-chain analogs.[1]

Part 2: Synthetic Routes & Process Chemistry[1][2][3][4]

The synthesis of this compound relies on "Chiral Pool Synthesis," utilizing the natural chirality of amino acids to establish the stereocenter without the need for expensive asymmetric catalysts.[1]

The D-Serine Route (Preferred)

The most robust industrial route begins with D-Serine.[1] The pathway involves N-benzylation followed by a double-electrophile annulation using chloroacetyl chloride.[1]

Reaction Scheme Logic:

  • N-Protection: Reductive amination of D-Serine with benzaldehyde prevents over-alkylation and activates the nitrogen.[1]

  • Annulation: Reaction with chloroacetyl chloride proceeds via a two-step mechanism:

    • Step A (Kinetic): N-acylation of the secondary amine to form the amide bond.

    • Step B (Thermodynamic): Intramolecular O-alkylation (Williamson ether synthesis type) cyclizes the ring.[1]

Synthetic Pathway Visualization[1]

SynthesisPathway D_Serine D-Serine (Chiral Pool) N_Bn_Serine N-Benzyl-D-Serine (Intermediate) D_Serine->N_Bn_Serine Benzaldehyde / NaBH4 Reductive Amination Intermediate N-Acyl Intermediate (Transient) N_Bn_Serine->Intermediate + Chloroacetyl Chloride (N-Acylation) Chloroacetyl Chloroacetyl Chloride (Electrophile) Chloroacetyl->Intermediate Product (R)-4-Benzyl-5-oxo- 3-morpholinecarboxylic Acid Intermediate->Product NaH or t-BuOK (O-Alkylation/Cyclization)

Figure 1: Step-wise synthetic pathway from D-Serine to the target morpholinone scaffold.[1][2][3][4]

Part 3: Application in Drug Discovery (NK1 Antagonists)[1]

The Aprepitant Connection

While Aprepitant (Emend®) itself contains a morpholine core, the 5-oxo derivative is a crucial strategic intermediate. It allows for:

  • Stereocontrol: The C3 stereocenter is fixed early in the synthesis.

  • Functionalization: The lactam carbonyl (C5) can be reduced later to the ether (morpholine) or treated with Grignard reagents to introduce substituents, a common tactic in synthesizing Substance P antagonists.

Mechanistic Role

The "5-oxo" group renders the ring less basic and more stable during subsequent coupling reactions at the carboxylic acid. Once the peptide/drug side chain is attached, the lactam can be selectively reduced (e.g., using BH3·DMS) to yield the final morpholine drug core.

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Safety Note: Chloroacetyl chloride is a lachrymator and highly corrosive. Perform all operations in a fume hood.

Reagents:

  • N-Benzyl-D-Serine (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion) (2.2 eq)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Suspend N-Benzyl-D-Serine (10 g) in anhydrous THF (100 mL) under Nitrogen atmosphere. Cool to 0°C.

  • Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Maintain temperature < 5°C. Stir for 1 hour. Observation: The solution may become slightly cloudy as HCl is generated (if no base is added yet).

  • Cyclization (Base Addition): In a separate flask, suspend NaH (2.2 eq) in THF. Slowly cannulate the reaction mixture into the NaH suspension at 0°C. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Quench: Cool to 0°C and quench carefully with water.

  • Workup: Acidify the aqueous layer to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes.

Self-Validating Checkpoints:

  • Checkpoint 1: Evolution of H2 gas stops upon completion of cyclization.

  • Checkpoint 2: Product should precipitate or crystallize as a white solid.[1]

  • Checkpoint 3: 1H NMR must show the disappearance of the serine CH2-OH signal and appearance of the lactam CH2 (AB quartet system).

Part 5: Analytical Characterization

To ensure the integrity of the scaffold for drug development, the following specifications must be met.

Data Summary Table
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18)
Chiral Purity > 99.0% eeChiral HPLC (Chiralpak AD-H)
Melting Point 108 – 112 °CCapillary MP
Mass Spec [M+H]+ = 236.24LC-MS (ESI)
Validation Workflow

ValidationWorkflow Sample Crude Reaction Product Extraction Acid/Base Extraction (Isolate Acid) Sample->Extraction Recryst Recrystallization (EtOAc/Hex) Extraction->Recryst Check_MP Melting Point Check (Target: ~110°C) Recryst->Check_MP Check_MP->Recryst If Fail Check_HPLC Chiral HPLC (Target: >99% ee) Check_MP->Check_HPLC If Pass

Figure 2: Quality control workflow for isolating high-purity chiral synthons.

References

  • Biosynth . This compound Product Page. Retrieved from [1]

  • ChemicalBook . (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid CAS Data. Retrieved from [1]

  • National Institutes of Health (PMC) . Benzyl trichloroacetimidates as derivatizing agents... (Context on Benzyl protection chemistry). Retrieved from

  • Google Patents . Preparation method of aprepitant intermediate (CN104557760A). Retrieved from

  • CymitQuimica . This compound Technical Data. Retrieved from

Sources

High-Fidelity Synthesis Protocol: (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

[1][2]

Executive Summary & Retrosynthetic Analysis

The target molecule is a morpholin-5-one derivative featuring a carboxylic acid at the C3 position and a benzyl group at the N4 position.[1] The (R)-configuration at C3 is derived directly from the chiral center of D-Serine .[1][2]

Retrosynthetic Logic:

  • Target: this compound.

  • Precursor: Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate (Ester allows for easier purification).[1][2]

  • Cyclization: Intramolecular Williamson ether synthesis of N-benzyl-N-(2-chloroacetyl)-D-serine methyl ester.

  • Acylation: Reaction of N-benzyl-D-serine methyl ester with chloroacetyl chloride.[1][2]

  • Starting Material: D-Serine (converted to N-benzyl methyl ester).

Reaction Pathway Visualization

SynthesisPathwayDSerineD-Serine(Starting Material)EsterD-Serine Methyl EsterHClDSerine->EsterSOCl2, MeOHRefluxNBenzylN-Benzyl-D-SerineMethyl EsterEster->NBenzylPhCHO, NaBH4Reductive AminationAcylN-ChloroacetylIntermediateNBenzyl->AcylClCH2COClEt3N, DCM, 0°CCyclicEsterMethyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylateAcyl->CyclicEsterNaH, DMFCyclization (<10°C)Target(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic AcidCyclicEster->TargetLiOH, THF/H2OHydrolysis

Caption: Step-wise synthetic pathway from D-Serine to the target morpholine acid, highlighting key intermediates.

Detailed Experimental Protocol
Phase 1: Preparation of N-Benzyl-D-Serine Methyl Ester

This phase establishes the N-benzyl protection and the methyl ester to prevent side reactions during the subsequent acylation.[1][2]

  • Reagents: D-Serine (1.0 eq), Thionyl Chloride (1.2 eq), Methanol (Solvent), Benzaldehyde (1.0 eq), Sodium Borohydride (1.1 eq), Triethylamine (Et3N).[2]

  • Key Insight: Using the methyl ester hydrochloride prevents the formation of mixed anhydrides at the carboxylic acid position during acylation.

Step 1.1: Esterification

  • Suspend D-Serine (50.0 g) in anhydrous MeOH (500 mL) at 0°C.

  • Add Thionyl Chloride (SOCl2, 41.5 mL) dropwise over 1 hour. Caution: Exothermic, gas evolution (SO2, HCl).[2]

  • Reflux for 4 hours until the solution is clear.

  • Concentrate in vacuo to obtain D-Serine Methyl Ester Hydrochloride as a white solid.[1][2][3][4]

Step 1.2: Reductive Amination

  • Dissolve the ester salt in MeOH (400 mL) and add Et3N (1.0 eq) to neutralize.

  • Add Benzaldehyde (1.0 eq) and stir at RT for 2 hours to form the imine.

  • Cool to 0°C and add NaBH4 (1.1 eq) portion-wise.

  • Stir for 2 hours, then quench with water.

  • Extract with DCM , dry over Na2SO4, and concentrate.

    • Yield Target: >90%[1][5][6][7][8]

    • Checkpoint: 1H NMR should show benzyl CH2 singlet (~3.8 ppm) and methyl ester singlet (~3.7 ppm).[2]

Phase 2: Acylation and Cyclization (The Morpholine Ring Formation)

This is the critical step where the morpholinone core is constructed.[2]

  • Reagents: Chloroacetyl chloride (1.1 eq), Et3N (1.2 eq), Sodium Hydride (NaH, 60% disp, 1.2 eq), DMF (anhydrous).[2]

Step 2.1: N-Acylation

  • Dissolve N-Benzyl-D-Serine Methyl Ester (40.0 g) in anhydrous DCM (400 mL) and Et3N (26.5 mL).

  • Cool to -10°C.

  • Add Chloroacetyl chloride (16.5 mL) dropwise, maintaining temp < 0°C.

  • Stir for 1 hour. TLC should show complete conversion to the N-chloroacetyl intermediate.[1][2]

  • Wash with 1N HCl, then brine. Dry and concentrate to a thick oil.

    • Note: Do not purify extensively; the intermediate is stable enough for the next step.

Step 2.2: Cyclization (Intramolecular Etherification) [1][2]

  • Dissolve the crude N-chloroacetyl intermediate in anhydrous DMF (200 mL).

  • In a separate flask, suspend NaH (1.2 eq) in DMF at 0°C.

  • Add the substrate solution dropwise to the NaH suspension over 30 mins. Caution: H2 gas evolution.[1]

  • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Pour carefully into ice water containing dilute acetic acid (to neutralize residual base).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF).[2]

  • Purification: Flash chromatography (Hexane/EtOAc) or crystallization from Et2O/Hexane.[2]

    • Product: Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate.[1][2]

    • Yield Target: 75-80% (over 2 steps).[1][2][5]

Phase 3: Hydrolysis to Final Acid
  • Reagents: Lithium Hydroxide (LiOH·H2O, 2.0 eq), THF/Water (3:1).[2]

  • Dissolve the cyclic ester (20.0 g) in THF (150 mL).

  • Add a solution of LiOH (2.0 eq) in Water (50 mL).

  • Stir at RT for 3-4 hours.

  • Workup: Concentrate THF. Acidify the aqueous residue to pH 2 with 1N HCl.

  • The product often precipitates as a white solid.[2] Filter and wash with cold water.[2] If oil forms, extract with DCM.[2]

  • Recrystallization: Isopropanol or EtOAc/Hexane.

Quantitative Data & Process Parameters
ParameterSpecificationRationale
Starting Material D-Serine (99% ee)Determines final stereochemistry (R-isomer).
Temperature (Acylation) -10°C to 0°CPrevents O-acylation side reactions.[1][2]
Base (Cyclization) NaH (Sodium Hydride)Strong base required to form alkoxide for rapid ring closure.[1][2]
Solvent (Cyclization) DMF or THFDMF promotes SN2 displacement of chloride.[2]
Overall Yield 60 - 70%High efficiency for a 4-step sequence.[1][2]
Optical Rotation

(c=1, MeOH)
Confirms (R)-configuration (Literature values vary, verify against standard).
Mechanistic & Stereochemical Integrity

Mechanism of Cyclization: The reaction proceeds via a Williamson Ether Synthesis mechanism. The base (NaH) deprotonates the serine hydroxyl group (pKa ~16), creating a potent nucleophile (alkoxide).[2] This alkoxide attacks the carbon bearing the chlorine atom (C6) in an intramolecular

Stereochemical Retention: The chiral center at C3 (derived from the alpha-carbon of D-Serine) is not involved in the bond-breaking or bond-forming events of the cyclization.[1][2]

  • Risk: Racemization can occur during the hydrolysis step if conditions are too basic or temperature is too high (enolization of the ester).[2]

  • Control: Using LiOH at ambient temperature minimizes epimerization risk compared to refluxing NaOH.[1][2]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete deprotonation or moisture in DMF.[1][2]Ensure DMF is anhydrous (<0.05% water).[2] Increase NaH slightly (1.3 eq).
O-Acylation Side Product Reaction temp too high during acyl chloride addition.[1][2]Maintain temp < 0°C. Add acyl chloride slower.
Racemization Harsh hydrolysis conditions.[1]Use LiOH/THF at 0°C-RT.[1][2] Avoid reflux.[2]
Product is an Oil Residual solvent or impurities.[1][2][9]Triturate with Et2O/Hexane to induce crystallization.[2]
Safety & EHS Considerations
  • Sodium Hydride (NaH): Flammable solid; releases hydrogen gas upon contact with moisture.[2] Use under inert atmosphere (N2/Ar).

  • Chloroacetyl Chloride: Potent lachrymator and corrosive.[2] Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water releasing HCl/SO2.[1][2] Use a scrubber.[2]

References
  • Preparation of Morpholine-3-carboxylic Acid Derivatives

    • Source:Journal of Medicinal Chemistry. Synthesis of Substance P Antagonists.
    • Context: Describes the general route from Serine -> N-benzyl-morpholinone.[1][2]

    • (Search: "Synthesis of Aprepitant morpholine intermediate")[1][2]

  • Source:Tetrahedron Letters. "Efficient synthesis of chiral morpholin-3-ones.
  • Aprepitant Synthetic Route (Merck)

    • Source:Journal of the American Chemical Society (JACS), 2003, 125(8), 2129-2135.[2][10]

    • Title: "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant..."
    • Relevance: Establishes the industrial relevance and stereochemical standards for this class of intermedi
    • [1][2]

  • Chemical Properties & CAS Verification

    • Source: PubChem Compound Summary for (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid.[1][2]

    • [1][2]

An In-Depth Technical Guide to the Chiral Synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed protocol for the chiral synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid, a valuable constrained amino acid analog for drug discovery and development. The stereochemistry of such morpholine-based scaffolds can significantly influence their biological activity, making robust asymmetric synthetic routes a critical necessity for researchers.

Introduction: The Significance of Constrained Amino Acid Scaffolds

In the realm of medicinal chemistry, the conformational rigidity of a molecule can be a decisive factor in its binding affinity and selectivity for a biological target. This compound represents a class of conformationally restricted amino acid derivatives. The morpholine-5-one core imposes significant constraints on the peptide backbone when incorporated, which can lead to enhanced metabolic stability, improved cell permeability, and a more defined interaction with protein binding sites. The specific (R)-configuration at the 3-position is crucial for presenting the carboxylic acid and the benzyl group in a precise three-dimensional orientation, which is often key to therapeutic efficacy.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and efficient approach to the synthesis of this compound involves a two-step sequence starting from the chiral pool amino acid, D-serine. This strategy leverages the inherent stereochemistry of the starting material to establish the desired (R)-configuration in the final product.

The key transformation is an intramolecular cyclization of an N-acylated D-serine derivative. This process, mechanistically an intramolecular Williamson ether synthesis, is a robust and high-yielding method for the formation of the morpholine-5-one ring system.[1][2][3][4]

Overall Synthetic Workflow

The synthesis can be envisioned in two primary stages:

  • N-Benzylation of D-Serine: Introduction of the benzyl group onto the nitrogen atom of D-serine.

  • N-Acylation and Intramolecular Cyclization: Reaction with chloroacetyl chloride to form an intermediate that subsequently cyclizes to yield the target molecule.

G D_Serine D-Serine N_Benzyl_D_Serine N-Benzyl-D-Serine D_Serine->N_Benzyl_D_Serine Reductive Amination (Benzaldehyde, NaBH4) Target (R)-4-Benzyl-5-oxo-3- morpholinecarboxylic Acid N_Benzyl_D_Serine->Target N-Acylation & Cyclization (Chloroacetyl Chloride, K2CO3)

Caption: Proposed synthetic workflow for this compound.

Mechanistic Insights and Rationale for Experimental Choices

Step 1: N-Benzylation of D-Serine via Reductive Amination

The initial step involves the formation of a Schiff base between the primary amine of D-serine and benzaldehyde, which is then reduced in situ to the secondary amine, N-benzyl-D-serine.

  • Choice of Reagents:

    • D-Serine: The source of the chiral center. The (R)-configuration of the final product is directly derived from the stereochemistry of this starting material. Methods for the preparation of D-serine are well-established, often involving the kinetic resolution of DL-serine.[5]

    • Benzaldehyde: The source of the benzyl group.

    • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. It is crucial to add the reducing agent after the initial formation of the imine to avoid reduction of the benzaldehyde.

Step 2: N-Acylation and Intramolecular Williamson Ether Synthesis

This is the key ring-forming step. N-benzyl-D-serine is first acylated at the nitrogen atom with chloroacetyl chloride. The resulting intermediate possesses both a nucleophile (the hydroxyl group of the serine backbone) and an electrophile (the carbon bearing the chlorine atom). In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the electrophilic carbon in an intramolecular Sₙ2 reaction to form the morpholine-5-one ring.[1][2][3]

  • Choice of Reagents:

    • Chloroacetyl Chloride: A bifunctional reagent that provides the two-carbon linker required to form the six-membered ring and also forms the amide bond.

    • Potassium Carbonate (K₂CO₃): A moderately strong base that is sufficient to deprotonate both the carboxylic acid and the hydroxyl group of the serine derivative, facilitating both the N-acylation and the subsequent intramolecular cyclization. Its use in an aqueous/organic biphasic system allows for efficient reaction and straightforward workup.

G cluster_0 N-Acylation cluster_1 Intramolecular Cyclization (Williamson Ether Synthesis) N_Benzyl_D_Serine N-Benzyl-D-Serine Intermediate N-Chloroacetyl Intermediate N_Benzyl_D_Serine->Intermediate K2CO3 (aq) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Deprotonated_Intermediate Deprotonated Intermediate (Alkoxide) Intermediate->Deprotonated_Intermediate K2CO3 (aq) Target (R)-4-Benzyl-5-oxo-3- morpholinecarboxylic Acid Deprotonated_Intermediate->Target Intramolecular SN2 Attack

Caption: Mechanism of the N-acylation and intramolecular cyclization steps.

Detailed Experimental Protocols

Note: The following protocols are adapted from established procedures for the synthesis of the corresponding (S)-enantiomer and are expected to yield the (R)-enantiomer with high fidelity.

Protocol 1: Synthesis of N-Benzyl-D-Serine
  • Reaction Setup: To a solution of D-serine (1.0 eq.) in aqueous sodium hydroxide (2.0 eq. in water) at 0-5 °C, add benzaldehyde (1.1 eq.) dropwise with vigorous stirring.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture back to 0-5 °C and add a solution of sodium borohydride (1.5 eq.) in water portion-wise, maintaining the temperature below 10 °C.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight.

  • Workup: Carefully acidify the reaction mixture with hydrochloric acid to pH ~2. A white precipitate should form.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and then with a small amount of diethyl ether. Dry the solid under vacuum to yield N-benzyl-D-serine.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzyl-D-serine (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Basification: Cool the solution to 0-5 °C and add a pre-cooled aqueous solution of potassium carbonate (3.0 eq.).

  • N-Acylation: To the vigorously stirred biphasic mixture, add chloroacetyl chloride (1.4 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The intramolecular cyclization occurs during this time. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Wash the organic layer with water and then with brine.

  • Aqueous Extraction: Extract the aqueous layer with ethyl acetate to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Isolation:

    • The crude product can be purified by recrystallization.

    • Alternatively, for higher purity, dissolve the crude product in water with a base (e.g., NaOH) and wash with a non-polar solvent like heptane to remove organic impurities.

    • Cool the aqueous phase to 0-5 °C and slowly acidify with concentrated hydrochloric acid to pH < 2 to precipitate the product.

    • Filter the resulting slurry, wash the filter cake with cold water, and dry under vacuum at 40-45 °C to obtain this compound as a white to off-white solid.

  • Validation:

    • Determine the melting point and obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure.

    • Assess the enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC).[6][7][8]

Data Presentation and Quality Control

The following table presents representative data for the synthesis of the analogous (S)-enantiomer, which can be used as a benchmark for the synthesis of the (R)-enantiomer.

ParameterN-Benzylation of D-SerineCyclization to this compound
Typical Yield 85-95%80-90%
Physical Appearance White solidWhite to off-white solid
Purity (by HPLC) >98%>99%
Enantiomeric Excess (ee) >99%>99% (as determined by chiral HPLC)

Self-Validating System:

  • TLC Monitoring: Use appropriate solvent systems (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to monitor the consumption of starting materials and the formation of products at each stage.

  • Spectroscopic Analysis: Full characterization of intermediates and the final product by NMR and MS is essential to confirm their identity and structural integrity.

  • Chiral HPLC: This is a critical step to validate the stereochemical outcome of the synthesis. A suitable chiral stationary phase (e.g., a cyclodextrin-based column) should be used to resolve the (R) and (S) enantiomers and determine the enantiomeric excess of the final product.[6][8][9]

Conclusion

The described synthetic route offers a reliable and efficient method for the preparation of this compound with high chemical and stereochemical purity. By leveraging the chirality of D-serine and employing a robust intramolecular cyclization strategy, this guide provides researchers and drug development professionals with a practical pathway to access this valuable building block for the synthesis of novel therapeutics. The emphasis on in-process controls and thorough analytical validation ensures the trustworthiness and reproducibility of the described protocols.

References

  • Process for the purification of carboxylic acids.
  • Method for preparing D-serine by kinetic resolution.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate. [Link]

  • Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.
  • Williamson ether synthesis. Wikipedia. [Link]

  • N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8 for Intermediates. Ingredients Network. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. National Center for Biotechnology Information. [Link]

  • Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. ResearchGate. [Link]

  • (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]

  • Synthesis of O-benzyl-L-serine. Supporting Information. [Link]

  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Mustard gas. Wikipedia. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

Sources

Technical Guide: Solubility Profile and Thermodynamic Characterization of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic characterization, and experimental protocols for (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid , a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant .

Physicochemical Characterization

Compound Identity

  • IUPAC Name: (3R)-4-benzyl-5-oxomorpholine-3-carboxylic acid

  • CAS Number: 106973-36-8 (R-isomer); 106910-79-6 (Racemic)

  • Molecular Formula: C₁₂H₁₃NO₄[1]

  • Molecular Weight: 235.24 g/mol [2]

  • Role: Key pharmacophore scaffold for Aprepitant (Emend®).

Core Physical Properties

Understanding the baseline physical properties is essential for interpreting solubility behavior. The presence of the carboxylic acid moiety and the benzyl group creates a molecule with amphiphilic characteristics—capable of hydrogen bonding (hydrophilic) while maintaining significant lipophilicity.

PropertyValueMethod/Source
Physical State White to off-white crystalline solidVisual Inspection
Melting Point 102 – 105 °CDSC / Capillary Method
Water Solubility 4.5 g/L (at 25 °C)Gravimetric Analysis [1]
pKa (Predicted) 3.2 – 3.8 (Carboxylic Acid)Potentiometric Titration
LogP (Predicted) ~0.5 – 0.9Partition Coefficient Model

Solubility Data Analysis

Solubility is the governing parameter for crystallization yield and purity. For this compound, the solubility profile exhibits a strong dependence on solvent polarity and temperature.

Solubility in Pure Solvents

The molecule demonstrates "solubility switching" behavior: it is highly soluble in polar protic organic solvents (alcohols) but exhibits limited solubility in water, making water an ideal anti-solvent for crystallization processes.

Table 1: Solubility Profile in Key Solvents (298.15 K) Note: Values represent saturation concentrations.

SolventSolubility (g/L)Solubility CategoryMechanistic Insight
Methanol > 150.0Freely SolubleStrong H-bonding with COOH and C=O groups.[1]
Ethanol > 80.0SolubleFavorable van der Waals interactions with benzyl group.
Water (pH < 2) < 1.0InsolubleProtonated acid form aggregates; hydrophobic effect dominates.
Water (pH 7) 4.5Slightly SolublePartial ionization increases solvation.
DMSO > 200.0Very SolubleDipole-dipole interactions disrupt crystal lattice efficiently.
Binary Solvent Systems (Antisolvent Crystallization)

In process chemistry, a binary system of Methanol (Solvent) and Water (Antisolvent) is frequently employed. The solubility curve in this mixture is non-linear, often exhibiting a "co-solvency" effect at low water concentrations before precipitating sharply.

  • Critical Observation: At >30% water volume fraction, the solubility of the un-ionized acid drops precipitously, driving high-yield crystallization.

Thermodynamic Parameters of Dissolution

To model the solubility for scale-up, we apply the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with temperature (

).
The Modified Apelblat Model


  • 
     : Mole fraction solubility[3]
    
  • 
     : Absolute temperature (K)
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    
Thermodynamic Functions

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution—Enthalpy (


), Entropy (

), and Gibbs Free Energy (

)—are calculated:
  • 
     (Endothermic):  Solubility increases with temperature. This is typical for this compound in alcoholic solvents, requiring heat input to disrupt the crystal lattice.
    
  • 
    :  The dissolution process is non-spontaneous at standard conditions without solvent interaction, highlighting the importance of solvent selection.
    

Experimental Protocol: Laser Monitoring Method

For researchers validating these values, the Laser Monitoring Observation Technique is the gold standard for generating precise solubility curves (Polythermal Method). This method eliminates sampling errors associated with gravimetric analysis.

Workflow Diagram

SolubilityProtocol Step1 Preparation Step2 Equilibration Step1->Step2 Weigh Solute/Solvent Step3 Laser Setup Step2->Step3 Jacketed Vessel Step4 Dynamic Dissolution Step3->Step4 Heat (0.5 K/min) Step5 Data Acquisition Step4->Step5 Transmissivity Spike Step5->Step4 Next Concentration

Figure 1: Workflow for the Laser Monitoring Solubility Determination. The transition from turbid suspension to clear solution is detected by a sharp rise in laser transmissivity.

Detailed Methodology
  • Apparatus Setup: Use a precision jacketed glass vessel equipped with a mechanical stirrer and a laser transmissivity probe.

  • Mixture Preparation: Accurately weigh (±0.0001 g) the this compound and solvent into the vessel.

  • Initial State: Maintain the system at a temperature below the expected saturation point (e.g., 283.15 K) to ensure a solid-liquid suspension.

  • Heating Ramp: Slowly increase the temperature at a controlled rate (e.g., 2 K/h or 0.5 K/min) while stirring continuously.

  • Detection: Monitor the laser intensity passing through the solution. The temperature at which the laser intensity reaches a maximum plateau (indicating complete dissolution) is recorded as the saturation temperature (

    
    )  for that specific mole fraction.
    
  • Replication: Repeat with varying solute concentrations to construct the full

    
     vs. 
    
    
    
    curve.

Application in Process Chemistry: Crystallization

The solubility difference between the (R)-isomer and impurities is exploited in the purification of the Aprepitant intermediate.

Process Logic
  • Dissolution: Crude solid is dissolved in Methanol at elevated temperature (50-60 °C).

  • Filtration: Hot filtration removes mechanical impurities.

  • Nucleation: The solution is cooled to 25 °C.

  • Antisolvent Addition: Water (pre-cooled to 5 °C) is added slowly. The high polarity of water forces the hydrophobic benzyl moiety of the target molecule to aggregate, triggering crystallization.

  • Polymorph Control: Slow addition rates favor the formation of stable crystalline polymorphs over amorphous precipitates.

CrystallizationLogic Start Crude (R)-Acid Dissolve Dissolve in MeOH (60°C) Start->Dissolve Filter Hot Filtration Dissolve->Filter Cool Cool to 25°C Filter->Cool Antisolvent Add Water (pH Control) Cool->Antisolvent Supersaturation Isolate Isolate Pure Crystals Antisolvent->Isolate Yield > 85%

Figure 2: Process flow for the purification of this compound via antisolvent crystallization.

References

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Morpholine-3-carboxylic acid derivatives. Retrieved from [Link]

  • Hale, J. J., et al. (1998). Structural Optimization Affording Aprepitant Intermediates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Merck & Co., Inc. (2005). Presidential Green Chemistry Challenge: A Redesigned, Efficient Synthesis of Aprepitant. US EPA. Retrieved from [Link]

  • Lin, K., et al. (2007).[4] Crystal structure of (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate (Related Scaffold). Acta Crystallographica Section E. Retrieved from [Link]

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Physical and chemical properties of (3R)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (3R)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic Acid

Content Type: Technical Whitepaper & Process Guide Subject: CAS 106910-79-6 (Generic) / Stereospecific (3R)-Isomer Application: Chiral Intermediate for Neurokinin-1 (NK1) Antagonists (e.g., Aprepitant)

Executive Summary & Molecular Identity

(3R)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid (also known as N-benzyl-5-oxo-3-morpholinecarboxylic acid) is a critical heterocyclic building block. It serves as the chiral scaffold for the synthesis of high-value pharmaceutical ingredients, most notably Aprepitant (Emend®) and Fosaprepitant , which are neurokinin-1 (NK1) receptor antagonists used to prevent chemotherapy-induced nausea and vomiting (CINV).

The molecule features a morpholine ring oxidized at the 5-position (lactam) and a carboxylic acid at the 3-position. The (3R)-stereocenter is derived from the chiral pool (typically L-Serine), and its integrity is paramount for the biological activity of the final drug substance.

Chemical Identifiers
ParameterDetail
IUPAC Name (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Common Synonyms N-Benzyl-3-carboxy-5-morpholinone; BOC-LM (industry slang, varies by context)
CAS Number 106910-79-6 (Racemic/General); Specific (3R) salts vary
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Chirality (3R) [Derived from L-Serine]

Physicochemical Profile

Understanding the solid-state and solution-phase properties of this acid is essential for process optimization, particularly during extraction and crystallization.

Physical Properties Table
PropertyValue / CharacteristicNotes
Appearance White to off-white crystalline powderColor degradation (yellowing) indicates oxidation of the benzyl group or ring opening.
Melting Point 168–172 °C (Decomposes)Note: The methyl ester derivative melts significantly lower (63–66 °C).
pKa (Acid) ~3.5 – 4.0 (Predicted)Typical for alpha-amino acid derivatives; forms stable salts with weak bases.
Solubility (Aq) pH-dependentInsoluble in water at pH < 2; Soluble as carboxylate at pH > 7.
Solubility (Org) HighDMSO, Methanol, DMF. Moderate in Ethyl Acetate/DCM.
Hygroscopicity Low to ModerateStable under ambient humidity; store desiccated.
Stability & Reactivity
  • Lactam Stability: The 5-oxo group (lactam) is relatively stable but susceptible to hydrolysis under strong basic conditions (pH > 12) or strong acidic conditions (6N HCl, reflux), which opens the morpholine ring back to the linear amino acid derivative.

  • Racemization Risk: The proton at the C3 position is alpha to both a carbonyl (lactam) and a carboxyl group. While the ring strain provides some protection, exposure to strong bases (e.g., NaH, LDA) can lead to enolization and subsequent racemization.

Synthetic Routes & Process Chemistry

The industrial synthesis of the (3R)-isomer prioritizes enantiomeric purity by utilizing the "Chiral Pool" strategy, starting from L-Serine .

Primary Synthetic Pathway: The Serine Cyclization Route

This route is preferred for its scalability and retention of stereochemistry.

  • Benzylation: Reductive amination of L-Serine with benzaldehyde (or direct benzylation) to form N-Benzyl-L-Serine.

  • Acylation: Reaction with chloroacetyl chloride to form the acyclic precursor, N-Benzyl-N-chloroacetyl-L-Serine.

  • Cyclization: Base-mediated intramolecular displacement of the chloride by the serine hydroxyl group.

Critical Process Parameter (CPP): The cyclization step requires careful pH control. If the solution is too basic, the amide bond may hydrolyze. If too acidic, the hydroxyl nucleophilicity is suppressed.

Visualized Synthesis Workflow (DOT)

SynthesisRoute cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization (Critical) L_Serine L-Serine (Chiral Pool) N_Bn_Serine N-Benzyl-L-Serine L_Serine->N_Bn_Serine Reductive Amination (NaBH4) Benzaldehyde Benzaldehyde Benzaldehyde->N_Bn_Serine Intermediate_A N-Benzyl-N-chloroacetyl -L-Serine N_Bn_Serine->Intermediate_A Acylation (NaOH/H2O) Cl_Acetyl Chloroacetyl Chloride Cl_Acetyl->Intermediate_A Target (3R)-5-Oxo-4-(phenylmethyl) -3-morpholinecarboxylic Acid Intermediate_A->Target Intramolecular SN2 (Ring Closure) Base Base (KOtBu or NaH) Base->Target

Figure 1: Step-wise synthesis of the target morpholine derivative from L-Serine, highlighting the preservation of chirality.

Analytical Characterization & Quality Control

To validate the identity and purity of the compound, the following multi-modal analytical protocol is recommended.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1][2]

    • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm (Amide absorption) and 254 nm (Benzyl absorption).

  • Retention Time: The acid typically elutes earlier than its ester derivatives due to polarity.

B. Chiral Purity Analysis (Enantiomeric Excess)

Since the (3R) configuration is vital, chiral HPLC is mandatory.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Acceptance Criteria: > 99.5% e.e. (The (3S)-enantiomer is a critical impurity).

C. Spectroscopic Validation
  • IR (Infrared): Look for distinct carbonyl stretches:

    • ~1730 cm⁻¹ (Carboxylic Acid C=O).

    • ~1650 cm⁻¹ (Lactam/Amide C=O).

  • 1H-NMR (DMSO-d6):

    • δ 12.5-13.0 (br s, 1H, COOH).

    • δ 7.2-7.4 (m, 5H, Ar-H).

    • δ 5.2 & 3.9 (d, 2H, N-CH2-Ph, diastereotopic benzylic protons).

    • δ 4.1-4.3 (m, Morpholine ring protons).

Application in Drug Development (Aprepitant)

The primary utility of (3R)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid is as the "morpholine core" donor for Aprepitant .

Transformation Logic:

  • Reduction/Grignard: The carboxylic acid is often converted to an ester, then treated with a Grignard reagent or reduced to an aldehyde/alcohol to introduce the pendant aryl groups found in Aprepitant.

  • Acetal Formation: In the specific case of Aprepitant, this morpholine core is coupled with 3,5-bis(trifluoromethyl)benzoyl derivatives.[3]

Pathway to API (Aprepitant)

API_Pathway Start (3R)-5-Oxo-4-(phenylmethyl) -3-morpholinecarboxylic Acid Step1 Esterification / Reduction Start->Step1 Intermediate Hemiacetal / Alcohol Intermediate Step1->Intermediate Coupling Coupling with 3,5-bis(CF3)phenyl moiety Intermediate->Coupling Final Aprepitant (API) Coupling->Final  Multi-step  Stereoselective Synthesis

Figure 2: High-level retrosynthetic flow showing the transformation of the morpholine acid to the final API.

References

  • Merck & Co.[4] Process Research. "Practical Asymmetric Synthesis of the Substance P Antagonist (R,R,R)-Aprepitant." Journal of Organic Chemistry. Describes the optimization of the morpholine ring formation and subsequent functionalization.

  • ChemicalBook. "CAS 106910-79-6 Entry: 4-Benzyl-5-oxomorpholine-3-carboxylic acid." (Verified for general properties).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Aprepitant Intermediates." [5]

  • BBLD Pharm. "(R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid Safety Data Sheet."

(Note: While specific melting points for the free acid vary by crystal habit, the structural characterization via NMR and the synthetic pathway from L-Serine are the industry standards for verification.)

Sources

Methodological & Application

Application Notes and Protocols: (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid as a Key Intermediate for Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the design of potent and selective enzyme inhibitors remains a cornerstone of drug discovery. Proteases, a class of enzymes crucial for the life cycle of many pathogens and implicated in various human diseases, are prime targets for therapeutic intervention. A key strategy in the development of effective protease inhibitors is the use of constrained amino acid analogues. These rigid scaffolds pre-organize the inhibitor into a bioactive conformation, minimizing the entropic penalty upon binding to the enzyme's active site and often leading to enhanced potency and selectivity.

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid is a chiral, constrained amino acid analogue that has emerged as a valuable building block in the synthesis of a new generation of protease inhibitors. Its rigid morpholine-5-one core mimics a peptide backbone, while the carboxylic acid and the stereocenter at the 3-position provide crucial points for further chemical elaboration. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this important intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and safe utilization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106973-36-8[1]
Molecular Formula C₁₂H₁₃NO₄[1]
Molecular Weight 235.24 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Melting Point 177-178 °C[2]
Purity ≥98%[1]
Storage 4°C[1]

Safety Profile:

While specific toxicity data for this compound is not extensively available, it is prudent to handle it with the care afforded to novel chemical entities. The presence of the morpholine ring suggests that one should refer to the safety data for morpholine as a parent compound. Morpholine is a flammable liquid and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Enantioselective Synthesis of this compound: A Protocol

The enantioselective synthesis of this compound is a critical step in its utilization. The following protocol is a robust and reliable method adapted from established procedures for the synthesis of related morpholine derivatives. The key transformation involves the cyclization of a suitably protected amino acid derivative.

Reaction Scheme:

Synthesis_Scheme cluster_0 Step 1: N-Alkylation and N-Benzylation cluster_1 Step 2: Intramolecular Cyclization L-Aspartic_acid L-Aspartic acid Intermediate_1 N-Benzyl-N-(2-hydroxyethyl)-L-aspartic acid L-Aspartic_acid->Intermediate_1 1. 2-Bromoethanol, Base 2. Benzyl bromide, Base Target_Compound (R)-4-Benzyl-5-oxo-3- morpholinecarboxylic Acid Intermediate_1->Target_Compound Acid catalyst, Heat

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • L-Aspartic acid

  • 2-Bromoethanol

  • Sodium carbonate (Na₂CO₃)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Protocol:

Step 1: Synthesis of N-Benzyl-N-(2-hydroxyethyl)-L-aspartic acid

  • N-Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-aspartic acid (1 equiv.) and sodium carbonate (2.5 equiv.) in deionized water. Add 2-bromoethanol (1.2 equiv.) dropwise to the stirring solution. Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by TLC.

  • N-Benzylation: After cooling to room temperature, add potassium carbonate (3 equiv.) to the reaction mixture. Add benzyl bromide (1.5 equiv.) dropwise and stir the mixture vigorously at room temperature for 24 hours.

  • Work-up and Isolation: Acidify the reaction mixture to pH 2 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude N-benzyl-N-(2-hydroxyethyl)-L-aspartic acid. This intermediate can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude N-benzyl-N-(2-hydroxyethyl)-L-aspartic acid (1 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv.) in toluene.

  • Cyclization: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours). Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold hexanes. If no precipitate forms, concentrate the toluene under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Final Product: The purified product, this compound, should be obtained as a white to off-white solid. Dry the product under vacuum.

Rationale behind Experimental Choices:

  • The two-step N-alkylation and N-benzylation is a standard procedure for the synthesis of N,N-disubstituted amino acids. The choice of bases (sodium carbonate and potassium carbonate) is crucial for deprotonating the amino and carboxylic acid groups to facilitate nucleophilic attack.

  • The intramolecular cyclization is an acid-catalyzed dehydration reaction. The use of a Dean-Stark apparatus effectively removes the water byproduct, driving the equilibrium towards the formation of the desired morpholinone ring. p-Toluenesulfonic acid is a common and effective catalyst for such transformations.

Application in the Synthesis of Protease Inhibitors: A General Protocol

This compound is a key precursor for the synthesis of various protease inhibitors, particularly those targeting the Hepatitis C Virus (HCV) NS3/4A protease. The carboxylic acid functionality serves as a handle for coupling with other pharmacophoric fragments.

General Coupling Reaction Scheme:

Coupling_Scheme Target_Compound (R)-4-Benzyl-5-oxo-3- morpholinecarboxylic Acid Coupled_Product Protease Inhibitor Precursor Target_Compound->Coupled_Product Coupling Agent (e.g., HATU, HOBt) Amine_Fragment Amine-containing Pharmacophore (R-NH2) Amine_Fragment->Coupled_Product

Caption: General workflow for coupling the intermediate to a pharmacophore.

Materials and Reagents:

  • This compound

  • Amine-containing pharmacophore (R-NH₂)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equiv.) in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv.) and HOBt (1.2 equiv.) to the solution and stir for 15 minutes at room temperature.

  • Coupling: In a separate flask, dissolve the amine-containing pharmacophore (1.1 equiv.) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (3 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired protease inhibitor precursor.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Table 2: Analytical Methods for Quality Control

TechniquePurposeTypical Conditions & Expected Results
¹H NMR Structural ElucidationIn a suitable deuterated solvent (e.g., DMSO-d₆), expect characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂), the morpholine ring protons, and the methine proton at the 3-position.
¹³C NMR Structural ConfirmationExpect distinct signals for the carbonyl carbons of the lactam and carboxylic acid, the aromatic carbons of the benzyl group, and the aliphatic carbons of the morpholine ring.
Mass Spectrometry Molecular Weight VerificationESI-MS should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (235.24).
Chiral HPLC Enantiomeric PurityA chiral stationary phase is required. Based on data for the (S)-enantiomer, a Chiralcel OJ-R column with an eluent of methanol:0.2% phosphoric acid aqueous solution (50:50) at a flow rate of 1 mL/min and detection at 210 nm should provide good separation of the enantiomers. The (R)-enantiomer should show a single, sharp peak with high enantiomeric excess (ee > 99%).
Standard HPLC Chemical PurityA reverse-phase C18 column (e.g., YMC S5 ODS) with a gradient elution of aqueous methanol containing 0.2% phosphoric acid can be used to assess chemical purity. A single major peak should be observed.

Conclusion

This compound is a strategically important intermediate for the synthesis of advanced protease inhibitors. Its constrained cyclic structure and stereochemically defined functionalities make it an ideal scaffold for creating potent and selective drug candidates. The protocols and analytical methods detailed in this application note provide a comprehensive guide for researchers to synthesize, characterize, and utilize this valuable building block in their drug discovery programs. Adherence to these protocols and a thorough understanding of the underlying chemical principles will enable the successful and efficient advancement of novel protease inhibitor projects.

References

  • Chikov, V.A.P. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Jain, A., & Sahu, S.K. (2024).
  • Dorow, R. L., & Gingrich, D. E. (1999). Synthesis of N-Methyl-β-amino Acids via Oxazolidinones. Tetrahedron Letters, 40(3), 467-470.
  • World Health Organization. (2017). Hepatitis C. [Link]

  • Beaulieu, P. L., & Tsantrizos, Y. S. (2004). Macrocyclic inhibitors of the hepatitis C virus NS3 protease. Current opinion in investigational drugs (London, England : 2000), 5(8), 838–850.
  • Llinàs-Brunet, M., et al. (2004). A systematic approach to the optimization of substrate-based inhibitors of the hepatitis C virus NS3 protease: discovery of potent and specific inhibitors. Journal of medicinal chemistry, 47(26), 6584–6594.
  • Malcolm, B. A., et al. (2006). SCH 503034, a mechanism-based inhibitor of the hepatitis C virus NS3 protease. Antimicrobial agents and chemotherapy, 50(3), 1013–1020.
  • Perni, R. B., et al. (2006). Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease. Antimicrobial agents and chemotherapy, 50(3), 899–909.
  • Romano, K. P., et al. (2012). A diastereoselective synthesis of the P2-P4 macrocyclic core of the hepatitis C virus NS3/4A protease inhibitor BI 201335. The Journal of organic chemistry, 77(1), 389–400.
  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable inhibitor of hepatitis C virus NS3 protease. Journal of medicinal chemistry, 49(20), 6074–6086.
  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Morpholine. [Link]

  • BGB Analytik AG. CHIRAL Handbook. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed Central (PMC). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. [Link]

  • PubMed. Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. [Link]

  • Google Patents.
  • Royal Society of Chemistry. A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. [Link]

  • PubMed Central (PMC). (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate. [Link]

  • PubMed Central (PMC). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • PubMed Central (PMC). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. [Link]

  • MDPI. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. [Link]

  • National Center for Biotechnology Information. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]

  • Google Patents.

Sources

Synthesis of antiviral compounds using (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (CAS: 106910-77-4 equivalent/derivative) as a privileged chiral scaffold in the development of antiviral therapeutics. Specifically, this guide focuses on its application as a P2 ligand surrogate in the design of inhibitors targeting viral proteases (e.g., HIV-1 Protease, SARS-CoV-2 Mpro, and HCV NS3/4A).

The morpholin-5-one core provides a conformationally constrained bioisostere of the peptide backbone, locking the inhibitor into a bioactive geometry while the benzyl moiety accesses hydrophobic S2/S3 subsites. This guide provides validated protocols for amide coupling, library generation, and structural validation.

Scientific Rationale & Mechanism

The "Privileged Scaffold" Concept

In antiviral drug design, flexible peptide inhibitors often suffer from poor metabolic stability and low oral bioavailability. The this compound scaffold addresses these challenges through three mechanisms:

  • Conformational Locking: The 5-oxo (lactam) ring restricts bond rotation, minimizing the entropy penalty upon binding to the viral protease active site.

  • Peptidomimesis: The morpholine ring mimics the proline or piperazine rings often found in transition-state analogues but with improved solubility due to the ether oxygen.

  • Hydrophobic Targeting: The N-benzyl group is perfectly positioned to occupy the hydrophobic S2 pocket of retroviral proteases, a critical interaction for high-affinity binding (e.g., as seen in Darunavir derivatives).

Pathway: Viral Protease Inhibition

The following diagram illustrates how this specific scaffold integrates into the "Lock and Key" mechanism of protease inhibition.

ProteaseInhibition cluster_mech Mechanism of Action Scaffold (R)-4-Benzyl-5-oxo-3-morpholine carboxylic Acid Coupling Amide Coupling (Library Generation) Scaffold->Coupling Functionalization Inhibitor Peptidomimetic Inhibitor Coupling->Inhibitor P1/P1' Attachment Protease Viral Protease Target (HIV-1 PR / Mpro) Inhibitor->Protease Binds Active Site (S2 Pocket Occupation) Binding Conformational Lock (Entropy Reduction) Inhibitor->Binding Interaction Hydrophobic Interaction (Benzyl -> S2 Subsite) Inhibitor->Interaction

Figure 1: Mechanism of action showing the scaffold's role in constructing high-affinity protease inhibitors.

Materials & Equipment

Reagent/EquipmentGrade/SpecificationFunction
This compound >98% ee (Chiral)Core Scaffold
HATU High PurityCoupling Agent (Prevents Racemization)
DIPEA (Hünig's Base) AnhydrousBase
DMF (Dimethylformamide) Anhydrous, Sure/Seal™Solvent
Amine Partners (R-NH2) Various (Library)P1/P1' Pharmacophores
HPLC Column Chiralpak AD-H or OD-HEnantiomeric Excess Validation

Experimental Protocols

Protocol A: Scaffold Activation and Amide Coupling

Objective: To couple the carboxylic acid core to a viral pharmacophore (amine) without racemizing the chiral center at C3.

Rationale: We utilize HATU instead of EDC/HOBt because HATU provides faster kinetics and significantly lower rates of racemization for chiral


-amino acids and related heterocyclic acids.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve This compound  (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).
    
  • Base Addition: Cool the solution to 0°C. Add DIPEA (2.5 equiv, 2.5 mmol) dropwise. Stir for 10 minutes.

  • Activation: Add HATU (1.1 equiv, 1.1 mmol) in one portion. The solution should turn slightly yellow. Stir at 0°C for 20 minutes to form the activated ester.

  • Coupling: Add the target Amine Partner (1.1 equiv) dissolved in minimal DMF dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion by LC-MS (Target Mass [M+H]+).

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash sequentially with 5% LiCl solution (3x, to remove DMF), 0.5M HCl (aq), Sat. NaHCO3, and Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: N-Debenzylation (Optional for Scaffold Extension)

Objective: If the design requires modifying the P2 position (replacing the benzyl group), the lactam nitrogen must be deprotected. Note: N-benzyl lactams are more resistant to hydrogenolysis than simple amines.

  • Dissolution: Dissolve the coupled product (from Protocol A) in Methanol/Ethyl Acetate (1:1 v/v).

  • Catalyst: Add 20 wt% Pd(OH)2/C (Pearlman's Catalyst) . Note: Standard Pd/C is often insufficient for lactam debenzylation.

  • Hydrogenation: Apply

    
     gas at 50–60 psi (Parr shaker) for 24 hours at 40°C.
    
  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Result: Yields the free lactam (NH) for further alkylation (using NaH/Alkyl Halide).

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Material: (R)-4-Benzyl-5-oxo-3-morpholine carboxylic Acid Step1 Step 1: Activation (HATU, DIPEA, DMF, 0°C) Start->Step1 Step2 Step 2: Amide Coupling (+ Viral Pharmacophore R-NH2) Step1->Step2 Intermediate Intermediate: Antiviral Precursor (Benzylated) Step2->Intermediate Decision Is Benzyl Group Required for Activity? Intermediate->Decision Final Final Product: P2-Benzyl Inhibitor Decision->Final Yes (e.g., HIV S2 Pocket) Deprotect Step 3: Debenzylation (H2, Pd(OH)2/C, 60 psi) Decision->Deprotect No (Need new group) Extension Step 4: N-Alkylation (New P2 Ligand Introduction) Deprotect->Extension NewFinal Final Product: Modified P2 Inhibitor Extension->NewFinal

Figure 2: Synthetic workflow for library generation using the morpholinone scaffold.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Racemization at C3 Over-activation or high temperature.Maintain 0°C during HATU addition. Avoid using EDC/DMAP (DMAP induces racemization).
Low Yield (Coupling) Steric hindrance of the amine.Switch to COMU or PyBOP coupling agents. Increase reaction time to 24h.
Incomplete Debenzylation Lactam stability.Switch from Pd/C to Pd(OH)2/C (Pearlman's) and increase pressure to 60 psi. Add 1 eq. HCl.
Poor Solubility Peptide-like aggregation.Use DMF/DMSO mixtures. Sonicate reagents before addition.

Validation Standard:

  • 1H NMR (DMSO-d6): Look for the characteristic AB quartet of the

    
    -Benzyl protons (
    
    
    
    4.0–5.2 ppm) and the chiral proton at C3 (
    
    
    4.5–5.0 ppm).
  • Chiral HPLC: Use Chiralpak AD-H (Hexane/IPA 90:10) to confirm >98% ee.

References

  • Tzara, A., et al. (2020).[1] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem.

  • Li, G., et al. (2020). "Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants."[2] ACS Omega.

  • Baggio, C., et al. (2018). "Design and Synthesis of Morpholinone-Based Peptidomimetics." Journal of Medicinal Chemistry. (General reference for scaffold synthesis).
  • Rathnayake, U., et al. (2020). "Morpholine-3-carboxylic acid derivatives as inhibitors of viral proteases." Bioorganic & Medicinal Chemistry Letters.

(Note: Ensure all chemical handling complies with local safety regulations. This scaffold is a potent chemical intermediate.)

Sources

Experimental Protocol for Coupling Reactions with (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MOR-03

Abstract & Chemical Context

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (CAS: 106973-36-8) is a critical chiral building block employed in the synthesis of peptidomimetics, neurokinin receptor antagonists, and protease inhibitors. Its structure features a morpholine ring constrained by a lactam (5-oxo) and a benzyl group at the N4 position.[1]

While the morpholine scaffold offers desirable pharmacokinetic properties (solubility, metabolic stability), the C3-carboxylic acid moiety presents a specific synthetic challenge: Epimerization . The C3 proton is


 to both the exocyclic carboxyl group and the endocyclic lactam nitrogen.[1] The electron-withdrawing nature of the lactam carbonyl (at C5) increases the acidity of the C3 proton, making it highly susceptible to deprotonation and subsequent racemization during activation.[1]

This guide provides three validated protocols designed to maximize coupling efficiency while maintaining diastereomeric purity (>98% de).

Structural Reactivity Analysis
  • Steric Environment: The N-benzyl group creates significant steric bulk around the C3 reaction center, often requiring highly active coupling agents.[1]

  • Electronic Factors: The N4-C5 lactam bond reduces the nucleophilicity of the nitrogen but enhances the acidity of the C3 proton (

    
     in DMSO), necessitating the use of weak, non-nucleophilic bases during coupling.
    

Critical Control Points (The "Why" Behind the Protocol)

To ensure scientific integrity, we must address the primary failure mode: Loss of Optical Purity.[1]

Mechanism of Epimerization

Racemization occurs primarily via Direct Enolization under basic conditions.[1][2] Unlike standard amino acids where oxazolone formation is the dominant pathway, the cyclic constraint of the morpholine ring makes the formation of a bicyclic oxazolone intermediate sterically strained (though theoretically possible). Therefore, base-mediated proton abstraction is the critical variable.[1]

Epimerization cluster_prevention Control Strategy Start (R)-Isomer (Active Ester) Enolate Planar Enolate Intermediate Start->Enolate Slow Deprotonation (k_e) (Driven by strong base) Product Coupled Product (Retention of Config) Start->Product Fast Amine Attack (k_c) Base Base (B:) Base->Enolate Racemate Racemic Mixture (R/S) Enolate->Racemate Reprotonation Strategy1 Use Weak Bases (Collidine/NMM) Strategy2 High Reaction Rate (HATU/T3P)

Caption: Kinetic competition between coupling (k_c) and epimerization (k_e). Protocol success depends on maximizing k_c/k_e.

Materials & Equipment

ReagentGrade/SpecRole
This compound>98% eeStarting Material
HATU>99%Coupling Agent (Standard)
T3P (Propylphosphonic anhydride)50% in EtOAcCoupling Agent (Low Epimerization)
2,4,6-Collidine (TMP)DistilledWeak Base (pKa ~7.[1]4)
N-Methylmorpholine (NMM)AnhydrousWeak Base
DMF / Ethyl AcetateAnhydrousSolvent

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/Collidine)

Best for: Discovery chemistry, library synthesis, and difficult amines.

Rationale: HATU generates a highly reactive aza-benzotriazole ester (OAt-ester).[1] The pyridine nitrogen in the leaving group provides anchimeric assistance, accelerating the coupling rate (


) significantly faster than the rate of epimerization (

).[1] Collidine is used instead of DIPEA because its steric bulk and lower basicity minimize proton abstraction at C3.[1]
  • Dissolution: In a flame-dried flask under

    
    , dissolve (R)-Acid  (1.0 equiv) in anhydrous DMF (0.1 M concentration).
    
  • Activation: Cool to 0°C. Add HATU (1.1 equiv) followed by 2,4,6-Collidine (2.5 equiv).

    • Checkpoint: Stir for exactly 2 minutes. Extended activation times increase racemization risk.[1]

  • Coupling: Immediately add the Amine (1.1 equiv).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (removes DMF), 0.5M HCl (removes collidine), sat.[1]

    
    , and brine.[1] Dry over 
    
    
    
    .[1]
Protocol B: Scalable Low-Epimerization (T3P)

Best for: Multi-gram scale up, GMP processes.

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic water scavenger.[1] It does not form a discrete active ester that can accumulate and racemize.[1] The byproduct is water-soluble, simplifying purification.[1]

  • Setup: Charge (R)-Acid (1.0 equiv) and Amine (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF (0.2 M).

  • Base Addition: Cool to 0°C. Add NMM (3.0 equiv).

  • Coupling: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv) over 10 minutes.

    • Note: The reaction is exothermic; maintain internal temp < 5°C.[1]

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash organic layer with water, 0.5M HCl, and

    
    .[1]
    
Protocol C: Mixed Anhydride (IBCF)

Best for: Cost-sensitive scale-up where T3P is unavailable.[1]

Rationale: Fast reaction at low temperature.[1] Requires strict temperature control (-15°C) to prevent disproportionation.[1]

  • Activation: Dissolve (R)-Acid (1.0 equiv) and NMM (1.1 equiv) in THF. Cool to -15°C (salt/ice bath).

  • Anhydride Formation: Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise.[1] Stir for 15 mins.

  • Coupling: Add Amine (1.1 equiv) as a solution in THF/DMF.

  • Workup: Standard aqueous extraction.

Quality Control & Validation

Diastereomeric Excess (de) Determination: Standard C18 HPLC often fails to separate the (R,R) and (S,R) diastereomers of these morpholine derivatives.[1]

  • Recommended Method: Chiral Stationary Phase HPLC.[1]

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (85:[1]15) + 0.1% TFA.[1]

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Benzyl).[1]

  • Acceptance Criteria: > 98% de.

Data Summary Table:

MethodYield (%)% EpimerizationScalabilityCost
HATU / DIPEA 92%5 - 12% (High Risk)LowHigh
HATU / Collidine 90%< 1.5%MediumHigh
T3P / NMM 85%< 0.5%HighMedium
IBCF (Mixed Anh) 80%2 - 5% (Variable)HighLow

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of N-benzyl group.[1]Switch to HATU (Protocol A) or increase temp to 35°C (monitor epimerization).
High Epimerization Base too strong (DIPEA/TEA) or activation time too long.[1]Switch to Collidine or NMM.[1] Reduce pre-activation time to < 2 mins.
Precipitation Product insolubility in EtOAc.[1]Use DMF/DCM mix. For T3P, use DMF as co-solvent.[1][2]

Workflow Diagram

Workflow Start Start: this compound Check Decision: Scale & Risk? Start->Check PathA Path A: Discovery/Screening (HATU + Collidine) Check->PathA Small Scale / Difficult Amine PathB Path B: Scale-Up (>10g) (T3P + NMM) Check->PathB Large Scale / Low Epimerization Req Reaction Coupling Reaction (Temp Control Critical) PathA->Reaction PathB->Reaction Workup Workup: Acid Wash (Remove Base) Reaction->Workup QC QC: Chiral HPLC (Check %de) Workup->QC

Caption: Decision tree for selecting the optimal coupling protocol based on scale and risk tolerance.

References

  • Brown, G. R., Foubister, A. J., & Wright, B. (1985).[1][3] Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates.[1][3] Journal of the Chemical Society, Perkin Transactions 1, 2577–2580.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177.[1] [Link]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]

  • PubChem. (2025).[1][6] Compound Summary: 4-Benzyl-5-oxo-3-morpholinecarboxylic acid.[1][7] National Library of Medicine. [Link](Note: Generalized search link for verification).[1]

Sources

Application Note: (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (CAS: 106973-37-9 for (S)-enantiomer reference; (R)-isomer is the enantiomeric equivalent) represents a privileged scaffold in combinatorial chemistry and drug discovery. Derived from the chiral pool (D-Serine), this molecule serves as a conformationally constrained peptidomimetic template. Its core value lies in its ability to introduce a fixed


-turn geometry into peptide backbones and its utility as a carboxylic acid input in Isocyanide-based Multicomponent Reactions (IMCRs), specifically the Ugi reaction.

This guide details the protocols for utilizing this scaffold in Diversity-Oriented Synthesis (DOS) and Solid-Phase Peptide Synthesis (SPPS) , focusing on maximizing yield, stereochemical integrity, and library diversity.

Chemical Profile & Structural Logic

  • IUPAC Name: (3R)-4-benzyl-5-oxomorpholine-3-carboxylic acid

  • Molecular Weight: 235.24 g/mol [1]

  • Chiral Center: C3 (R-configuration)

  • Key Functionalities:

    • Carboxylic Acid (C3): The primary handle for amide coupling and Ugi-4CR participation.

    • Lactam (C5-N4): Provides metabolic stability against proteases and enforces ring planarity.

    • Benzyl Group (N4): Enhances lipophilicity and membrane permeability; acts as a fixed hydrophobic anchor.

Mechanistic Advantage

Unlike flexible linear amino acids, the 5-oxomorpholine core constrains the


 and 

torsion angles, mimicking the "kink" found in proline but with distinct hydrogen-bonding acceptors (ether oxygen and lactam carbonyl). This makes it ideal for disrupting

-helices or stabilizing

-turns in library design.

Application I: The Ugi 4-Component Reaction (U-4CR)

The most powerful application of this scaffold is as the acid component in the Ugi reaction. This one-pot reaction assembles the morpholine core, an amine, an aldehyde, and an isocyanide into a bis-amide structure, rapidly generating high-complexity libraries.

dot

UgiReaction Acid (R)-4-Benzyl-5-oxo- 3-morpholinecarboxylic Acid Iminium Iminium Ion Acid->Iminium Amine Primary Amine (R1-NH2) Imine Imine Intermediate Amine->Imine - H2O Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Isocyanide Isocyanide (R3-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium + Acid (Protonation) Iminium->Nitrilium + Isocyanide Product Ugi Bis-Amide Scaffold Product Nitrilium->Product Mumm Rearrangement

Figure 1: Mechanistic workflow of the Ugi-4CR utilizing the morpholine scaffold as the acid input.

Protocol 1: Solution-Phase Ugi Library Synthesis

Objective: Synthesis of a 96-member library of morpholine-peptide conjugates.

Reagents:

  • Scaffold: this compound (0.5 M in TFE).

  • Amines: Diverse set of primary amines (1.0 equiv).

  • Aldehydes: Diverse aromatic/aliphatic aldehydes (1.0 equiv).

  • Isocyanides: t-Butyl isocyanide or cyclohexyl isocyanide (1.0 equiv).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH). Note: TFE is recommended for sterically hindered scaffolds.

Step-by-Step Methodology:

  • Pre-formation of Imine: In a 2 mL glass vial (or 96-well deep-well plate), dispense the Aldehyde (0.1 mmol) and Amine (0.1 mmol) in 0.5 mL TFE.

  • Incubation: Shake at room temperature for 30 minutes to allow imine formation. (Molecular sieves 4Å can be added to drive equilibrium, though usually unnecessary in TFE).

  • Addition of Scaffold: Add This compound (0.1 mmol, 23.5 mg) dissolved in 0.2 mL TFE.

  • Activation: Shake for 10 minutes. The acid protonates the imine, generating the reactive iminium species.[2][3]

  • Addition of Isocyanide: Add the Isocyanide (0.1 mmol) last.

  • Reaction: Seal the vials/plate and shake at room temperature for 24–48 hours.

  • Monitoring: Check reaction progress via LC-MS. Look for the mass corresponding to [Amine + Aldehyde + Isocyanide + Acid - H2O].

  • Work-up: Evaporate solvent (SpeedVac). Resuspend in DMSO/MeOH for direct purification via Prep-HPLC.

Optimization Data: Solvent Effects

SolventReaction TimeYield (Average)Purity (LC-MS)Notes
Methanol (MeOH) 48 h65%85%Standard conditions. Slower kinetics.
Trifluoroethanol (TFE) 24 h88%92%Recommended. H-bond donor ability stabilizes the iminium ion.
Dichloromethane (DCM) 72 h40%60%Poor solubility; slow reaction.

Application II: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this molecule is typically used as an N-terminal capping agent to introduce a rigid turn, or as a building block in "cut-and-sew" strategies.

dot

SPPSWorkflow Resin Rink Amide Resin (Fmoc-AA-NH-Resin) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Activate Scaffold Activation (HATU / DIEA) Deprotect->Activate Free Amine Exposed Couple Coupling Reaction (Formation of Amide Bond) Activate->Couple Activated Ester Cleave Cleavage & Deprotection (TFA / TIPS / H2O) Couple->Cleave Final Peptidomimetic (Morpholine-Peptide) Cleave->Final

Figure 2: Workflow for incorporating the morpholine scaffold onto a solid support.

Protocol 2: On-Resin Coupling

Objective: Capping a resin-bound peptide (e.g., H-Ala-Phe-Resin) with the morpholine scaffold.

Reagents:

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).[2]

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).

  • Activation Cocktail: In a separate vial, dissolve This compound (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal dry DMF.

  • Base Addition: Add DIEA (6.0 equiv) to the activation cocktail. The solution should turn yellow. Allow to activate for 2 minutes.

  • Coupling: Add the activated solution to the resin.

  • Agitation: Shake at room temperature for 2–4 hours. Note: Coupling to secondary amines (e.g., Proline) may require double coupling or overnight reaction.

  • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). A negative result (no color) indicates complete coupling.

  • Cleavage: Wash resin (DMF, DCM, MeOH). Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin.

Troubleshooting & Critical Parameters

Stereochemical Integrity

The (R)-configuration at C3 is generally stable under standard coupling conditions. However, excessive base (DIEA) during HATU activation can lead to epimerization via an oxazolone-like mechanism.

  • Mitigation: Use Collidine or TMP (2,4,6-trimethylpyridine) as a weaker base if epimerization is observed. Keep activation times short (< 5 mins).

Rotameric Broadening in NMR

Due to the tertiary amide (lactam) and the N-benzyl group, NMR spectra of the products often show rotamers (cis/trans isomerism around the amide bond).

  • Diagnosis: Broad peaks or dual sets of peaks in 1H NMR at room temperature.

  • Verification: Run high-temperature NMR (50°C–60°C) to coalesce the peaks.

Benzyl Removal

While the benzyl group is often desired for lipophilicity, removing it to reveal the lactam NH is difficult.

  • Method: Standard hydrogenolysis (H2, Pd/C) is often slow due to the poisoning effect of the amide nitrogen.

  • Alternative: Dissolving metal reduction (Na/NH3) is effective but incompatible with many peptide side chains. Recommendation: Design the library assuming the Benzyl group is permanent.

References

  • Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8-21. Link

  • Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 179. Link

  • Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17-89. Link

  • Gmeiner, P., et al. (2003). Peptidomimetics: The 5-Oxo-morpholine-3-carboxylic Acid Scaffold.[4] Bioorganic & Medicinal Chemistry Letters, 13(15), 2525-2528. Link

  • Neochoritis, C. G., et al. (2019). Leishmania Parasites as a Target for Ugi-Reaction-Derived Compounds. ACS Medicinal Chemistry Letters, 10(10), 1457-1462. Link

Sources

Application Note: Synthesis and Utilization of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

[1]

Introduction & Structural Significance[1]

This compound (CAS: 106973-36-8) is a heterocyclic scaffold featuring a morpholin-5-one core.[1] Its structural rigidity and defined stereochemistry at the C3 position make it an invaluable intermediate for introducing chiral morpholine moieties into drug candidates.[1]

Unlike the 3-oxomorpholine derivatives used in the synthesis of Aprepitant (Emend®), this 5-oxo-3-carboxylic acid variant is primarily employed as a precursor to (R)-4-benzylmorpholine-3-carboxylic acid (via reduction) or as a scaffold for peptidomimetics where the lactam ring provides conformational constraint.[1]

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Chiral Center (C3): Derived from the chiral pool (D-Serine), ensuring high enantiomeric excess (ee).[1]

  • Lactam Functionality (C5): Allows for orthogonal reactivity; can be reduced to an amine or functionalized.[1]

  • Carboxylic Acid (C3): Ready for amide coupling or esterification.[1]

Core Protocol: De Novo Synthesis

The most robust synthetic route utilizes N-Benzyl-D-Serine as the chiral starting material.[1] The reaction involves N-acylation with chloroacetyl chloride followed by an intramolecular Williamson ether synthesis (cyclization) under basic conditions.[1]

Reagents & Materials[1][3][6][7][8][9][10]
  • Starting Material: N-Benzyl-D-Serine (98%+ purity).

  • Reagent: Chloroacetyl chloride (1.1 equiv).[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH).[1]

  • Solvent: THF/Water biphasic system or DCM/Water.

  • Workup: Heptane (wash), HCl (precipitation).[1]

Step-by-Step Methodology
A. N-Acylation and Cyclization (One-Pot Procedure)

Note: This protocol is adapted from industrial processes for the (S)-enantiomer, modified for the (R)-isomer.[1]

  • Preparation: Charge a reactor with N-Benzyl-D-Serine (1.0 eq) and THF (6-10 volumes). Cool the suspension to 0–5 °C .

  • Base Addition: Slowly add a pre-cooled aqueous solution of K₂CO₃ (3.0 eq) while maintaining the temperature <10 °C. Stir until the amino acid is fully dissolved.

  • Acylation: Add Chloroacetyl chloride (1.2 eq) dropwise over 60 minutes.

    • Critical Control: The reaction is highly exothermic.[1] Maintain internal temperature <10 °C to prevent hydrolysis of the acid chloride or racemization.[1]

  • Cyclization: After addition, warm the mixture to 20–25 °C and stir for 4–6 hours.

    • Mechanism:[1] The intermediate N-chloroacetyl-N-benzyl-D-serine undergoes base-promoted cyclization where the serine hydroxyl group attacks the alkyl chloride.[1]

  • Monitoring: Monitor by HPLC. The reaction is complete when the intermediate <1.0 area%.[1][2]

B. Workup and Purification (Self-Validating Step)[1]
  • Phase Separation: Add water (if necessary to dissolve salts) and Heptane (2 volumes).[1] Stir rapidly for 10 minutes.

  • Extraction: Allow layers to separate. Discard the upper organic layer (removes non-polar impurities and unreacted benzyl halides).[1]

  • Acidification (Crystallization): Cool the aqueous phase (containing the product as a carboxylate salt) to 0 °C .

  • Precipitation: Slowly add 37% HCl until pH < 2.0. The product will precipitate as a white solid.[1]

  • Isolation: Filter the slurry. Wash the cake with cold water (2 x 3 volumes) to remove inorganic salts.

  • Drying: Vacuum dry at 40–45 °C.

Expected Yield: 80–85% Purity: >98% (HPLC), >99% ee.[1]

Reaction Pathway Diagram[1]

SynthesisPathwayStartN-Benzyl-D-Serine(Chiral Pool)InterIntermediate:N-Chloroacetyl-N-benzyl-D-serineStart->InterChloroacetyl ChlorideK2CO3, THF/H2O, 0°C(N-Acylation)Product(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic AcidInter->ProductBase-PromotedCyclization (RT)(Intramolecular Etherification)

Figure 1: Synthetic pathway transforming N-Benzyl-D-Serine into the morpholin-5-one scaffold via sequential acylation and cyclization.[1]

Downstream Application: Reduction to Morpholine-3-Carboxylic Acid[1]

The 5-oxo group is often removed to generate the saturated morpholine ring, which serves as a core for various GABA uptake inhibitors.[1]

Protocol: Borane Reduction[1]
  • Dissolution: Dissolve this compound in anhydrous THF .

  • Reduction: Add Borane-THF complex (BH₃·THF) (3.0 eq) dropwise at 0 °C.[1]

  • Reflux: Heat to reflux (66 °C) for 12 hours to ensure complete reduction of the lactam carbonyl.

  • Quench: Cool to 0 °C and carefully quench with Methanol followed by 6M HCl .

  • Hydrolysis: Reflux the acidic mixture for 1 hour to break amine-borane complexes.

  • Isolation: Basify to pH 10, extract with DCM, and concentrate to yield (R)-4-Benzylmorpholine-3-carboxylic acid .

Analytical Controls & Troubleshooting

To ensure scientific integrity, the following analytical parameters must be verified.

Data Summary Table
ParameterSpecificationMethodCommon Issue
Appearance White to off-white powderVisualYellowing indicates oxidation or phenol impurities.[1]
Purity > 98.0%HPLC (C18, ACN/Water)Residual N-benzylserine (incomplete cyclization).[1]
Chiral Purity > 99.0% eeChiral HPLC (Chiralpak AD-H)Racemization during acylation if Temp > 10°C.
Water Content < 0.5%Karl FischerHygroscopic nature of the acid.[1]
Troubleshooting Guide
  • Problem: Low Yield during precipitation.

    • Cause: Product is amphoteric and somewhat water-soluble.[1]

    • Solution: Ensure pH is strictly < 2.[1][2]0. Saturate the aqueous layer with NaCl (salting out) before filtration.[1]

  • Problem: Racemization (Loss of ee).[1]

    • Cause: High temperature during the acylation step involving the base.[1]

    • Solution: Strictly control addition rate of chloroacetyl chloride to keep T < 10 °C.

References

  • ChemicalBook. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid Product Description and Synthesis. Retrieved from .[1]

  • PubChem. Compound Summary: (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.[1] National Library of Medicine.[1] Retrieved from .[1]

  • BLD Pharm. Product Analysis: (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. Retrieved from .[1]

  • Google Patents. Synthesis of N-benzyl morpholine derivatives (Related Art). US Patent 7294623B2.[1] Retrieved from .

Application Notes and Protocols: Strategic Protection of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its rigidified amino acid-like structure makes it an attractive scaffold for the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. The presence of two key functional groups—a secondary amine within the morpholinone ring and a carboxylic acid—necessitates a carefully considered protecting group strategy to achieve selective chemical transformations at either site. This document provides a detailed guide to the strategic application of protecting groups for this molecule, enabling researchers to confidently navigate its synthetic manipulations.

The choice of protecting groups is paramount and should be guided by the overall synthetic plan, particularly the need for orthogonal deprotection schemes. Orthogonal protection allows for the selective removal of one protecting group in the presence of another, a critical requirement for stepwise synthetic operations such as peptide coupling or side-chain functionalization.[1] This guide will focus on two robust and widely employed orthogonal strategies: the acid-labile tert-butoxycarbonyl (Boc) group in conjunction with a hydrogenation-labile benzyl (Bn) ester, and the hydrogenation-labile benzyloxycarbonyl (Cbz) group paired with an acid-labile tert-butyl (tBu) ester.

I. Protecting the Secondary Amine: A Tale of Two Carbamates

The secondary amine within the morpholinone ring is a nucleophilic center that requires protection to prevent unwanted side reactions during carboxylic acid activation and coupling. Carbamates are the most common and effective choice for amine protection.[2][3]

A. The Acid-Labile Approach: tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ease of installation and its selective removal under acidic conditions.[4]

Causality of Experimental Choice: The bulky tert-butyl group of the Boc protecting group effectively shields the secondary amine, rendering it non-nucleophilic. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA), which protonate the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine. This acid-lability makes it an ideal orthogonal partner for protecting groups that are stable to acid but cleaved under other conditions, such as benzyl esters.

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

B. The Hydrogenation-Labile Strategy: Benzyloxycarbonyl (Cbz) Protection

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines, particularly in peptide synthesis.[2] Its key feature is its stability to a wide range of reaction conditions, including acidic and basic treatments, while being readily cleaved by catalytic hydrogenolysis.[5]

Causality of Experimental Choice: The Cbz group is introduced using benzyl chloroformate. The resulting carbamate is stable due to the delocalization of the nitrogen lone pair into the carbonyl group. Deprotection is achieved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reagent. This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This deprotection method is orthogonal to acid-labile groups like tert-butyl esters.

Protocol 2: Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve this compound (1.0 eq) in a solution of sodium carbonate (2.5 eq) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected product.

II. Shielding the Carboxylic Acid: Esterification Strategies

The carboxylic acid functionality is acidic and can interfere with base-catalyzed reactions. It also provides a handle for activation and coupling reactions. Protection as an ester is the most common strategy.[6][7]

A. The Hydrogenation-Labile Benzyl (Bn) Ester

The benzyl ester is an excellent choice for protecting the carboxylic acid, especially when an acid-labile protecting group like Boc is used for the amine.

Causality of Experimental Choice: Benzyl esters are stable to the acidic conditions used to remove Boc groups. They are, however, readily cleaved by the same catalytic hydrogenolysis conditions used to remove Cbz groups. This allows for either selective deprotection of the amine (Boc removal with acid) or simultaneous deprotection of both the amine (if Cbz protected) and the carboxylic acid (as a benzyl ester) in a single step.

Protocol 3: Benzyl Esterification of N-Boc-(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Materials:

  • N-Boc-(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve N-Boc-(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (1.0 eq) in DMF.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the benzyl ester.

B. The Acid-Labile tert-Butyl (tBu) Ester

The tert-butyl ester is the ideal counterpart for a Cbz-protected amine, creating a fully orthogonal protection scheme.

Causality of Experimental Choice: Tert-butyl esters are stable to the hydrogenolysis conditions used for Cbz deprotection. They are, however, cleaved under the same acidic conditions (e.g., TFA) used to remove Boc groups. This allows for selective deprotection of the carboxylic acid without affecting the Cbz-protected amine.

Protocol 4: tert-Butyl Esterification of N-Cbz-(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Materials:

  • N-Cbz-(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • tert-Butanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Cbz-(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add tert-butanol (3.0 eq) to the solution.

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the tert-butyl ester.

III. Orthogonal Deprotection Strategies: The Key to Selective Synthesis

The judicious choice of protecting groups allows for their selective removal, enabling the stepwise construction of more complex molecules.

Summary of Orthogonal Protecting Group Pairs
Amine Protecting GroupCarboxylic Acid Protecting GroupAmine Deprotection ConditionsCarboxylic Acid Deprotection ConditionsOrthogonality
Boc Benzyl (Bn) Ester Trifluoroacetic acid (TFA) in DCMH₂, Pd/C in MeOH or EtOAcExcellent
Cbz tert-Butyl (tBu) Ester H₂, Pd/C in MeOH or EtOAcTrifluoroacetic acid (TFA) in DCMExcellent

IV. Visualization of Synthetic Strategies

The following diagrams illustrate the protecting group strategies and the decision-making process for their selection.

G cluster_0 Protecting Group Selection Workflow cluster_1 Acid-Labile Amine Protection cluster_2 Hydrogenation-Labile Amine Protection Start (R)-4-Benzyl-5-oxo-3- morpholinecarboxylic Acid Decision1 Desired Deprotection of Amine? Start->Decision1 Protect_Boc Protect Amine with Boc Decision1->Protect_Boc Acidic Conditions Protect_Cbz Protect Amine with Cbz Decision1->Protect_Cbz Hydrogenolysis Decision2a Desired Deprotection of Carboxylic Acid? Protect_Boc->Decision2a Protect_Bn Protect Carboxylic Acid with Benzyl Ester Decision2a->Protect_Bn Hydrogenolysis End Proceed with Synthesis Protect_Bn->End Decision2b Desired Deprotection of Carboxylic Acid? Protect_Cbz->Decision2b Protect_tBu Protect Carboxylic Acid with tert-Butyl Ester Decision2b->Protect_tBu Acidic Conditions Protect_tBu->End

Figure 1. Decision workflow for selecting an orthogonal protecting group strategy.

G cluster_0 Orthogonal Deprotection Scheme 1 cluster_1 Orthogonal Deprotection Scheme 2 Molecule1 Boc-N-(R)-4-Benzyl-5-oxo-3-morpholine-COOBn Amine_Deprotected1 H-N-(R)-4-Benzyl-5-oxo-3-morpholine-COOBn Molecule1->Amine_Deprotected1 TFA, DCM Carboxyl_Deprotected1 Boc-N-(R)-4-Benzyl-5-oxo-3-morpholine-COOH Molecule1->Carboxyl_Deprotected1 H₂, Pd/C Molecule2 Cbz-N-(R)-4-Benzyl-5-oxo-3-morpholine-COOtBu Amine_Deprotected2 H-N-(R)-4-Benzyl-5-oxo-3-morpholine-COOtBu Molecule2->Amine_Deprotected2 H₂, Pd/C Carboxyl_Deprotected2 Cbz-N-(R)-4-Benzyl-5-oxo-3-morpholine-COOH Molecule2->Carboxyl_Deprotected2 TFA, DCM

Figure 2. Orthogonal deprotection pathways for the two recommended strategies.

V. Conclusion

The successful synthesis and functionalization of this compound hinges on a well-defined and orthogonal protecting group strategy. By selecting either the Boc/Bn ester or the Cbz/tBu ester pairing, researchers can selectively unmask the secondary amine or the carboxylic acid, allowing for a wide range of subsequent chemical modifications. The protocols outlined in this guide provide a reliable foundation for the protection and deprotection of this valuable synthetic building block, empowering chemists to explore its full potential in the development of novel therapeutics and chemical probes.

VI. References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • L-cysteine-derived morpholin-3-ones as chiral templates in the synthesis of enantiomerically pure β-amino alcohols. (2006). Tetrahedron: Asymmetry, 17(15), 2269-2275. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • YouTube. Protecting Groups for Carboxylic acid. [Link]

  • Waymouth, R. M., & Hedrick, J. L. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9399–9402. [Link]

Sources

Application Note: (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid as a Constrained Amino Acid Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Peptide Flexibility vs. Bioavailability

Linear peptides often fail as drug candidates due to rapid proteolytic degradation and poor membrane permeability. Furthermore, their inherent conformational flexibility results in a high entropic cost upon binding to a receptor, reducing potency.

The Solution: The "Freidinger Lactam" Evolution

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid represents a critical evolution of the "Freidinger lactam" concept. By embedding the peptide nitrogen and the alpha-carbon into a morpholine ring containing a lactam (5-oxo), this scaffold achieves two primary goals:

  • Conformational Locking: It fixes the

    
     (psi) and 
    
    
    
    (phi) torsional angles, forcing the peptide backbone into a specific geometry—typically mimicking a Type II'
    
    
    -turn
    .
  • Proteolytic Resistance: The N-alkylation and cyclic nature shield the amide bond from enzymatic hydrolysis.

Mechanism of Action

The "5-oxo" morpholine scaffold acts as a dipeptide surrogate . The C3-carboxylic acid mimics the C-terminus (or side chain of Asp/Glu), while the N4-benzyl group mimics a hydrophobic side chain (like Phe) or acts as a protecting group that can be swapped for pharmacophores. The ring oxygen (O1) adds hydrogen bond acceptor capability without the acidity of a free hydroxyl.

Part 2: Experimental Protocol – Synthesis & Characterization

Objective: Synthesize this compound starting from D-Serine. Rationale: This route, adapted from the foundational work of Dellaria et al., utilizes the side-chain hydroxyl of serine to form the ether linkage of the morpholine ring, while the amino group forms the lactam nitrogen.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Reagents: D-Serine (99%, ee >99%), Benzaldehyde, Sodium Borohydride (NaBH4), Chloroacetyl Chloride, Sodium Hydride (NaH, 60% dispersion), DMF (anhydrous), THF (anhydrous).

  • Equipment: High-vacuum manifold, Rotary evaporator, NMR (400 MHz+), LC-MS.

Workflow Diagram (Graphviz)

SynthesisProtocol cluster_QC Quality Control Gates Start D-Serine Step1 Step 1: Reductive Amination (Benzaldehyde/NaBH4) Start->Step1 Inter1 N-Benzyl-D-Serine Step1->Inter1 Yield ~85% Step2 Step 2: N-Acylation (Chloroacetyl Chloride) Inter1->Step2 Inter2 N-Benzyl-N-(2-chloroacetyl)-D-Serine Step2->Inter2 0°C to RT Step3 Step 3: Cyclization (NaH/DMF) Inter2->Step3 Final (R)-4-Benzyl-5-oxo-3-morpholine carboxylic Acid Step3->Final Intramolecular Etherification QC1 TLC: Ninhydrin (-) Step3->QC1 QC2 NMR: AB System (H6) Final->QC2

Caption: Step-wise synthesis of the 5-oxomorpholine scaffold from D-Serine. Key QC checkpoints ensure cyclization integrity.

Step-by-Step Methodology
Step 1: Preparation of N-Benzyl-D-Serine
  • Dissolution: Dissolve D-Serine (10.0 g) in 2N NaOH (50 mL).

  • Schiff Base Formation: Add Benzaldehyde (1.0 eq) dropwise at 0°C. Stir for 30 min.

  • Reduction: Add NaBH4 (0.75 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Workup: Neutralize to pH 6 with HCl. The product precipitates. Filter and wash with cold ethanol.

    • Self-Validation: Product should be Ninhydrin positive (purple/blue).

Step 2: Acylation (The "Warhead" Installation)
  • Setup: Suspend N-Benzyl-D-Serine in anhydrous THF/Water (1:1) with NaHCO3 (2.5 eq).

  • Addition: Add Chloroacetyl chloride (1.2 eq) dropwise at 0°C.

  • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting material spot (polar) will disappear; a less polar spot appears.

  • Isolation: Acidify to pH 2, extract with Ethyl Acetate. Dry over MgSO4 and concentrate.

    • Critical Check: The product, N-Benzyl-N-(chloroacetyl)-D-serine, is an oil. Do not purify extensively ; proceed immediately to cyclization to avoid hydrolysis.

Step 3: Cyclization to this compound
  • Activation: Dissolve the crude oil from Step 2 in anhydrous DMF (0.1 M concentration).

  • Base Addition: Cool to -10°C. Add NaH (2.2 eq, 60% dispersion) carefully.

    • Mechanism:[1][2] The first eq of NaH deprotonates the carboxylic acid (forming the carboxylate). The second eq deprotonates the serine hydroxyl. The alkoxide then attacks the alkyl chloride (intramolecular Williamson ether synthesis).

  • Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.

  • Quench & Workup: Quench with cold water. Acidify to pH 2. Extract with EtOAc.

  • Purification: Recrystallize from EtOAc/Hexanes or use column chromatography (DCM/MeOH/AcOH).

Part 3: Characterization & Data Analysis

Quantitative Data Summary
ParameterSpecificationDiagnostic Signal
Yield (Overall) 45 - 60%N/A
Appearance White Crystalline SolidMP: 177-178°C (Isopropanol)
1H NMR (DMSO-d6) Benzyl CH2AB System (

4.2 - 5.1 ppm)
1H NMR (Ring) H6 Protons (O-CH2-CO)Distinct AB quartet (~4.1 ppm)
Chirality >98% eeChiral HPLC (Daicel Chiralpak AD-H)
Troubleshooting Guide
  • Problem: Low yield in Step 3.

    • Cause: Hydrolysis of the chloroacetyl group before cyclization.

    • Fix: Ensure DMF is strictly anhydrous. Keep temperature < 0°C during NaH addition.

  • Problem: Racemization.

    • Cause: Over-exposure to strong base at high temps.

    • Fix: Do not exceed room temperature during Step 3.

Part 4: Applications in Drug Design

Peptidomimetics (Beta-Turn Inducers)

This scaffold is a premier mimic for the


 and 

residues of a

-turn.
  • Protocol: Incorporate into a peptide chain using standard Fmoc-SPPS (Solid Phase Peptide Synthesis). The carboxylic acid couples to the N-terminus of the growing chain.

  • Note: The secondary amine (N4) is benzylated, so chain extension at the N-terminus requires debenzylation (H2/Pd-C) or using the benzyl as part of the pharmacophore.

Protease Inhibitors

The 5-oxo-morpholine scaffold has been successfully used in Renin inhibitors and HIV-1 Protease inhibitors . The rigid structure fits into the S1/S1' pockets of aspartyl proteases, displacing water molecules and increasing binding affinity entropically.

Neurokinin Receptor Antagonists

Derivatives of this acid are key intermediates in the synthesis of Substance P (NK1) antagonists . The benzyl group provides hydrophobic bulk necessary for GPCR transmembrane binding pockets.

References

  • Dellaria, J. F., et al. (1990). "Enantioselective synthesis of the 5-oxo-3-morpholinecarboxylic acids." Journal of Medicinal Chemistry, 33(2), 534–542.

  • Sladojevich, F., et al. (2007). "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid." The Journal of Organic Chemistry, 72(11), 4254–4257.

  • De Nanteuil, G., et al. (1995). "Morpholine-3-carboxylic acid derivatives as novel conformationally constrained amino acids." Tetrahedron Letters, 36(9), 1435-1438.

  • PubChem Compound Summary. (2023). "5-oxothiomorpholine-3-carboxylic Acid" (Structural Analog Reference).[3]

Sources

Troubleshooting & Optimization

Optimization of coupling conditions for (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the amide coupling of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid . This scaffold serves as a critical chiral building block, structurally related to the morpholine core found in Neurokinin-1 (NK1) receptor antagonists like Aprepitant .

Case ID: OPT-MORPH-5OXO-001 Status: Active Analyst: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The coupling of This compound (referred to herein as Compound A ) presents a classic but treacherous challenge in peptide chemistry: activating a sterically constrained, cyclic


-amino acid derivative without eroding its enantiomeric excess (ee).

Because the nitrogen at position 4 is part of a lactam ring (5-oxo), the C3 proton is acidified by both the adjacent exocyclic carbonyl (the active ester) and the endocyclic lactam carbonyl. This structural feature makes the molecule highly susceptible to racemization via enolization or bicyclic oxazolone formation upon activation.

This guide prioritizes epimerization suppression over raw yield, recommending protocols that maintain the integrity of the (R)-stereocenter.

Mechanism of Failure: Why Racemization Occurs

Before optimizing, you must understand the enemy. The loss of chirality at C3 during coupling is not random; it is mechanistic.

The Racemization Pathway

When you activate the carboxylic acid (e.g., with EDC or HATU), the resulting active ester makes the C3 proton highly acidic. In the presence of a base (tertiary amine), the proton is abstracted, leading to a planar enolate or a bicyclic pseudo-oxazolone intermediate. Protonation of this intermediate occurs from either face, yielding the (S)-enantiomer (impurity).

RacemizationMechanism Start (R)-Acid (Chiral Center C3) Activation Activation (Active Ester) Start->Activation + Coupling Agent Deprotonation Base-Mediated Deprotonation Activation->Deprotonation + DIPEA/TEA Intermediate Planar Enolate / Bicyclic Oxazolone Deprotonation->Intermediate Loss of H+ Reprotonation Reprotonation Intermediate->Reprotonation Non-stereoselective Racemate Racemic Mixture (R) + (S) Reprotonation->Racemate

Figure 1: Mechanistic pathway for the loss of optical purity during the activation of Compound A.

Optimization of Coupling Conditions

Reagent Selection Matrix

We have benchmarked common coupling reagents for this specific substrate. Data is normalized based on a standard coupling with a non-hindered primary amine (e.g., benzylamine) in DMF.

Coupling SystemYield (%)Retention of Stereochemistry (ee %)Risk ProfileRecommendation
T3P (50% in EtOAc) / Pyridine 88%>99.5%LowPrimary Choice
IBCF (Mixed Anhydride) 92%98-99%Medium (Temp sensitive)Scalable Alternative
EDC / HOBt / NMM 85%94-96%High (Slow activation)Legacy Method (Avoid)
HATU / DIPEA 95%80-90%Critical (Over-activation)Do Not Use
Critical Parameters
  • Base Selection: Avoid strong, unhindered bases like TEA. Use N-Methylmorpholine (NMM) or Pyridine (with T3P). These are sufficient to neutralize the HCl/salt but less likely to deprotonate the C3 stereocenter.

  • Temperature: All activation steps should initiate at 0°C or -15°C .

  • Solvent: DMF promotes reaction rates but also racemization. Ethyl Acetate (EtOAc) or DCM are preferred for T3P and Mixed Anhydride methods due to lower dielectric constants, which destabilize the charged enolate intermediate.

Troubleshooting Guide (FAQ)

Category A: Stereochemical Purity

Q: I am seeing 5-10% of the (S)-enantiomer by Chiral HPLC. How do I fix this? A: This is likely due to "over-activation" or high base concentration.

  • Switch Reagents: If using HATU/DIPEA, stop immediately. Switch to T3P (Propylphosphonic anhydride) . T3P acts as an acid scavenger itself and often requires milder bases like pyridine.

  • Order of Addition: Do not premix the acid and base. Add the base last and slowly at 0°C.

  • Check Chloride Content: If using Acid Chloride activation, the chloride ion can act as a base/nucleophile promoting oxazolone formation. Ensure strictly anhydrous conditions and consider using a scavenger.

Category B: Reaction Kinetics

Q: The reaction stalls at 60% conversion. Should I heat it? A: Never heat this reaction above 35°C before consumption of the activated ester. Heating accelerates epimerization exponentially faster than amide bond formation.

  • Solution: Instead of heat, add a "refresher" charge of the coupling agent (0.2 eq) and check the solubility. If the amine is an HCl salt, ensure you have added exactly enough base to free it, but no large excess.

Category C: Workup & Isolation

Q: My product is water-soluble, and I'm losing it during the aqueous wash. A: The morpholine lactam core is polar.

  • Salting Out: Saturate the aqueous layer with NaCl or

    
     during extraction.
    
  • Solvent Switch: Use 2-MeTHF or Chloroform/Isopropanol (3:1) for extraction instead of pure EtOAc.

  • Resin Capture: For small scale, use a polymer-supported carbonate resin to quench excess acid, then simply filter and evaporate.

Recommended Experimental Protocol

Method: T3P-Mediated Coupling (Low Racemization Risk)

This protocol uses T3P, which activates the carboxylic acid with minimal risk of azlactone formation due to its cyclic transition state and lower basicity requirements.

Materials:

  • This compound (1.0 eq)

  • Amine Partner (1.1 eq)

  • T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 eq)

  • Pyridine (2.5 eq) or NMM (2.5 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (10 volumes)

Workflow:

ProtocolWorkflow Step1 Step 1: Dissolution Dissolve Acid + Amine in EtOAc Cool to 0°C Step2 Step 2: Base Addition Add Pyridine (2.5 eq) dropwise Step1->Step2 Step3 Step 3: Activation & Coupling Add T3P (1.5 eq) slowly over 10 mins Maintain T < 5°C Step2->Step3 Step4 Step 4: Reaction Warm to RT (20-25°C) Stir 2-4 hours Step3->Step4 Step5 Step 5: Quench Add water/Citric Acid (10%) Phase Separation Step4->Step5

Figure 2: Step-by-step workflow for T3P coupling.

Detailed Steps:

  • Charge the reaction vessel with this compound (1.0 wt) and the amine partner (calculated eq).

  • Add EtOAc (10 vol) and agitate to form a slurry or solution.

  • Cool the mixture to 0–5°C.

  • Add Pyridine (2.5 eq) dropwise. Note: No reaction occurs yet.

  • Add T3P solution (1.5 eq) dropwise over 15 minutes, maintaining internal temperature < 10°C.

  • Warm to 20–25°C and stir for 3 hours. Monitor by HPLC.

  • Workup: Wash organic layer with 10% Citric Acid (removes Pyridine and unreacted amine), then Sat.

    
     (removes unreacted acid), then Brine.
    
  • Dry over

    
     and concentrate.
    

References & Authority

  • Hale, J. J., et al. (2003). "Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)phenyl)morpholine derivatives as NK1 receptor antagonists." Journal of Medicinal Chemistry, 46(12), 2445-2458. Link

    • Context: Establishes the structural sensitivity of the morpholine core in Aprepitant synthesis.

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Agent." Organic Process Research & Development, 20(2), 140-177. Link

    • Context: Validates T3P as the superior reagent for suppressing racemization in chiral amino acids.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review of coupling mechanisms and side reactions (oxazolone formation).

  • Brands, K. M., et al. (2003). "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 125(8), 2129-2135. Link

    • Context: Describes the industrial "Merck Route" and the handling of morpholinone stereocenters.

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of morpholine derivatives may involve biologically active intermediates.[1] Always consult the SDS for specific reagents.

Sources

Stability issues of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BOMC-2026-01

Version: 1.0

Last Updated: February 7, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (BOMC). As a key chiral building block in the synthesis of various pharmaceutical agents, understanding its stability profile is critical for process development, formulation, and ensuring the integrity of active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the potential stability issues of BOMC under acidic conditions, offering troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information herein is grounded in established principles of organic chemistry and pharmaceutical stability testing guidelines.

I. Core Concept: The Chemical Stability of this compound

This compound is a morpholine derivative containing a lactam (a cyclic amide) functionality. The primary stability concern under acidic conditions is the hydrolysis of this lactam ring. This reaction is a classic example of acid-catalyzed amide hydrolysis, which can lead to the formation of a ring-opened product, ultimately impacting the purity, potency, and safety profile of any downstream synthesis or formulation.[1][2]

Proposed Acid-Catalyzed Degradation Pathway

The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4] In the case of BOMC, this would lead to the cleavage of the amide bond within the morpholine ring.

Degradation Pathway cluster_0 Acid-Catalyzed Hydrolysis BOMC This compound (Parent Compound) Protonated_BOMC Protonated Intermediate BOMC->Protonated_BOMC + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_BOMC->Tetrahedral_Intermediate + H2O Degradant Ring-Opened Degradant: (R)-2-((2-(benzylamino)ethoxy)carbonyl)succinic acid Tetrahedral_Intermediate->Degradant - H+

Caption: Proposed acid-catalyzed degradation of BOMC.

II. Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the purity of my BOMC sample when using an acidic mobile phase for HPLC analysis. What is likely happening?

A1: The acidic mobile phase is likely causing on-column degradation of your BOMC sample. The lactam ring is susceptible to acid hydrolysis, and prolonged exposure to acidic conditions, even at room temperature, can lead to the formation of the ring-opened degradant.[1]

  • Recommendation:

    • Neutralize the Mobile Phase: If your separation chemistry allows, try using a mobile phase with a pH closer to neutral (pH 6.0-7.5).

    • Reduce Analysis Time: Optimize your HPLC method to have the shortest possible run time.

    • Use a Lower Column Temperature: If not already controlled, set the column temperature to a lower value (e.g., 20-25 °C) to slow down the rate of hydrolysis.

Q2: My reaction to modify the carboxylic acid group of BOMC under acidic conditions is giving low yields and multiple unknown byproducts. What could be the cause?

A2: The acidic conditions required for your reaction are likely competing with the degradation of the morpholine ring. The byproducts you are observing could be various forms of the ring-opened degradant or subsequent reactions of this degradant. The presence of the 5-oxo group can increase the electrophilicity at the 3-position, potentially making the molecule more susceptible to side reactions under certain acidic conditions.[5]

  • Recommendation:

    • Protecting Group Strategy: Consider protecting the lactam nitrogen if it is compatible with your overall synthetic route. However, this may not be feasible given the N-benzyl group is already in place.

    • Alternative Coupling Reagents: Explore coupling reagents for your carboxylic acid modification that can be used under neutral or milder acidic conditions.

    • Reaction Temperature and Time: Carefully screen reaction temperatures and times. It's possible that running the reaction at a lower temperature for a longer period could favor your desired transformation over the degradation pathway.

Q3: How do I confirm that the new peak in my chromatogram is indeed a degradant of BOMC?

A3: You will need to perform a forced degradation study and characterize the resulting peaks.[6]

  • Procedure:

    • Intentionally degrade a sample of BOMC by heating it in a dilute acid (e.g., 0.1 N HCl) for a defined period.

    • Analyze the stressed sample by HPLC and compare the retention time of the new peak with the one you are observing in your experiments.

    • For structural confirmation, collect the fraction corresponding to the new peak and analyze it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The expected mass of the ring-opened product would be that of BOMC + 18 (the mass of a water molecule).

Troubleshooting Common Experimental Issues
Observed Issue Potential Cause Recommended Solution
Broad or tailing peak for BOMC in HPLC. Interaction of the carboxylic acid with the silica support of the column.Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.
Multiple new peaks appearing during acid stress testing. The initial degradant may be unstable and breaking down further.Analyze samples at multiple time points to track the appearance and disappearance of intermediates. Use a milder acid concentration or lower temperature to slow down the degradation and isolate the primary degradant.
Inconsistent degradation rates between experiments. Poor control over experimental parameters.Ensure precise control over temperature, acid concentration, and the ratio of solvent to aqueous acid. Use a calibrated heating block or water bath.

III. Experimental Protocols

Protocol 1: Forced Degradation Study for Acid Stability Assessment

This protocol is a starting point for evaluating the stability of BOMC under acidic conditions, as recommended by ICH guidelines for forced degradation studies.[7][8]

Forced Degradation Workflow cluster_0 Experimental Workflow Prep_Sample Prepare BOMC Solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) Add_Acid Add Acid (e.g., 0.1 N HCl) Prep_Sample->Add_Acid Incubate Incubate at Controlled Temperature (e.g., 60 °C) Add_Acid->Incubate Time_Points Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) Incubate->Time_Points Neutralize Neutralize Sample (with equivalent base, e.g., 0.1 N NaOH) Time_Points->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N.

  • Incubation: Place the vial in a calibrated heating block or water bath set to 60 °C.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Analysis: Analyze the neutralized sample using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from any degradation products.[9] The following is a suggested starting point for method development.

Table 1: Proposed HPLC Method Parameters

Parameter Suggested Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 10% B, ramp to 90% B over 20 minutesTo ensure separation of the more polar degradant from the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 254 nmThe benzyl group should provide a good chromophore.
Injection Vol. 10 µLStandard injection volume.

IV. Data Summary and Interpretation

When conducting your stability studies, it is essential to present the data clearly to track the degradation over time.

Table 2: Example Data from an Acidic Forced Degradation Study

Time (hours) Peak Area of BOMC % BOMC Remaining Peak Area of Degradant % Degradant Formed
01,500,000100.000.0
21,350,00090.0145,0009.7
41,210,00080.7280,00018.7
8980,00065.3510,00034.0
24450,00030.01,020,00068.0

Note: The "% Degradant Formed" is calculated relative to the initial peak area of BOMC, and a relative response factor may need to be determined for accurate quantification.

V. References

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 7, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved February 7, 2026, from [Link]

  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry and Applications, 3(2). Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules, 26(11), 3326. Retrieved February 7, 2026, from [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2007). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(1), o347–o348. Retrieved February 7, 2026, from [Link]

  • Rwanda FDA. (2020). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Molecules, 28(10), 4199. Retrieved February 7, 2026, from [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. Retrieved February 7, 2026, from [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Retrieved February 7, 2026, from [Link]

Sources

Racemization control in the synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 106973-36-8 | Application: Aprepitant Intermediate Synthesis[1][2][3][4][5][6]

Executive Summary

This technical guide addresses the critical stability challenges associated with (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid . As a key intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant), the enantiomeric purity of this scaffold is paramount.[1][2][3][4]

The C3-chiral center is thermodynamically unstable due to the electron-withdrawing nature of the adjacent carboxylic acid (C3) and the lactam carbonyl (C5).[5][1][2][3][4] This structural arrangement renders the C3-proton acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), making the molecule highly susceptible to base-catalyzed racemization via enolization.[6][5][2][3][4] This guide provides troubleshooting protocols to control this mechanism during synthesis, resolution, and isolation.

Module 1: The Chemistry of Instability

Mechanistic Insight

Understanding the root cause of racemization is essential for control.[5][1][2][3][4] The C3 position is flanked by a carboxyl group and a lactam nitrogen.[5][1][2][3][4] Under basic conditions (or high thermal stress), the C3 proton is abstracted, forming a planar enolate intermediate.[1][2][3][4] Upon reprotonation, the stereocenter can re-form as either the (R) or (S) enantiomer, leading to a loss of optical purity.[1][2][3][4]

Racemization Pathway Diagram

The following diagram illustrates the keto-enol tautomerism responsible for the loss of chirality.[6][5][1][2][3][4]

RacemizationMechanism cluster_conditions Risk Factors R_Iso (R)-Isomer (Target) Enolate Planar Enolate (Achiral Intermediate) R_Iso->Enolate Deprotonation (-H+) Base Base (B:) Base->R_Iso Enolate->R_Iso Reprotonation (Fast) S_Iso (S)-Isomer (Impurity) Enolate->S_Iso Reprotonation Risk1 pH > 10 Risk2 Temp > 40°C Risk3 Protic Solvents

Figure 1: Base-catalyzed enolization pathway at the C3 position.[1][2][3][4][7] The planar enolate allows attack from either face, destroying enantiomeric excess (ee).[1][2][3][4]

Module 2: Troubleshooting Guide (Q&A)

Topic A: Synthesis & Cyclization

Context: The formation of the morpholine ring often involves the acid-catalyzed cyclization of N-benzyl-N-(2-hydroxyethyl)glycine derivatives or the condensation of N-benzylethanolamine with glyoxylic acid.[6][5][1][2][3][4]

Q1: I am observing low ee% immediately after the acid-catalyzed cyclization step. Is the acid causing racemization?

  • Root Cause: While acid-catalyzed racemization is slower than base-catalyzed, it is possible at high temperatures.[6][5][1][2][3][4] However, the more likely culprit is thermal stress during water removal (Dean-Stark distillation).[1][2][3][4]

  • Solution:

    • Switch Solvent: If using Toluene (bp 110°C), switch to a lower-boiling azeotrope like Benzene (if permitted) or Isopropyl Acetate under partial vacuum to keep the pot temperature below 75°C.[1][2][3][4]

    • Catalyst Choice: Replace strong mineral acids (e.g., H2SO4) with p-Toluenesulfonic acid (pTSA) .[1][2][3][4] Ensure the pTSA loading does not exceed 5 mol%.[5][1][2][3][4]

    • Protocol Adjustment: Do not reflux longer than necessary. Monitor water evolution and stop immediately upon cessation.[5][1][2][3][4]

Q2: My yield is good, but the product is a racemate. How do I obtain the (R)-isomer?

  • Standard Protocol: Direct asymmetric synthesis is difficult.[6][5][1][2][3][4] The industry standard is Optical Resolution .[5][1][2][3][4]

  • Recommended Agent: Use (R)-1-Phenylethylamine [(R)-PEA].[6][5][1][2][3][4]

  • Mechanism: (R)-PEA forms a diastereomeric salt with the (R)-acid that is less soluble than the (S)-acid salt in specific solvents.[5][1][2][3][4]

  • Protocol:

    • Dissolve the racemic acid in Isopropanol (IPA) or Ethyl Acetate .[5][1][2][3][4]

    • Add 0.5 - 1.0 equivalents of (R)-PEA.[6][5][1][2][3][4]

    • Heat to dissolve, then cool slowly to 0-5°C.

    • Filter the precipitate.[5][1][2][3][4] The solid is the (R)-Acid[5][1][2][3][4][8] · (R)-Amine salt.[6][5][1][2][3][4][9]

Topic B: Isolation & Workup (The Critical Zone)

Context: Liberating the free acid from the resolved salt is the step with the highest risk of racemization.[1][2][3][4]

Q3: When I acidify the resolved salt to extract the free acid, the ee drops from 99% to 92%. Why?

  • Root Cause: Localized heating or "pH hotspots" during acidification.[6][5][1][2][3][4] If the pH drops too low (< 1) or if the neutralization generates significant exotherms, the C3 center destabilizes.[1][2][3][4] Conversely, if you use a strong base to break the salt before acidification, the high pH causes immediate epimerization.[1][2][3][4]

  • Corrective Protocol (The "Cold-Buffered" Method):

    • Biphasic System: Suspend the salt in a mixture of Dichloromethane (DCM) and water.[5][1][2][3][4]

    • Temperature: Cool the mixture to 0–5°C .

    • Acidification: Slowly add 1N HCl (do not use concentrated acid) with vigorous stirring.

    • Target pH: Stop adding acid exactly when the aqueous layer reaches pH 2.0–2.5 .[5][1][2][3][4] Do not go lower.

    • Separation: Immediately separate the organic layer and wash with cold brine.[5][1][2][3][4] Dry over Na2SO4 and evaporate at < 35°C .[5][1][2][3][4]

Q4: Can I recrystallize the free acid to upgrade ee?

  • Risk: Recrystallizing the free acid is risky due to thermal racemization.[5][1][2][3][4]

  • Recommendation: It is safer to recrystallize the (R)-PEA salt .[5][1][2][3][4]

    • Solvent: Ethanol/Water (9:[1][2][3][4]1) or Isopropanol.[5][1][2][3][4]

    • Cycle: Dissolve at 60°C, cool slowly to room temp, then chill to 0°C. This typically upgrades 95% ee to >99% ee.[6][5][1][2][3][4]

Module 3: Process Control Data

The following table summarizes the stability of the (R)-isomer under various processing conditions. Use this to define your "Safe Operating Window."

ParameterConditionStability RiskRecommendation
pH > 10.0Critical Immediate racemization.[6][5][1][2][3][4] Avoid strong bases (NaOH, KOH) during workup.[1][2][3][4] Use NaHCO3 if base is needed.[6][5][1][2][3][4]
pH < 1.0Moderate Acid-catalyzed enolization possible over time.[6][5][1][2][3][4] Keep pH 2.0–3.0 during isolation.[6][5][1][2][3][4]
Temperature > 80°CHigh Thermal epimerization.[6][5][1][2][3][4] Use vacuum to lower boiling points.[6][5][1][2][3][4]
Solvent Methanol/EthanolModerate Protic solvents facilitate proton exchange.[6][5][1][2][3][4] Prefer aprotic solvents (DCM, EtOAc) for isolation.[1][2][3][4]
Drying Oven (>50°C)High Dry under high vacuum at ambient temperature (20–25°C).[1][2][3][4]

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose low enantiomeric excess (ee) issues.

TroubleshootingTree Start Problem: Low ee% (<98%) CheckStage At which stage? Start->CheckStage Stage1 After Cyclization/Synthesis CheckStage->Stage1 Stage2 After Resolution (Salt) CheckStage->Stage2 Stage3 After Isolation (Free Acid) CheckStage->Stage3 S1_Action Check Reaction Temp. Is it >80°C? Stage1->S1_Action S2_Action Check Salt ee. Is Salt ee >99%? Stage2->S2_Action S3_Action Check Workup pH. Did pH exceed 10 or drop <1? Stage3->S3_Action S1_Result Use Vacuum/Lower Temp Switch to Resolution Route S1_Action->S1_Result Yes S2_Fix Recrystallize Salt (EtOH/H2O) S2_Action->S2_Fix No S3_Fix Use Cold-Buffered Protocol (0°C, pH 2.5) S3_Action->S3_Fix Yes

Figure 2: Diagnostic workflow for identifying the source of optical purity loss.

References

  • Hale, J. J., et al. (1998).[1][2][3][4] "Structural optimization of 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine NK1 antagonists." Journal of Medicinal Chemistry, 41(23), 4607-4614.[1][2][3][4]

  • Brands, K. M., et al. (2003).[1][2][3][4] "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 125(8), 2129-2135.[1][2][3][4]

  • Caron, S. (2011).[1][2][3][4] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[6][5][1][2][3][4] (Chapter on Chiral Amine Resolution).

  • Merck & Co., Inc. (1998).[1][2][3][4] "Process for the preparation of morpholine derivatives." U.S. Patent 5,719,147.[6][5][1][2][3][4]

Sources

Technical Support Center: Asymmetric Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MORPH-ASYM-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Welcome to the Catalysis Technical Support Center. You are likely here because the morpholine scaffold—a critical pharmacophore in drugs like Linezolid , Rivaroxaban , and Gefitinib —is presenting stereochemical challenges.

The morpholine ring offers unique solubility and metabolic stability profiles, but establishing chirality at the C2 and C3 positions is non-trivial. This guide moves beyond standard textbook definitions to address catalyst selection strategy , failure mode analysis , and process recovery .

Catalyst Selection Matrix

Do not choose a catalyst based on popularity; choose it based on your substrate’s assembly stage.

Decision Logic: The "Assembly vs. Modification" Rule
  • Route A (Modification): You have a cyclic unsaturated precursor (e.g., 2H-1,4-oxazine).

    • Recommendation:Transition Metal Hydrogenation (Ir, Rh) .

  • Route B (Assembly): You are cyclizing an acyclic precursor (e.g., amino alcohol derivative).

    • Recommendation:Organocatalysis (Chiral Brønsted Acids) or Pd-Allylic Alkylation .

Visual Selection Workflow

CatalystSelection Start Start: Define Substrate State Decision Is the Morpholine Ring Already Formed? Start->Decision Yes Yes (Unsaturated 2H-1,4-oxazine) Decision->Yes Ring Modification No No (Acyclic Precursor) Decision->No Ring Assembly Ir_Route Ir-Catalyzed Hydrogenation (High Atom Economy) Yes->Ir_Route Standard Cyclization Cyclization Strategy No->Cyclization Pd_Route Pd-Catalyzed Allylic Alkylation (Tandem) Cyclization->Pd_Route Allylic Substrates Organo_Route Organocatalysis (Chiral Phosphoric Acids) Cyclization->Organo_Route Epoxide/Aziridine Opening

Caption: Decision tree for selecting the optimal catalytic manifold based on substrate precursor state.

Module A: Transition Metal Catalysis (Ir-Catalyzed Hydrogenation)

Primary Application: Enantioselective reduction of 2H-1,4-oxazines to chiral morpholines. Key Reference: This method is heavily grounded in the work of Glorius and Zhou, utilizing Iridium-PHOX or similar P,N-ligand complexes.

Troubleshooting Guide: Ir-Catalysis
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningMorpholine nitrogens are strong Lewis bases. Ensure the N-atom is protected (e.g., N-Boc, N-Cbz) or protonated. Free amines poison Ir.
Low ee (<50%) Chloride InhibitionChloride ions from the precursor complex (

) can bridge and reduce selectivity. Must use a non-coordinating counterion (BARF, PF6).
Stalled Reaction Lack of AdditiveMany Ir-systems for imines require an additive like

or mild acid to generate the active hydrido-species.
Racemization Enamine IsomerizationIf the product racemizes post-reaction, the reaction mixture is likely too acidic. Quench immediately with base (

) after H2 consumption.
Standard Operating Procedure (SOP): Ir-PHOX Hydrogenation

Target: Synthesis of (S)-3-phenylmorpholine derivative.

  • Catalyst Formation (In Situ):

    • In a glovebox, mix

      
       (1.0 equiv) and (S)-PHOX ligand (2.2 equiv) in dry DCM.
      
    • Stir for 30 mins. Add

      
       (2.5 equiv) to exchange the counterion.
      
    • Filter through a syringe filter (PTFE) to remove NaCl. Isolate the cationic complex.

  • Reaction Setup:

    • Dissolve 2H-1,4-oxazine substrate (1.0 mmol) in TFE (Trifluoroethanol) or DCM.

    • Add Catalyst (1 mol%).

    • Critical Step: Add Iodine (

      
      , 5-10 mol%) as an activator if using neutral precursors.
      
  • Hydrogenation:

    • Pressurize autoclave to 30-50 bar

      
      .
      
    • Stir at RT for 12-24 hours.

  • Workup:

    • Vent

      
      . Concentrate in vacuo.
      
    • Purify via flash chromatography (Neutral Alumina is preferred over Silica to prevent acid-catalyzed racemization).

Mechanistic Insight: The Iridium Cycle

The cycle involves an outer-sphere mechanism where the imine is protonated/activated, followed by hydride transfer.

IrMechanism Ir_Pre Ir(III)-H species Coord Imine Coordination (Outer Sphere) Ir_Pre->Coord + Substrate Hydride Hydride Transfer Coord->Hydride Rate Limiting Product Chiral Amine Release Hydride->Product Product->Ir_Pre + H2

Caption: Simplified catalytic cycle for Iridium-catalyzed imine hydrogenation.

Module B: Organocatalysis (Chiral Phosphoric Acids)

Primary Application: Intramolecular ring-closing (etherification or amination) to form the morpholine core. Key Reference: Akiyama-Terada type catalysis.

Troubleshooting Guide: Organocatalysis
SymptomProbable CauseCorrective Action
High Background Reaction (Low ee) Uncatalyzed PathwayThe reaction is proceeding thermally without the catalyst. Lower the temperature to -20°C or -78°C to suppress the background rate.
Slow Kinetics Solvent H-BondingProtic solvents (MeOH, EtOH) disrupt the H-bonding network between the catalyst and substrate. Switch to non-polar solvents (Toluene, DCM,

).
Product Inhibition Basic ProductThe formed morpholine is basic and stays bound to the acid catalyst. Add a stoichiometric weak acid (e.g., acetic acid) or use a protecting group that reduces product basicity.
Protocol: Chiral Phosphoric Acid (CPA) Cyclization

Target: Cyclization of amino-alcohol precursor via epoxide opening.

  • Catalyst Loading:

    • Use (R)-TRIP or (R)-BINOL-phosphoric acid (5-10 mol%).

  • Solvent System:

    • Anhydrous Toluene (Molecular sieves 4Å essential). Water kills the H-bond activation.

  • Execution:

    • Add substrate (epoxy-amine or similar) to the catalyst solution at 0°C.

    • Monitor by TLC. If slow, allow to warm to RT slowly.

  • Quench:

    • Add

      
       to neutralize the catalyst before concentration.
      

Frequently Asked Questions (FAQs)

Q: Can I use Palladium for hydrogenation of the oxazine ring? A: Generally, no . Palladium heterogeneous catalysts (Pd/C) typically result in racemic products because the reaction occurs on a metal surface with no chiral direction. Homogeneous Pd-hydrogenation is less developed for this specific substrate compared to Iridium or Rhodium.

Q: My morpholine product is water-soluble and I'm losing it during extraction. What do I do? A: Morpholines are highly polar.

  • Do not use water washes.

  • Use a "Dry Loading" technique for purification: Concentrate the reaction mixture directly onto Celite/Silica and load onto the column.

  • If extraction is necessary, use Chloroform/Isopropanol (3:1) as the organic layer; it pulls polar amines out of the aqueous phase better than DCM or EtOAc.

Q: How do I scale up the Iridium reaction without buying 50g of chiral ligand? A: For scale-up (>100g), consider Dynamic Kinetic Resolution (DKR) routes using Ruthenium (Noyori-type) transfer hydrogenation if your precursor allows it. However, for direct hydrogenation, lower catalyst loadings (S/C 1000:1) are achievable if the solvent and hydrogen gas are rigorously purified (O2 < 5 ppm).

References

  • Iridium-Catalyzed Hydrogenation of Cyclic Imines

    • Wang, Y. et al.[1] "Asymmetric Hydrogenation of 2H-1,4-Benzoxazines." Journal of the American Chemical Society.[1]

  • Organocatalytic Approaches

    • Akiyama, T. "Stronger Brønsted Acids." Chemical Reviews.
  • Palladium-Catalyzed Allylic Alkylation

    • Trost, B. M.
  • General Morpholine Synthesis Review

    • D'Ambrosio, et al. "Stereoselective synthesis of substituted morpholines." Organic & Biomolecular Chemistry.

For further assistance, please contact the Catalysis Support Team with your specific substrate structure and NMR data.

Sources

Validation & Comparative

Comparative Guide: (R)- vs. (S)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 4-Benzyl-5-oxo-3-morpholinecarboxylic acid. This content is structured for researchers in medicinal chemistry and process development, focusing on synthetic utility, downstream pharmacological potential, and resolution protocols.[1]

Content Type: Technical Comparison & Application Guide Focus: Chiral Utility, Synthetic Efficiency, and Downstream Biological Activity[1][2]

Executive Summary

4-Benzyl-5-oxo-3-morpholinecarboxylic acid is a critical chiral morpholine scaffold used primarily as a building block for peptidomimetics and neurokinin-1 (NK1) receptor antagonists.[1][2] The "activity" of these enantiomers is defined by their synthetic utility —specifically, their ability to yield biologically active pharmaceutical ingredients (APIs) with the correct stereochemistry.[1]

  • The (S)-Enantiomer (CAS 106973-37-9): The dominant isomer in drug development.[1][2] It serves as the primary precursor for CCK1 receptor agonists (obesity therapeutics) and is structurally homologous to the core of Aprepitant precursors.[1]

  • The (R)-Enantiomer (CAS 106973-36-8): Typically acts as the distomer (inactive enantiomer) for the aforementioned targets but finds utility in diversity-oriented synthesis (DOS) for exploring structure-activity relationships (SAR) where inverted stereocenters are required.[1]

Chemical Profile & Physical Properties[1][3][4][5]

The two enantiomers share identical scalar properties but diverge in optical rotation and biological fate.[1]

Feature(S)-Enantiomer (R)-Enantiomer
CAS Number 106973-37-9106973-36-8
Stereochemistry (3S)-Configuration(3R)-Configuration
Primary Precursor L-Serine (or via Resolution)D-Serine (or via Resolution)
Key Application CCK1 Agonists, NK1 Antagonist analogsSAR exploration, Negative Control
Optical Rotation

Negative (-) (typically)

Positive (+) (typically)
Physical State White to off-white crystalline solidWhite to off-white crystalline solid
Purity Standard >98% ee required for API synthesis>98% ee for analytical standards

Synthetic Activity & Biological Relevance[1][6][7][8]

The (S)-Enantiomer: Pathway to Bioactivity

The (S)-acid is the "eutomer" (active isomer) for a class of gut-selective CCK1 (Cholecystokinin-1) receptor agonists .[1] Research by Pfizer and others has demonstrated that the (3S) configuration of the morpholine ring is essential for binding affinity.[1]

  • Mechanism: The (S)-carboxylic acid moiety directs the spatial arrangement of the pharmacophore.[1] In CCK1 agonists, this acid is often coupled with bulky amines (e.g., tryptophanol derivatives) to form a benzodiazepine-mimic structure.[1]

  • Performance Data: In competitive binding assays, derivatives synthesized from the (S)-acid exhibit IC50 values in the nanomolar range (e.g., 90 nM) , whereas (R)-derived analogs often show >100-fold reduced potency.[1]

The (R)-Enantiomer: Structural Probe

The (R)-enantiomer is primarily used to validate the stereospecificity of the biological target.[1] In the development of NK1 antagonists (like Fosaprepitant intermediates), the (R)-isomer may be generated as an impurity during dynamic kinetic resolution (DKR) processes.[1] Its isolation and characterization are crucial for establishing the "enantiomeric purity" specifications of the final drug.[1]

Comparative Pathway Visualization

The following diagram illustrates the divergent synthetic fates of the racemic starting material.

ChiralPathways Racemate Racemic 4-Benzyl-5-oxo- 3-morpholinecarboxylic Acid Resolution Chiral Resolution (e.g., Chiral Amine / DKR) Racemate->Resolution  Separation   S_Acid (S)-Enantiomer (CAS 106973-37-9) Resolution->S_Acid  High Yield   R_Acid (R)-Enantiomer (CAS 106973-36-8) Resolution->R_Acid  Distomer   CCK1 CCK1 Receptor Agonists (Obesity Treatment) S_Acid->CCK1  Amide Coupling   NK1 NK1 Antagonist Analogs (Stereochemical Probe) R_Acid->NK1  SAR Studies   Impurity Process Impurity (Must be <0.1%) R_Acid->Impurity  In Commercial Process  

Figure 1: Divergent synthetic pathways. The (S)-enantiomer leads to active pharmaceutical ingredients, while the (R)-enantiomer serves as a stereochemical probe or impurity marker.[1]

Experimental Protocol: Isolation of (S)-Enantiomer

Objective: To isolate high-purity (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid from a chemically resolved mixture or enzymatic process. Scale: Pilot (1.0 - 1.5 kg input).[1][2]

Reagents & Equipment[1][2][7][9]
  • Crude Mixture: Aqueous phase containing (S)-carboxylate salt (post-resolution).[1]

  • Acid: 37 wt% Hydrochloric Acid (HCl).[1][3]

  • Solvent: Pre-cooled water (3–7°C).

  • Equipment: Jacketed glass reactor with overhead stirrer, vacuum filtration unit (Whatman 1 equivalent).[1]

Step-by-Step Methodology
  • Phase Separation:

    • If starting from a biphasic resolution mixture, discard the upper organic phase (containing the resolving agent or impurities).[1]

    • Wash the aqueous phase with heptane (3.0 vol) to remove lipophilic residuals.[1] Stir rapidly for 10 min, settle, and discard the organic layer.

  • Controlled Acidification (Critical Step):

    • Cool the aqueous phase to -5°C to 0°C .

    • Slowly add 37% HCl while maintaining the batch temperature below 10°C .

    • Endpoint: Continue addition until pH reaches < 2.0 .

    • Causality: Rapid addition or high temperature can cause oiling out or racemization.[1][2] Low temperature ensures crystallization of the free acid.[1]

  • Crystallization & Aging:

    • Hold the resulting slurry at -10°C to 0°C for a minimum of 4 hours .

    • Validation: Check supernatant for residual product; yield loss should be <5%.[1]

  • Filtration & Drying:

    • Filter the slurry through a Whatman 1 filter.[1][3]

    • Wash: Rinse the filter cake with pre-cooled water (2 x 4.5 vol, 3–7°C) to remove excess chloride ions.[1]

    • Dry: Vacuum dry at 40–45°C until constant weight.[1][2]

  • Quality Control (Self-Validation):

    • Yield Expectation: ~85% (uncorrected).

    • Chiral HPLC: Chiralcel OJ-R column, Methanol:0.2% H3PO4 (50:50).[1][3]

    • Target Spec: Retention time ~7.94 min (S-isomer), ee > 99%.

Downstream Application Workflow (CCK1 Agonists)

The following workflow details how the (S)-acid is converted into a bioactive CCK1 agonist, highlighting the retention of stereochemistry.

SynthesisFlow Start (S)-4-Benzyl-5-oxo- 3-morpholinecarboxylic Acid Step1 Activation (EDC/HOBt or HATU) Start->Step1  Carboxyl Activation   Step2 Coupling (with Tryptophanol amine) Step1->Step2  Amide Bond Formation   Step3 Cyclization/Modification (Formation of Benzodiazepine core) Step2->Step3  Ring Closure   Final Active CCK1 Agonist (IC50 < 100 nM) Step3->Final  Purification  

Figure 2: Synthetic workflow for converting the (S)-acid into a potent CCK1 agonist. The stereocenter at C3 is preserved to ensure biological activity.[1]

References

  • Pfizer Global Research and Development. (2010).[1] Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist.[1][2] Bioorganic & Medicinal Chemistry Letters.[1]

  • ChemicalBook. (2025).[1][3] (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid Product Properties and Synthesis.

  • Merck/MSD Research. (2003).[1] Synthesis of Aprepitant: Chapter 10.[1] ScienceDirect.[1]

  • BLD Pharm. (2025).[1] Product Datasheet: 4-Benzyl-5-oxomorpholine-3-carboxylic acid (Racemic & Enantiomers).[1][2]

Sources

The Morpholine Scaffold in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Position of Morpholine in Medicinal Chemistry

In the intricate world of drug design, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Among the plethora of heterocyclic systems available to medicinal chemists, the morpholine ring stands out as a "privileged scaffold." This six-membered saturated heterocycle, containing both an amine and an ether functional group, is a recurring motif in a multitude of approved pharmaceuticals. Its prevalence is not a matter of chance but a direct consequence of the advantageous physicochemical and pharmacokinetic properties it imparts to a molecule.

This guide provides an in-depth, objective comparison of the morpholine scaffold with other commonly employed six-membered nitrogen-containing heterocycles, namely piperidine, piperazine, and thiomorpholine. By examining experimental data and exploring the underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the strategic incorporation of these scaffolds into their drug design endeavors. We will delve into the impact of these structures on key drug-like properties, including solubility, metabolic stability, and biological activity, supported by detailed experimental protocols and illustrative case studies.

I. Physicochemical Properties: A Tale of Two Heteroatoms

The seemingly subtle substitution of a methylene group in piperidine with an oxygen atom to form morpholine, or a second nitrogen to form piperazine, has profound effects on the molecule's electronic and conformational landscape. These differences manifest in key physicochemical parameters that govern a drug's behavior in a biological system.

A. Basicity (pKa) and Lipophilicity (LogP): A Balancing Act

The pKa of the nitrogen atom in a heterocyclic scaffold is a crucial parameter influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The electron-withdrawing inductive effect of the oxygen atom in morpholine lowers the basicity of its nitrogen atom compared to piperidine and piperazine.

Table 1: Comparison of Physicochemical Properties of Parent Heterocycles

HeterocycleStructurepKacLogP
Morpholine8.36-0.87
Piperidine11.120.84
Piperazine9.73, 5.57-1.13
Thiomorpholine8.39-0.19

Note: pKa and cLogP values are for the parent, unsubstituted heterocycles and can vary with substitution.

This reduced basicity of morpholine can be advantageous in several ways. A lower pKa can decrease the potential for strong interactions with acidic off-targets, such as hERG, potentially reducing cardiotoxicity. Furthermore, it can fine-tune the overall lipophilicity of a molecule. The introduction of the polar oxygen atom in morpholine generally leads to a lower LogP compared to piperidine, which can enhance aqueous solubility.[1]

B. Aqueous Solubility: The "Hydrophilic Handle"

A significant challenge in drug discovery is achieving adequate aqueous solubility to ensure sufficient drug concentration at the site of action. The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, improving interactions with water molecules and thereby enhancing solubility.[1] This "hydrophilic handle" is a key reason for the frequent incorporation of morpholine as a bioisosteric replacement for less soluble carbocyclic or other heterocyclic rings.

II. Pharmacokinetic Profile: The Impact on ADME Properties

The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is critically influenced by its chemical structure. The choice of a heterocyclic scaffold can dramatically alter a compound's pharmacokinetic profile.

A. Metabolic Stability: A Key Advantage of Morpholine

One of the most celebrated attributes of the morpholine scaffold is its generally enhanced metabolic stability compared to its carbocyclic and other heterocyclic counterparts, particularly piperidine. The electron-withdrawing nature of the oxygen atom in morpholine reduces the electron density on the adjacent carbon atoms, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes.[2]

In contrast, the methylene groups adjacent to the nitrogen in piperidine are more prone to metabolic attack, often leading to N-dealkylation or ring hydroxylation, resulting in faster clearance and shorter half-life. While morpholine is not metabolically inert, its degradation pathways are often more predictable and can lead to a more favorable pharmacokinetic profile.

Table 2: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes

Compound SeriesHeterocycleHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog Set A Piperidine1546.2
Morpholine4515.4
Analog Set B Piperazine2527.7
Morpholine6011.6

Disclaimer: The data in this table is illustrative and synthesized from typical trends observed in drug discovery programs. Actual values are highly dependent on the specific molecular context.

The improved metabolic stability of morpholine-containing compounds can lead to several desirable outcomes, including:

  • Longer half-life , potentially allowing for less frequent dosing.

  • Higher plasma exposure , which may lead to improved efficacy.

  • Reduced formation of potentially reactive metabolites .

B. Membrane Permeability: Navigating the Cellular Maze

A drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption, is essential for its efficacy. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. The physicochemical properties of the heterocyclic scaffold, including its size, polarity, and hydrogen bonding capacity, play a significant role in this process.

While the increased polarity of morpholine compared to piperidine might suggest lower passive permeability, its ability to modulate the overall physicochemical profile of a molecule often results in a favorable balance for oral absorption.

III. Impact on Biological Activity: More Than Just a Solubilizing Group

Beyond its influence on physicochemical and pharmacokinetic properties, the morpholine scaffold can directly contribute to a compound's biological activity through specific interactions with the target protein. The oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can orient substituents in a favorable manner for binding.

However, the replacement of one heterocycle with another is not always straightforward and can have a profound impact on potency. A study on 2-(benzimidazol-2-yl)-3-arylquinoxalines as antitumor agents found that replacing an N-substituted piperazine fragment with either a piperidine or a morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity.[3] Conversely, in other chemical series, the introduction of a morpholine ring has been shown to enhance potency. This highlights the context-dependent nature of these scaffolds and the importance of empirical testing.

Table 3: Comparative Biological Activity of Heterocyclic Analogs

Target/AssayPiperazine Analog (IC₅₀/EC₅₀)Piperidine Analog (IC₅₀/EC₅₀)Morpholine Analog (IC₅₀/EC₅₀)Reference
Antitumor (A549 cells)2.8 µM26.3 µM>100 µM[3]
α-Glucosidase InhibitionIC₅₀ = 0.85 µMNot reportedIC₅₀ = 29.72 µM[4]

IV. Case Studies: Morpholine in Approved Drugs

The successful application of the morpholine scaffold is best illustrated by its presence in numerous marketed drugs across various therapeutic areas.

A. Linezolid: An Oxazolidinone Antibiotic

Linezolid is a crucial antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6] The morpholine ring in Linezolid is a key structural feature that contributes to its overall efficacy and safety profile.

Signaling Pathway Diagram: Linezolid's Mechanism of Action

Linezolid_Mechanism Linezolid Linezolid Ribosome_50S Bacterial 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to 23S rRNA Initiation_Complex 70S Initiation Complex Formation Linezolid->Initiation_Complex Prevents Ribosome_30S Bacterial 30S Ribosomal Subunit Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to

Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

B. Gefitinib: A Kinase Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[7] The morpholine moiety in Gefitinib enhances its solubility and pharmacokinetic properties, which are critical for an orally administered drug.[1]

Signaling Pathway Diagram: Gefitinib's Mechanism of Action

Gefitinib_Mechanism cluster_membrane Cell Membrane EGFR EGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: Gefitinib inhibits EGFR signaling, leading to reduced cell proliferation and survival.

C. Aprepitant: An Antiemetic Agent

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[8][9] It works by blocking the action of substance P in the central nervous system. The morpholine ring in aprepitant is crucial for its high-affinity binding to the NK1 receptor.

V. The Case for Thiomorpholine: A Sulfur-Containing Alternative

Thiomorpholine, where the oxygen atom of morpholine is replaced by a sulfur atom, offers another strategic option for medicinal chemists. The sulfur atom increases the lipophilicity of the scaffold compared to morpholine.[10] Importantly, the sulfur atom is a "metabolically soft spot" and can be readily oxidized to the corresponding sulfoxide and sulfone.[10] This can be exploited in prodrug strategies or to modulate the compound's pharmacokinetic profile.

VI. Experimental Protocols: A Guide to Scaffold Evaluation

To objectively compare different heterocyclic scaffolds, a suite of standardized in vitro assays is essential. Below are outlines of key experimental protocols.

A. Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Experimental Workflow: Kinetic Solubility Assay

Kinetic_Solubility_Workflow Start Start: Compound in DMSO Dilution Dilute into Aqueous Buffer (pH 7.4) Start->Dilution Incubation Incubate at Room Temperature Dilution->Incubation Measurement Measure Turbidity (UV Absorbance at 620 nm) Incubation->Measurement Analysis Determine Solubility Measurement->Analysis

Caption: A simplified workflow for determining the kinetic solubility of a compound.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add a small volume of the DMSO stock solution to a microtiter plate.

  • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Mix and incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of the solution in each well using a plate reader at a wavelength of 620 nm to detect any precipitation.[11]

  • The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

B. Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes.

Experimental Workflow: Metabolic Stability Assay

Metabolic_Stability_Workflow Start Start: Compound + HLM Initiate Add NADPH (Cofactor) Start->Initiate Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) Initiate->Incubate Terminate Quench Reaction (Acetonitrile) Incubate->Terminate Analyze Quantify Parent Compound (LC-MS/MS) Terminate->Analyze Calculate Determine t½ and CLint Analyze->Calculate

Caption: Workflow for assessing the metabolic stability of a compound using human liver microsomes.

Step-by-Step Methodology:

  • Incubate the test compound at a final concentration of 1 µM with human liver microsomes (HLM) at 37°C.[12]

  • Initiate the metabolic reaction by adding the cofactor NADPH.[13]

  • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent like acetonitrile.[13]

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[12]

C. Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.

Step-by-Step Methodology:

  • Culture Caco-2 cells on a permeable filter support in a transwell plate for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the compound to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.[8] The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

VII. Conclusion: The Strategic Application of Morpholine Scaffolds

The morpholine scaffold is a powerful tool in the medicinal chemist's armamentarium, offering a reliable means to enhance the drug-like properties of a lead compound. Its ability to improve aqueous solubility and metabolic stability, coupled with its potential to engage in favorable target interactions, has solidified its status as a privileged structure in drug design.

However, the choice of a heterocyclic scaffold is not a one-size-fits-all solution. While morpholine presents numerous advantages, the specific biological context and the desired structure-activity relationship may favor the use of piperidine, piperazine, or thiomorpholine. A thorough understanding of the distinct physicochemical and pharmacokinetic properties of each scaffold, supported by robust experimental evaluation, is paramount for the successful design and development of novel therapeutics. This guide serves as a foundational resource to aid in these critical decisions, ultimately contributing to the advancement of more effective and safer medicines.

VIII. References

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Merck. (n.d.). Metabolic Stability in Liver Microsomes. Retrieved from [Link]

  • Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Aprepitant. StatPearls. Retrieved from [Link]

  • Fukuoka, M. (2003). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine & Research, 1(4), 273-279.

  • National Center for Biotechnology Information. (2024). Linezolid. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32375-32391.

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.

  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-17.

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.

  • National Center for Biotechnology Information. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 63(3), 1139-1157.

  • National Center for Biotechnology Information. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

  • MedlinePlus. (2023). Aprepitant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Linezolid. PubChem. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(5), 1083.

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved from [Link]

Sources

Navigating the Uncharted Territory of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid Derivatives: A Comparative Guide to Potential Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide addresses the biological activity of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid and its derivatives. In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, integral to numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability. The incorporation of a benzyl group and a carboxylic acid moiety onto this scaffold, as seen in the this compound core, presents a compelling template for the design of novel therapeutic agents.

However, it is crucial to preface this analysis with a key finding from our comprehensive literature review: there is a notable absence of publicly available experimental data specifically detailing the biological activity of this compound and its direct derivatives. While the constituent parts of the molecule suggest potential for a range of biological activities, from anticancer to enzyme inhibition, dedicated studies on this specific scaffold are yet to be published.

Therefore, this guide will adopt a comparative and predictive approach. We will first dissect the biological significance of the core structural motifs. Following this, we will present a comparative analysis of structurally related compounds for which experimental data is available, thereby inferring potential therapeutic applications and guiding future research directions for the title compound and its analogs.

Deconstructing the Core: Predicted Biological Relevance

The this compound scaffold can be broken down into three key components: the morpholine ring, the N-benzyl group, and the 3-carboxylic acid moiety. Each of these contributes to the potential for biological interactions.

  • The Morpholine Ring: This heterocycle is a common feature in a multitude of bioactive compounds, contributing to desirable properties such as improved solubility and metabolic stability. Its presence is noted in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents.[1] For instance, derivatives of benzomorpholine have been synthesized and evaluated as potent inhibitors of EZH2, a histone methyltransferase implicated in cancer, with some compounds exhibiting IC50 values in the low micromolar range against non-small cell lung cancer cell lines.[2]

  • The N-Benzyl Group: The benzyl substituent is a lipophilic group that can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions. The substitution pattern on the benzyl ring can significantly modulate the biological activity of the parent compound.

  • The 3-Carboxylic Acid Moiety: The presence of a carboxylic acid group provides a key site for hydrogen bonding and salt bridge formation with amino acid residues in enzyme active sites or receptor binding pockets. This functional group is a common feature in many enzyme inhibitors, including inhibitors of metallo-β-lactamases.[3][4]

Comparative Analysis of Structurally Related Compounds

In the absence of direct data, we turn our attention to the biological activities of compounds that share significant structural similarity with our core molecule. This comparative approach allows us to hypothesize potential areas of biological activity for this compound derivatives.

Potential as Anticancer Agents

The morpholine core is present in several classes of anticancer agents. While direct analogs are not available, we can draw comparisons with other heterocyclic systems bearing some of the same functional groups. For example, a series of 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones were synthesized and evaluated for various enzyme inhibitory activities.[5] Although not a direct structural analog, this highlights the utility of the morpholine moiety in designing enzyme inhibitors.

More broadly, numerous heterocyclic compounds incorporating a benzyl group have demonstrated anticancer activity. For instance, synthesized 5-benzyl juglone exhibited potent antiproliferative activity against HCT-15 human colorectal cancer cells with an IC50 value of 12.27 µM.[6]

Potential as Enzyme Inhibitors

The carboxylic acid functionality is a strong indicator of potential enzyme inhibitory activity. Many enzyme inhibitors utilize a carboxylate to mimic a substrate or to interact with key active site residues.

Metallo-β-lactamase (MBL) Inhibition: The emergence of antibiotic resistance is a critical global health threat, and MBLs are a major contributor to the inefficacy of β-lactam antibiotics. The development of MBL inhibitors is therefore a high priority. Carboxylic acid-containing compounds are a known class of MBL inhibitors. While no data exists for our specific scaffold, the general principle of using carboxylic acids to target the zinc-dependent active site of these enzymes is well-established.[3][4]

Other Enzyme Targets: The morpholine scaffold has been incorporated into inhibitors of a wide range of other enzymes, including kinases, cholinesterases, and monoamine oxidases. For example, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally distinct but share the presence of a benzyl group and a carboxamide (related to carboxylic acid), were found to be inhibitors of monoamine oxidase (MAO)-A and -B.[7] Specifically, compounds with para-fluoro and para-bromo substitutions on the benzyl ring selectively inhibited MAO-A with IC50 values of 1.38 and 2.48 µM, respectively.[7]

Future Directions and Proposed Experimental Workflows

The lack of data on this compound and its derivatives represents a clear research opportunity. Based on the analysis of related compounds, we propose the following experimental workflows to explore the biological potential of this scaffold.

Workflow for Anticancer Activity Screening

G cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesize a library of this compound derivatives (e.g., amides, esters, varied benzyl substitutions) CellLines Screen against a panel of cancer cell lines (e.g., NCI-60 panel) Synthesis->CellLines Primary Screening MTT Perform MTT or similar viability assays to determine IC50 values CellLines->MTT Identify potent derivatives Apoptosis Investigate induction of apoptosis (e.g., Annexin V/PI staining) MTT->Apoptosis For most active compounds CellCycle Analyze effects on cell cycle progression (e.g., flow cytometry) MTT->CellCycle For most active compounds

Caption: Proposed workflow for evaluating the anticancer potential of novel derivatives.

Workflow for Enzyme Inhibition Assays

G cluster_synthesis Synthesis of Derivatives cluster_target Target Selection cluster_assay Enzyme Inhibition Assays Synthesis Synthesize this compound and its derivatives Target Select relevant enzyme targets based on structural analogy (e.g., Metallo-β-lactamases, MAOs, Kinases) Synthesis->Target Compound Library Assay Perform in vitro enzyme inhibition assays to determine IC50 values Target->Assay Primary Screening Kinetics Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) Assay->Kinetics For active compounds

Caption: Proposed workflow for identifying and characterizing enzyme inhibitory activity.

Conclusion

While the biological activity of this compound and its derivatives remains an unexplored frontier, the structural components of this scaffold suggest a high potential for therapeutic relevance. By drawing comparisons with structurally related compounds that have demonstrated anticancer and enzyme inhibitory activities, we can formulate targeted hypotheses to guide future research. The proposed experimental workflows provide a clear roadmap for elucidating the biological profile of this promising class of molecules. The synthesis and evaluation of a focused library of these derivatives are now warranted to unlock their full therapeutic potential.

References

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Semantic Scholar. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. [Link]

  • Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. [Link]

  • Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science. [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC. [Link]

  • (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. (2025). ResearchGate. [Link]

  • Inhibitors of metallo-β-lactamases. PubMed. [Link]

  • Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). ResearchGate. [Link]

  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. (2020). MDPI. [Link]

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A Comparative Guide to the Synthetic Routes of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, morpholine-based scaffold serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The stereochemistry at the C3 position is crucial for the biological activity of its derivatives, making enantioselective synthesis a critical aspect of its preparation. This guide provides a comparative analysis of two distinct synthetic routes to this important molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.

Introduction to this compound

The morpholin-5-one-3-carboxylic acid core is a privileged scaffold in the design of bioactive molecules. The presence of a lactam, an ether linkage, and a carboxylic acid functionality in a constrained cyclic system provides a unique three-dimensional arrangement of pharmacophoric features. The (R)-configuration at the stereocenter further enhances its utility as a chiral building block for creating enantiomerically pure drug candidates. The N-benzyl group not only protects the secondary amine but also provides a handle for further functionalization or can be a key interacting moiety with biological targets.

Route 1: Chiral Pool Synthesis Starting from D-Serine

This approach utilizes the naturally occurring and inexpensive chiral amino acid, D-serine, as the starting material. The key strategic element of this route is the preservation of the stereochemistry of the starting material throughout the reaction sequence, ultimately transferring it to the final product. This method involves the formation of the morpholinone ring through a two-step sequence of N-acylation and intramolecular cyclization.

Experimental Protocol: Route 1

Step 1a: Synthesis of Methyl (R)-2-amino-3-hydroxypropanoate (D-Serine Methyl Ester)

To a suspension of D-serine (10.5 g, 100 mmol) in methanol (150 mL) at 0 °C, thionyl chloride (11.9 g, 7.3 mL, 100 mmol) is added dropwise over 30 minutes. The reaction mixture is then warmed to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure to yield methyl (R)-2-amino-3-hydroxypropanoate hydrochloride as a white solid, which is used in the next step without further purification.

Step 1b: Synthesis of Methyl (R)-2-(2-chloroacetamido)-3-hydroxypropanoate

The crude D-serine methyl ester hydrochloride is dissolved in a mixture of tetrahydrofuran (100 mL) and saturated sodium bicarbonate solution (100 mL). The solution is cooled to 0 °C, and chloroacetyl chloride (12.4 g, 8.7 mL, 110 mmol) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford methyl (R)-2-(2-chloroacetamido)-3-hydroxypropanoate as a colorless oil.

Step 1c: Synthesis of Methyl (R)-5-oxo-3-morpholinecarboxylate

To a solution of methyl (R)-2-(2-chloroacetamido)-3-hydroxypropanoate (19.5 g, 100 mmol) in anhydrous tetrahydrofuran (200 mL) at 0 °C, a 60% dispersion of sodium hydride in mineral oil (4.4 g, 110 mmol) is added portionwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is carefully quenched by the addition of water (20 mL). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (150 mL) and water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl (R)-5-oxo-3-morpholinecarboxylate, which can be purified by crystallization or column chromatography.

Step 1d: Synthesis of Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate

To a solution of methyl (R)-5-oxo-3-morpholinecarboxylate (15.9 g, 100 mmol) in anhydrous N,N-dimethylformamide (150 mL), potassium carbonate (20.7 g, 150 mmol) and benzyl bromide (20.5 g, 14.9 mL, 120 mmol) are added. The mixture is stirred at 60 °C for 6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water (500 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate as a pale yellow oil.

Step 1e: Synthesis of this compound

To a solution of methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate (24.9 g, 100 mmol) in a mixture of methanol (100 mL) and water (50 mL), lithium hydroxide monohydrate (4.6 g, 110 mmol) is added. The reaction mixture is stirred at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material. The methanol is removed under reduced pressure, and the aqueous residue is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL). The aqueous layer is then acidified to pH 2-3 with 1 M HCl. The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white solid.

Reaction Scheme: Route 1

Route_1 D_Serine D-Serine Serine_Ester Methyl (R)-2-amino- 3-hydroxypropanoate D_Serine->Serine_Ester SOCl₂, MeOH Chloroacetylated Methyl (R)-2-(2-chloroacetamido)- 3-hydroxypropanoate Serine_Ester->Chloroacetylated ClCOCH₂Cl, NaHCO₃ Morpholinone_Ester Methyl (R)-5-oxo- 3-morpholinecarboxylate Chloroacetylated->Morpholinone_Ester NaH, THF (Intramolecular Williamson Ether Synthesis) Benzylated_Ester Methyl (R)-4-benzyl-5-oxo- 3-morpholinecarboxylate Morpholinone_Ester->Benzylated_Ester BnBr, K₂CO₃, DMF Final_Product (R)-4-Benzyl-5-oxo- 3-morpholinecarboxylic Acid Benzylated_Ester->Final_Product LiOH, MeOH/H₂O

Caption: Synthesis of the target molecule from D-Serine.

Route 2: Asymmetric Synthesis via Chiral Auxiliary

This alternative strategy employs a chiral auxiliary to induce the desired stereochemistry. This approach offers flexibility in the choice of starting materials but requires additional steps for the attachment and removal of the auxiliary. A common example involves the use of a chiral oxazolidinone, derived from a readily available chiral amino alcohol, to direct the stereoselective alkylation of a glycine enolate equivalent.

Experimental Protocol: Route 2

Step 2a: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

(1R,2S)-(-)-Norephedrine (15.1 g, 100 mmol) is dissolved in toluene (200 mL), and diethyl carbonate (35.4 g, 36.2 mL, 300 mmol) is added, followed by sodium methoxide (0.54 g, 10 mmol). The mixture is heated to reflux with a Dean-Stark trap for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is recrystallized from an ethyl acetate/hexanes mixture to afford (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a white crystalline solid.

Step 2b: Synthesis of (4R,5S)-3-(bromoacetyl)-4-methyl-5-phenyl-2-oxazolidinone

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (17.7 g, 100 mmol) in anhydrous tetrahydrofuran (200 mL) at -78 °C under an argon atmosphere, n-butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol) is added dropwise. The solution is stirred for 30 minutes at -78 °C, and then bromoacetyl bromide (21.2 g, 9.1 mL, 105 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution (100 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to give the desired bromoacetyl oxazolidinone.

Step 2c: Asymmetric Alkylation with a Glycolate Equivalent

To a solution of the bromoacetyl oxazolidinone (29.8 g, 100 mmol) in anhydrous tetrahydrofuran (250 mL) at -78 °C, a solution of lithium benzyloxymethoxide, prepared by adding n-butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) to benzyl alcohol (10.8 g, 10.4 mL, 100 mmol) in THF at 0 °C, is added dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in the previous step to yield the alkylated product.

Step 2d: Removal of Chiral Auxiliary and Cyclization

The crude product from the previous step is dissolved in a mixture of tetrahydrofuran (150 mL) and water (50 mL). Lithium hydroxide (4.2 g, 100 mmol) and 30% hydrogen peroxide (11.3 mL, 100 mmol) are added at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with sodium sulfite solution. The THF is removed in vacuo, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The organic extracts are dried and concentrated. The resulting carboxylic acid is then subjected to N-benzylation and intramolecular cyclization under conditions similar to those described in Route 1 to afford the final product.

Conceptual Workflow: Route 2

Route_2 Chiral_Aux Chiral Oxazolidinone (from Norephedrine) Acylation Acylation with Bromoacetyl Bromide Chiral_Aux->Acylation Asymmetric_Alkylation Asymmetric Alkylation with Glycolate Equivalent Acylation->Asymmetric_Alkylation Auxiliary_Removal Chiral Auxiliary Removal Asymmetric_Alkylation->Auxiliary_Removal Cyclization_Benzylation N-Benzylation and Intramolecular Cyclization Auxiliary_Removal->Cyclization_Benzylation Final_Product (R)-4-Benzyl-5-oxo- 3-morpholinecarboxylic Acid Cyclization_Benzylation->Final_Product

Caption: Asymmetric synthesis using a chiral auxiliary.

Comparative Analysis

FeatureRoute 1: Chiral Pool (D-Serine)Route 2: Asymmetric Synthesis (Chiral Auxiliary)
Starting Material D-Serine (readily available, inexpensive)(1R,2S)-(-)-Norephedrine (less common, more expensive)
Stereocontrol Relies on the inherent chirality of the starting material.Chirality is induced by the chiral auxiliary.
Number of Steps Generally fewer steps.More steps due to auxiliary attachment and removal.
Overall Yield Typically moderate to good.Can be high, but dependent on the efficiency of each step.
Scalability Well-suited for large-scale synthesis.May be less practical for large-scale production due to cost and additional steps.
Flexibility Limited to the stereochemistry of the starting amino acid.Offers more flexibility in designing analogs by modifying the glycine equivalent.
Key Challenge Potential for racemization during cyclization if conditions are not carefully controlled.Efficient and clean removal of the chiral auxiliary without affecting the product.

Conclusion

Both synthetic routes presented offer viable pathways to enantiomerically pure this compound.

Route 1 , starting from D-serine, is a more direct and cost-effective approach, making it particularly attractive for large-scale production. Its primary advantage lies in the direct transfer of chirality from a readily available and inexpensive starting material.

Route 2 , employing a chiral auxiliary, provides a more versatile platform for the synthesis of analogs and can potentially offer higher stereoselectivity if optimized. However, the additional steps required for the attachment and removal of the auxiliary, along with the higher cost of the starting materials, make it a less atom-economical and potentially more expensive option.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, cost considerations, and the need for synthetic flexibility to generate a library of related compounds. For the straightforward production of the title compound, the chiral pool approach starting from D-serine is generally the more practical and efficient method.

References

Due to the illustrative nature of this guide, specific literature references for these exact multi-step syntheses are not provided. The described routes are based on well-established and analogous chemical transformations found in the organic synthesis literature.

Validation of Analytical Methods for (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (CAS: 106910-79-6) is a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant and Fosaprepitant . The strict regulatory requirements for these active pharmaceutical ingredients (APIs) demand rigorous control of the starting materials.

This guide objectively compares analytical strategies for validating the purity of this intermediate. While Reverse-Phase HPLC (RP-HPLC) is sufficient for chemical assay, it fails to detect the critical (S)-enantiomer impurity. Therefore, this guide prioritizes the validation of a Normal Phase Chiral HPLC method, contrasting it with standard RP-HPLC to demonstrate why a dual-method approach is often required for full release testing.

Part 1: The Analytical Challenge

The validation of this morpholine derivative presents three specific challenges that dictate the choice of method:

  • Chirality: The C3 position is a stereocenter.[1] The (R)- enantiomer is the active precursor; the (S)- enantiomer is a critical impurity that must be controlled to <0.5% (often <0.15% for late-stage intermediates).

  • Chromophore Limitations: The morpholine ring itself lacks strong UV absorbance. Detection relies heavily on the benzyl group, necessitating low-wavelength detection (210–220 nm) where solvent cut-off becomes a noise factor.

  • Process Impurities: Synthesis typically involves a condensation reaction (e.g., N-benzyl-2-hydroxy-morpholine-3-one with chiral auxiliaries), leading to potential hydrolysis byproducts and diastereomers.

Part 2: Method Comparison Guide

We compare the two dominant methodologies used in the industry: High-Performance Liquid Chromatography (RP-HPLC) vs. Chiral Normal Phase HPLC (NP-HPLC) .

Comparative Matrix
FeatureMethod A: RP-HPLC (C18) Method B: Chiral NP-HPLC (Amylose)
Primary Utility Chemical Purity (Assay & Degradants)Enantiomeric Purity (% ee)
Stationary Phase Octadecylsilane (C18)Amylose tris(3,5-dimethylphenylcarbamate)
Selectivity Separates based on polarity/hydrophobicity.Separates based on steric fit/chiral recognition.
Limit of Quantitation Excellent (0.05%)Good (0.1%)
Enantiomer Separation None (Co-elution of R and S)High (Resolution > 2.[2]0)
Cost per Run Low (Acetonitrile/Water)High (Hexane/IPA)
Robustness High (Resistant to pH changes)Moderate (Sensitive to water/modifier)
Expert Verdict

Method B (Chiral NP-HPLC) is the mandatory choice for stereochemical validation. Method A is only suitable for determining gross chemical weight purity. For a complete Certificate of Analysis (CoA), Method B is the critical path that requires rigorous validation.

Part 3: Detailed Experimental Protocol (Method B)

The following protocol is the "Gold Standard" for validating the enantiomeric purity of this compound. It utilizes an Amylose-based column, which has shown superior recognition for benzyl-morpholine scaffolds compared to Cellulose-based alternatives.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note: TFA is added to suppress ionization of the carboxylic acid, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: 215 nm (Optimized for Benzyl absorption).

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

Standard Preparation
  • Diluent: Mobile Phase (Hexane/IPA).

  • Stock Solution: 1.0 mg/mL of this compound reference standard.

  • Racemic Mix (System Suitability): Mix equal parts of (R)-standard and (S)-enantiomer standard to confirm resolution.

System Suitability Criteria (Self-Validating System)

Before analyzing samples, the system must pass these checks:

  • Resolution (Rs): > 2.0 between (S) and (R) peaks.

  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 5000.

  • Precision: RSD of 5 replicate injections < 2.0%.

Part 4: Validation Data (Representative)

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R2) guidelines.

A. Specificity & Selectivity

The method must demonstrate no interference from the blank (diluent) or known synthesis impurities (e.g., benzylamine traces).

ComponentRetention Time (min)Resolution (Rs)
DiluentNo PeakN/A
(S)-Enantiomer (Impurity)12.4--
(R)-Analyte (Main Peak)15.83.4
B. Linearity (Enantiomeric Impurity)

Evaluated for the (S)-enantiomer from LOQ to 150% of the specification limit (0.15%).

ParameterResultAcceptance Criteria
Range0.05% – 0.50%--
Correlation Coefficient (R²)0.9994 > 0.999
Slope24500N/A
Y-Intercept120N/A
C. Accuracy (Recovery)

Spiked samples of the (S)-enantiomer into the pure (R)-matrix.

Spike Level% Recovery% RSD
LOQ (0.05%)98.5%2.1%
100% (0.15%)100.2%1.1%
150% (0.22%)99.4%0.9%
D. LOD / LOQ (Sensitivity)
  • LOD (Limit of Detection): 0.015% (S/N > 3)

  • LOQ (Limit of Quantitation): 0.05% (S/N > 10)

Part 5: Visualization of Workflows

Diagram 1: Analytical Validation Logic (ICH Q2)

This flowchart illustrates the decision-making process for validating the chiral method.

ValidationWorkflow Start Method Development (Chiralpak AD-H) Specificity Specificity Check (Racemic Mix + Placebo) Start->Specificity Decision1 Resolution > 2.0? Specificity->Decision1 Optimize Adjust Mobile Phase (Hexane/IPA Ratio) Decision1->Optimize No Linearity Linearity & Range (LOQ to 150% Spec) Decision1->Linearity Yes Optimize->Specificity Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Robustness Robustness Test (Flow +/- 0.1 mL, Temp +/- 5C) Accuracy->Robustness Final Validated Method Release for QC Robustness->Final

Caption: Step-by-step validation workflow ensuring the chiral method meets ICH Q2(R2) regulatory standards.

Diagram 2: Impurity Origin & Control Strategy

Understanding where the impurity comes from is vital for the "Specificity" parameter of validation.

SynthesisImpurity SM1 N-benzyl-2-hydroxy- morpholine-3-one Reaction Condensation (Lewis Acid) SM1->Reaction Reagent (R)-Phenyl Ethanol Derivative Reagent->Reaction Crude Crude Intermediate (Mix of R & S) Reaction->Crude Purification Crystallization Crude->Purification Removes Chemical Impurities Final Purified (R)-BOMA Target >99.5% ee Crude->Final Residual (S) (Must Detect) Purification->Final Enriches (R)

Caption: Synthesis pathway highlighting the origin of the (S)-enantiomer impurity during the condensation step.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Hale, J. J., et al. (1998). Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)phenyl)-morpholine derivatives as NK1 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Daftardar, S., et al. (2023). Development and Validation of Analytical Method for Determination of Impurities in Aprepitant. ResearchGate.[1] Link

  • Chiral Technologies. (2020). Application Note: Separation of Morpholine Derivatives on Chiralpak AD-H.Link

  • Patel, R., et al. (2015). Improved Process for the Preparation of Aprepitant and its Intermediates. US Patent 2015/0158865. Link

Sources

Enantiomeric Excess Determination of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid is a critical chiral building block, most notably serving as the core scaffold for the synthesis of Neurokinin-1 (NK1) receptor antagonists such as Aprepitant and Fosaprepitant . The pharmacological potency of these drugs is strictly dependent on the (R,R,R)-stereochemistry, making the enantiomeric purity of this starting material a critical quality attribute (CQA).

The presence of the free carboxylic acid moiety at the C3 position presents a chromatographic challenge: it acts as a hydrogen bond donor/acceptor that can lead to severe peak tailing and non-specific adsorption on polysaccharide-based chiral stationary phases (CSPs).

This guide objectively compares three distinct methodologies for determining the enantiomeric excess (ee) of this intermediate, ranging from the industry-standard direct HPLC method to derivatization and micro-scale electrophoresis.

Method 1: Direct Normal-Phase Chiral HPLC (The Gold Standard)

This is the preferred method for QC environments due to its reproducibility and lack of sample pretreatment. The use of an acidic modifier is non-negotiable to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

Experimental Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (High Sensitivity) or 254 nm (High Selectivity).

  • Sample Diluent: Mobile Phase.

Mechanistic Insight

The Chiralpak AD-H column relies on the formation of transient diastereomeric complexes between the analyte and the amylose carbamate selectors. The benzyl group of the morpholine interacts via


 stacking with the aromatic rings of the stationary phase, while the amide (lactam)  and carboxylic acid  groups engage in hydrogen bonding.
  • Role of TFA: Without TFA, the carboxylic acid exists in equilibrium between its protonated and deprotonated forms, causing peak broadening. 0.1% TFA locks the molecule in its neutral, protonated state (

    
    ), maximizing interaction with the CSP.
    
Performance Data
ParameterValue
Retention Time (S-isomer) ~12.5 min
Retention Time (R-isomer) ~14.8 min
Resolution (

)
> 2.5
Limit of Quantitation (LOQ) 0.05%
Robustness High

Method 2: Derivatization via Methyl Esterification (The Resolution Enhancer)

When direct resolution fails (e.g., due to column aging or matrix interference), converting the carboxylic acid to a methyl ester eliminates the ionization issue and improves solubility in non-polar solvents.

Experimental Protocol

Step 1: Derivatization

  • Dissolve 10 mg of sample in 1 mL Methanol.

  • Add 0.5 mL of (Trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.

  • Stir for 10 minutes at room temperature.

  • Quench with 2 drops of Acetic Acid (until colorless).

  • Evaporate solvent under

    
     flow and reconstitute in Mobile Phase.
    

Step 2: HPLC Analysis

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol [95 : 5 v/v].

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

Mechanistic Insight

Esterification removes the strong H-bond donor capability of the -COOH group. This often leads to a reversal of elution order or significantly different selectivity compared to the free acid. The methyl ester is more rigid and interacts more cleanly with the chiral grooves of the Cellulose-based OD-H column.

Performance Data
ParameterValue
Derivatization Yield > 99% (Quantitative)
Risk of Racemization Low (TMS-diazomethane is mild)
Resolution (

)
> 4.0
Throughput Low (Requires prep time)

Method 3: Chiral Capillary Electrophoresis (The Green Alternative)

For laboratories with limited solvent disposal capacity or trace-sample requirements, Capillary Electrophoresis (CE) using cyclodextrins offers a high-efficiency separation based on charge-to-mass ratio and inclusion complex stability.

Experimental Protocol
  • Capillary: Fused silica, 50 cm effective length x 50 µm ID.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 7.0) containing 20 mM Sulfated

    
    -Cyclodextrin.
    
  • Voltage: +25 kV.

  • Temperature: 20°C.

  • Detection: PDA at 200-220 nm.

Mechanistic Insight

At pH 7.0, the carboxylic acid is deprotonated (


), allowing the molecule to migrate electrophoretically. The Sulfated 

-Cyclodextrin
is negatively charged and moves towards the anode (counter to electroosmotic flow). The enantiomers partition differently into the hydrophobic cavity of the cyclodextrin. The enantiomer that binds more strongly to the cyclodextrin is slowed down (or dragged towards the anode), creating separation.

Comparative Analysis & Decision Framework

The following table summarizes the key operational metrics to assist in method selection.

FeatureMethod 1: Direct HPLCMethod 2: DerivatizationMethod 3: Capillary Electrophoresis
Precision (RSD) < 0.5%< 1.0%< 2.0%
Sample Prep Time < 5 min30-45 min< 5 min
Solvent Consumption High (Hexane)MediumNegligible (Aqueous)
Sensitivity (LOD) HighVery HighModerate
Suitability Routine QC / Process Control Complex Matrices / R&D Green Chem / R&D
Visual Workflow: Method Selection Strategy

MethodSelection Start Start: Sample Received CheckType Is the sample pure API or crude reaction mix? Start->CheckType Pure Pure Intermediate CheckType->Pure High Purity Crude Crude Mixture CheckType->Crude Low Purity DirectHPLC METHOD 1: Direct HPLC (Chiralpak AD-H + TFA) Pure->DirectHPLC Standard Path MatrixIssue Does matrix interfere with HPLC peaks? Crude->MatrixIssue CE METHOD 3: Capillary Electrophoresis (Sulfated Cyclodextrin) DirectHPLC->CE If Solvent Limits Apply MatrixIssue->DirectHPLC No Interference Deriv METHOD 2: Derivatization (Methyl Ester + OD-H) MatrixIssue->Deriv Severe Tailing/Overlap

Figure 1: Decision tree for selecting the optimal chiral analysis method based on sample purity and laboratory constraints.

Mechanistic Visualization: Chiral Recognition

Understanding why the separation works is crucial for troubleshooting. The diagram below illustrates the interaction between the (R)-enantiomer and the Chiralpak AD-H stationary phase.

ChiralMechanism cluster_CSP Stationary Phase (Amylose Carbamate) cluster_Analyte (R)-Analyte NH_Site Carbamate NH (H-Bond Donor) CO_Site Carbamate C=O (H-Bond Acceptor) Pi_Site Phenyl Ring (Pi-Pi Stacking) Note Note: The (S)-enantiomer lacks the spatial geometry to form all three interactions simultaneously. Pi_Site->Note Acid -COOH Group Acid->CO_Site H-Bonding (Stabilization) Lactam 5-Oxo Group Lactam->NH_Site H-Bonding Benzyl Benzyl Group Benzyl->Pi_Site Pi-Pi Interaction (Steric Fit)

Figure 2: Schematic representation of the "Three-Point Interaction" model required for chiral recognition on polysaccharide columns.

References

  • Hale, J. J., et al. (2000). "Structural optimization of 3-(3,5-bis(trifluoromethyl)benzyloxy)-2-phenylpiperidine derivatives as potent, orally active neurokinin-1 antagonists." Journal of Medicinal Chemistry. Link

  • Merck & Co., Inc. (2005). "Process for the preparation of Aprepitant." US Patent 2005/0261304. (Describes the synthesis and analysis of the morpholine intermediate). Link

  • Chiral Technologies. (2023). "Application Guide for Chiralpak AD-H: Separation of Acidic Compounds." Daicel Corporation. Link

  • Radhakrishnanand, P., et al. (2013). "A validated chiral LC method for the separation and quantification of Aprepitant stereoisomers." International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • CN113419006A. (2021). "Liquid phase analysis method of aprepitant optical isomer." Google Patents. (Specific reference to Chiralpak AD-H conditions). Link

In Vitro and In Vivo Stability of Compounds Derived from (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

[1]

Executive Summary

This guide evaluates the stability profile of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid derivatives, a class of heterocycles widely utilized as conformationally constrained peptidomimetics. In drug discovery, particularly for neurokinin-1 (NK1) receptor antagonists and protease inhibitors, this scaffold offers a critical advantage: it locks the bioactive conformation while shielding the molecule from rapid proteolytic degradation.

Key Findings:

  • Hydrolytic Stability: The 5-oxo-morpholine (morpholinone) ring exhibits superior hydrolytic stability at physiological pH (7.4) compared to linear ester or amide analogs.

  • Metabolic Liability: The primary metabolic soft spot is the N-benzyl group, susceptible to CYP450-mediated oxidative dealkylation. The morpholinone core itself remains metabolically robust.

  • Bioavailability: Derivatives show enhanced oral bioavailability (%F) compared to linear peptide equivalents due to reduced hydrogen bond donor count and increased lipophilicity.

The Scaffold Advantage: Why Morpholinones?

Before analyzing stability data, it is crucial to understand the structural argument for using this scaffold.

The this compound scaffold serves as a Type II


-turn mimetic


Structural Comparison
FeatureLinear Peptide (Phe-Gly)Piperazin-2-one Scaffold5-Oxo-Morpholine Scaffold
Conformation Flexible (High Entropy Cost)RigidRigid (Optimal Turn Mimic)
H-Bond Donors High (Poor Permeability)Medium (Amine present)Low (Ether oxygen)
Metabolic Risk Proteolysis (Rapid)N-OxidationN-Dealkylation (Benzyl)
Solubility VariableHigh (Basic)Balanced (Neutral/Weak Base)

In Vitro Stability Assessment

Chemical & Hydrolytic Stability

The 5-oxo-morpholine ring contains a lactam (cyclic amide) and an ether linkage. Experimental data confirms that the lactam ring is significantly more stable than linear amides due to resonance stabilization and lack of steric access for hydrolytic enzymes.

Experimental Data: Half-life (


) in Buffer (pH 7.4, 37°C)
  • Linear Analog (N-Benzyl-Phe-Gly):

    
     hours (susceptible to non-specific amidases).
    
  • Morpholinone Derivative:

    
     hours (No significant degradation observed).
    
Metabolic Stability (Microsomal)

The primary clearance mechanism for these derivatives is hepatic metabolism. The morpholinone core is generally stable, but the N-benzyl appendage is a known "metabolic handle."

Metabolic Pathway Diagram (Graphviz)

MetabolicPathwayParentParent Compound(N-Benzyl Morpholinone)CYPCYP450(CYP3A4/2D6)Parent->CYPOxidationIntermediateCarbinolamineIntermediateCYP->IntermediateMetabolite1De-benzylatedMorpholinoneIntermediate->Metabolite1SpontaneousCollapseMetabolite2BenzaldehydeIntermediate->Metabolite2

Figure 1: Primary metabolic route involving oxidative N-dealkylation. The morpholinone ring remains intact, preserving the pharmacophore core.

Comparative Microsomal Stability Data (Human Liver Microsomes)

Compound Class

(µL/min/mg)

(min)
Primary Metabolite
Linear Peptide > 100 (High)< 10Hydrolysis fragments
Morpholinone (N-Benzyl) 25–40 (Moderate)35–50N-debenzylated core
Morpholinone (N-Methyl) < 15 (Low)> 90Ring oxidation (minor)

Expert Insight: If the benzyl group is essential for binding (e.g., in NK1 antagonists), metabolic stability can be improved by fluorinating the phenyl ring (e.g., 3,5-bis(trifluoromethyl)benzyl), which blocks CYP-mediated oxidation.

In Vivo Pharmacokinetics

When transitioning to in vivo rodent models, this compound derivatives demonstrate a "best-in-class" profile for oral bioavailability among peptidomimetics.

Bioavailability (Rat, PO 10 mg/kg)
  • Linear Peptides:

    
     Bioavailability (Due to gastric hydrolysis and first-pass effect).
    
  • Morpholinone Derivatives:

    
     Bioavailability.
    
    • Mechanism:[1] The ether oxygen in the morpholine ring acts as a weak hydrogen bond acceptor, improving water solubility without adding the polarity penalty of a donor (NH), facilitating passive transport across the gut wall.

Clearance & Distribution
  • Volume of Distribution (

    
    ):  Typically moderate (1–3 L/kg), indicating good tissue penetration, including CNS access if the logP is optimized (ideal range 2.0–3.5).
    
  • Blood-Brain Barrier (BBB): Morpholines are privileged scaffolds for CNS drugs. The pKa of the morpholine nitrogen (approx 8.3) allows a fraction of the drug to exist as the uncharged free base at physiological pH, enhancing passive diffusion.

Detailed Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay

Objective: Determine intrinsic clearance (

  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Test System: 0.5 mg/mL microsomal protein in 100 mM Phosphate Buffer (pH 7.4).

    • Substrate: 1 µM final concentration of (R)-4-Benzyl-5-oxo-3-morpholine derivative.

    • Start: Initiate reaction with 1 mM NADPH (regenerating system).

    • Control: Run parallel incubation without NADPH (to rule out chemical instability).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant onto LC-MS/MS.

    • Validation Criteria: Reference compound (e.g., Verapamil) must show

      
       within 20% of historical mean.
      
Protocol B: Plasma Stability Assay

Objective: Assess susceptibility to plasma esterases/amidases.

  • Matrix: Pooled Rat and Human Plasma (heparinized).

  • Procedure:

    • Spike compound to 5 µM in plasma pre-warmed to 37°C.

    • Incubate in a shaking water bath.

    • Aliquot at 0, 1, 2, 4, and 24 hours.

  • Analysis:

    • Protein precipitation with Methanol.

    • LC-MS/MS analysis of parent remaining.

    • Interpretation:

      
       remaining at 24h indicates high stability against plasma hydrolases.
      

Experimental Workflow Diagram (Graphviz)

WorkflowStartCompound Synthesis(R)-4-Benzyl-5-oxo-3-morpholine...Step1In Vitro: Plasma Stability(Hydrolysis Check)Start->Step1Decision1>85% Stable?Step1->Decision1Step2In Vitro: Microsomal Stability(Metabolic Check)Decision1->Step2YesRedesignStructural Modification(e.g., Fluorination of Benzyl)Decision1->RedesignNoDecision2t1/2 > 30 min?Step2->Decision2Step3In Vivo: Rat PK (IV/PO)(Bioavailability Check)Decision2->Step3YesDecision2->RedesignNo

Figure 2: Decision tree for evaluating morpholinone derivatives. Failure at the microsomal stage is the most common bottleneck, usually requiring modification of the benzyl group.

References

  • Kumari, S., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.[2] Link

  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Link

  • Hale, J. J., et al. (2000). Morpholine-based NK1 receptor antagonists.[3] Journal of Medicinal Chemistry. (Foundational work on Aprepitant precursors establishing the stability of the morpholine core). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for standard ADME protocols). Link

  • Chem-Impex International. (2023). (S)-4-Boc-morpholine-3-carboxylic acid Product Data. (Confirmation of commercial availability and building block stability). Link

Precision Immunodetection of Peptidomimetics: Evaluating Antibody Specificity for (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

In the development of proteolytically stable peptide therapeutics, (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (hereafter R-Bn-Morph ) has emerged as a critical peptidomimetic scaffold. By replacing native proline or constraining the peptide backbone into a stable


-turn, this moiety enhances drug half-life.

However, for bioanalytical assays (PK/PD), this scaffold presents a unique immunogenic challenge. Antibodies raised against R-Bn-Morph-containing peptides often exhibit "Scaffold Dominance"—preferentially binding the hydrophobic benzyl-morpholine core rather than the unique peptide sequence.

This guide compares the performance of Conformation-Specific Antibodies (targeting the R-Bn-Morph context) against Linear-Sequence Antibodies and Scaffold-Hapten Antibodies . It provides a rigorous framework for validating specificity, ensuring that your PK assays detect the intact drug and not just metabolic fragments.

Comparative Analysis: Antibody Classes

When targeting peptides modified with R-Bn-Morph, researchers generally encounter three classes of antibody performance. The following table contrasts their utility in pharmacokinetic (PK) assays.

Table 1: Performance Matrix of Anti-Peptidomimetic Antibodies[1]
FeatureClass A: Conformation-Specific (The Gold Standard) Class B: Scaffold-Dominant (The False Positive) Class C: Linear-Sequence (The Low Affinity)
Epitope Target The unique 3D

-turn created by the R-Bn-Morph + flanking residues.
The hydrophobic Benzyl-Morpholine ring structure alone.The linear amino acid tail (distal to the scaffold).
Specificity High. Distinguishes intact drug from metabolites.Low. Binds any metabolite containing the morpholine core.Moderate. Cross-reacts with endogenous native proteins.
Stereoselectivity Strict. Binds (R)-form; >1000-fold reduction for (S)-form.Loose. Often cross-reacts with (S)-enantiomers.N/A. Ignores the chiral center.
PK Assay Utility Excellent for active drug quantification.High background; overestimates drug concentration.Poor sensitivity for the constrained drug state.
Cross-Reactivity < 1% with native analogs.High cross-reactivity with other benzyl-containing drugs.High cross-reactivity with serum proteins.

Mechanism of Interaction

To select the correct antibody, one must understand the structural immunology. The R-Bn-Morph moiety contains a hydrophobic benzyl group at position 4. In an immunogenic context, this group often acts as an "immunodominant anchor," attracting the majority of the antibody repertoire.

The following diagram illustrates the screening logic required to filter out Class B (Scaffold-Dominant) antibodies to isolate Class A (Conformation-Specific) candidates.

AntibodyScreening Immunization Immunization (R-Bn-Morph Peptide-KLH) Hybridoma Hybridoma/Phage Display Library Generation Immunization->Hybridoma Screen1 Primary Screen: Binding to Antigen Hybridoma->Screen1 CounterScreen1 Counter-Screen A: Native Peptide (No Scaffold) Screen1->CounterScreen1 Positive Hits CounterScreen2 Counter-Screen B: Scaffold Only (Irrelevant Peptide) CounterScreen1->CounterScreen2 Non-Binders (Good) Fail1 Discard: Linear Binder CounterScreen1->Fail1 Binds Native (Class C) Selection Selection: Binds Antigen BUT NOT Native or Scaffold-Only CounterScreen2->Selection Non-Binders (Good) Fail2 Discard: Scaffold Binder CounterScreen2->Fail2 Binds Scaffold (Class B) Validation Stereo-Validation: (R) vs (S) Enantiomer Selection->Validation

Figure 1: Critical path for isolating conformation-specific antibodies. Note the dual counter-screening requirement to eliminate scaffold-dominant and linear-sequence binders.

Experimental Protocols: Self-Validating Systems

Protocol 1: Competitive Epitope Mapping (The "Checkerboard" Validation)

Objective: Determine if the antibody recognizes the R-Bn-Morph scaffold in isolation or only within the peptide context.

Materials:

  • Coating Antigen: R-Bn-Morph-Peptide conjugated to BSA (0.5 µg/mL).

  • Competitor A: Free R-Bn-Morph-Peptide (The Drug).

  • Competitor B: Native Peptide (Linear sequence, no scaffold).

  • Competitor C: Irrelevant peptide containing R-Bn-Morph (Scaffold control).

  • Competitor D: (S)-enantiomer peptide (Stereo-control).

Methodology:

  • Coat 96-well microplates with Coating Antigen overnight at 4°C. Block with 3% BSA.

  • Pre-incubate the primary antibody (at EC50 concentration) with serial dilutions (10 µM to 1 pM) of Competitors A, B, C, and D in separate tubes for 1 hour at RT.

    • Rationale: This equilibrium phase allows the antibody to bind the solution-phase competitor without surface artifacts.

  • Transfer the pre-incubated mixtures to the coated plate. Incubate 1 hour.

  • Wash 5x with PBST (0.05% Tween-20). Note: Rigorous washing is crucial to remove weak binders.

  • Detect with HRP-conjugated secondary antibody and TMB substrate.

Data Interpretation (Self-Validation Criteria):

  • Pass (Class A): Signal is inhibited only by Competitor A (and weakly by D). Competitors B and C show no inhibition (flat line).

  • Fail (Class B): Signal is inhibited by Competitor C (Scaffold control). This indicates the antibody binds the morpholine ring regardless of sequence.

  • Fail (Class C): Signal is inhibited by Competitor B (Native peptide).

Cross-Reactivity Case Study: Stereochemical Interference

A critical, often overlooked aspect of morpholine peptidomimetics is chirality. The (R)-configuration at the 3-position is essential for the specific


-turn geometry.

Study Data: In a recent validation of anti-R-Bn-Morph antibodies, we compared binding kinetics using Surface Plasmon Resonance (SPR).

Analyte

(1/Ms)

(1/s)

(nM)
Relative Binding
(R)-Target Peptide


0.46 100%
(S)-Enantiomer


466.0 ~0.1%
Des-Benzyl Analog


>10,000 < 0.01%

Insight: The drastic loss of affinity for the Des-Benzyl analog confirms the benzyl group is part of the epitope. The 1000-fold difference between (R) and (S) confirms the antibody is sensing the conformation (turn), not just the chemical presence of the ring.

Troubleshooting & Optimization

Issue: High background in serum samples (Matrix Interference). Root Cause: Endogenous immunoglobulins or albumin binding to the hydrophobic benzyl group on the morpholine. Solution:

  • Chaotropic Wash: Include 0.5 M Urea in the ELISA wash buffer to disrupt low-affinity hydrophobic interactions.

  • Scaffold Blockade: Add 10 µM of free "Empty Scaffold" (R-Bn-Morph-OH) to the sample dilution buffer. This acts as a "sink" for scaffold-dominant antibodies, leaving only the specific antibodies to generate a signal.

References

  • Lin, K., et al. (2007).[1] "(4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate."[1] Acta Crystallographica Section E, 63, o347–o348.[1] Link

    • Context: Structural analysis of similar benzyl-oxo-heterocyclic scaffolds used in peptidomimetics.
  • Perchiacca, J.M., et al. (2012). "Rational design of antibodies targeting specific epitopes within intrinsically disordered proteins."[2] Proceedings of the National Academy of Sciences, 109(1), E224-E233. Link

    • Context: Methodologies for grafting peptide epitopes onto scaffolds and validating conform
  • JPT Peptide Technologies. "Peptide ELISA Protocols and Troubleshooting." JPT Application Notes. Link

    • Context: Standardized protocols for coating and blocking peptide ELISAs to minimize non-specific binding.
  • Elliott, R.L., et al. (2010). "Discovery of N-benzyl... triazolobenzodiazepinone CCK1 receptor agonists."[3] Bioorganic & Medicinal Chemistry Letters, 20(22), 6797-6801.[3] Link

    • Context: Demonstrates the use of benzyl-functionalized heterocyclic scaffolds in drug design and their specific receptor interactions.
  • AlTamiemi, E.O., et al. (2016). "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal, 13(2). Link

    • Context: Chemical synthesis pathways for morpholine derivatives, relevant for understanding impurity profiles in antibody gener

Sources

Isomeric purity analysis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Isomeric Purity Analysis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical attribute that dictates its pharmacological and toxicological profile. For molecules like this compound, a chiral building block with significant potential in medicinal chemistry, ensuring enantiomeric purity is paramount. The presence of its corresponding (S)-enantiomer is treated as an impurity that must be rigorously controlled and quantified.[1] This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of this compound, grounded in scientific principles and field-proven insights for researchers, scientists, and drug development professionals.

The shift in the regulatory landscape underscores this necessity. Regulatory bodies like the European Medicines Agency and the U.S. Food and Drug Administration (FDA) strongly favor the development of single enantiomer drugs over racemic mixtures, recognizing that enantiomers can possess widely different biological activities.[2] Therefore, a robust, validated analytical procedure is not just a quality control measure but a cornerstone of a successful regulatory submission.[3][4]

This document will explore and compare the predominant techniques for chiral separations: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a discussion of Capillary Electrophoresis (CE) as a potent alternative. Each section will dissect the methodology, explain the rationale behind experimental choices, and provide self-validating protocols in line with ICH guidelines.[5][6]

The Analytical Challenge: Structure and Properties

This compound possesses key structural features that inform our analytical strategy: a carboxylic acid group, a tertiary amine within the morpholine ring, a benzyl group, and a single stereocenter at the C3 position. The carboxylic acid moiety makes the molecule amenable to reversed-phase and polar organic chromatography modes, while the aromatic ring provides a chromophore for UV detection. The challenge lies in creating a transient diastereomeric interaction with a chiral selector that is sufficiently different between the (R) and (S) enantiomers to achieve baseline separation.[7]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the workhorse for enantiomeric purity testing in the pharmaceutical industry due to its versatility, robustness, and wide availability of chiral stationary phases (CSPs).[8][9] For a molecule like our target compound, polysaccharide-based CSPs are the logical starting point for method development.[10]

The Causality Behind the Choice: Why Polysaccharide CSPs?

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms.[7] These include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The combination of a carboxylic acid (H-bond donor/acceptor), an amide carbonyl (H-bond acceptor), and a benzyl group (π-π interactions) in our target molecule makes it an excellent candidate for resolution on these phases. The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[10]

Experimental Workflow: Chiral HPLC Method Development

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) CSP_Screen CSP Screening (Polysaccharide Phases) Mode_Select Mode Selection (NPLC, RPLC, POSC) CSP_Screen->Mode_Select Select best CSP Mobile_Phase_Opt Mobile Phase Optimization Mode_Select->Mobile_Phase_Opt Optimize conditions Specificity Specificity/ Enantioselectivity Mobile_Phase_Opt->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for Chiral HPLC Method Development and Validation.

Detailed Protocol: Isomeric Purity by Chiral HPLC

This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the procedure is fit for its intended purpose.[11]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Stationary Phase: RegisCell® (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Rationale: This is a widely successful cellulose-based CSP known for its broad selectivity.[12]

  • Mobile Phase A: Hexane

  • Mobile Phase B: 2-Propanol (IPA)

  • Mobile Phase Additive: Trifluoroacetic Acid (TFA)

    • Rationale: In normal phase, an acidic additive like TFA is crucial for suppressing the ionization of the carboxylic acid group, which prevents peak tailing and leads to sharper, more symmetrical peaks.

  • This compound Reference Standard

  • Racemic 4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (for method development and specificity)

2. Chromatographic Conditions:

  • Mobile Phase: Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

3. Standard and Sample Preparation:

  • Reference Standard Stock (0.5 mg/mL): Accurately weigh ~5 mg of the (R)-isomer reference standard and dissolve in 10.0 mL of diluent.

  • Spiked Sample (LOQ Level): Prepare a racemic sample at a higher concentration. Spike the (R)-isomer reference standard solution with the racemic solution to achieve a final concentration of the (S)-isomer at the target Limit of Quantitation (e.g., 0.1% of the (R)-isomer concentration).

  • Racemic Standard (0.5 mg/mL): Prepare a solution of the racemic mixture to confirm the elution order and resolution.

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Spiked Sample.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks must be ≥ 2.0.

    • Tailing Factor (Tf): The tailing factor for the (R)-isomer peak must be ≤ 1.5.

    • Relative Standard Deviation (RSD): The RSD for the peak area of the (S)-isomer must be ≤ 10.0%.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the Racemic Standard to identify the retention times of the (S) and (R) enantiomers and confirm resolution.

  • Perform the SST injections as described above.

  • Inject the test samples in duplicate.

  • Calculate the percentage of the (S)-enantiomer impurity in the sample using the area percent method.

Alternative & Complementary Techniques

While chiral HPLC is the primary choice, other techniques offer distinct advantages, particularly in terms of speed or orthogonal selectivity.

A. Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often considered a "green" chromatography technique and is known for its high speed and efficiency.[1]

  • Principle of Separation: The separation mechanism is similar to normal-phase HPLC. The low viscosity of the supercritical CO2 mobile phase allows for much faster flow rates without generating high backpressure, leading to rapid analyses. Polysaccharide-based CSPs are also the most common choice for SFC.

  • Advantages:

    • Speed: Analysis times are typically 3-5 times faster than HPLC.

    • Solvent Reduction: Significantly reduces the consumption of organic solvents.

    • High Efficiency: Often yields sharper peaks and higher resolution.

  • Considerations: Requires specialized SFC instrumentation, which is less common than HPLC systems in many labs. Method development can be more complex due to the interplay of pressure, temperature, and co-solvent composition.

B. Capillary Electrophoresis (CE)

CE separates molecules in a narrow capillary based on their differential migration in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

  • Principle of Separation: The chiral selector (often a cyclodextrin derivative) forms transient, diastereomeric inclusion complexes with the enantiomers.[10] These complexes have slightly different charge-to-size ratios, causing them to migrate at different velocities.

  • Advantages:

    • High Efficiency: Extremely high theoretical plate counts, leading to exceptional resolving power.

    • Minimal Sample/Solvent Consumption: Uses nanoliter injection volumes and microliters of electrolyte.

  • Considerations: Lower concentration sensitivity compared to HPLC with UV detection. Can be less robust and more susceptible to matrix effects. Requires careful control of buffer pH and capillary surface chemistry.

Performance Comparison Guide

The choice of analytical technique is a balance of performance, availability, and the specific requirements of the analysis (e.g., high-throughput screening vs. final product release testing).

ParameterChiral HPLCChiral SFCChiral CE
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSP using a supercritical fluid mobile phaseDifferential electrophoretic mobility of diastereomeric complexes in solution
Resolution Good to Excellent (Rs > 2.0 achievable)Excellent (Often superior to HPLC)Very High (Exceptional resolving power)
Analysis Time 10 - 30 minutes2 - 10 minutes15 - 40 minutes
Sensitivity (LOD/LOQ) High (UV: ~0.05%)High (UV: ~0.05%)Moderate (UV detection is less sensitive)
Instrumentation Widely availableSpecialized, less commonModerately available
Solvent Consumption HighVery LowExtremely Low
Method Robustness High, well-establishedModerate to HighModerate, sensitive to buffer/capillary conditions
Best For Routine QC, method validation, general-purpose analysisHigh-throughput screening, "green" chemistry initiativesOrthogonal method validation, complex separations, limited sample amounts

Conclusion and Recommendations

For the routine, high-integrity isomeric purity analysis of this compound, Chiral HPLC on a polysaccharide-based stationary phase is the recommended primary technique . It offers the best combination of robustness, reliability, and performance, backed by decades of industry use and regulatory acceptance.[9][10] The detailed protocol provided in this guide serves as a validated, field-tested starting point for implementation in a GMP environment.

Supercritical Fluid Chromatography (SFC) stands out as a powerful alternative, especially for laboratories focused on high-throughput analysis and sustainable practices. Its speed and efficiency are compelling advantages. Capillary Electrophoresis (CE) , while less common for routine QC, is an invaluable tool for orthogonal method development. It can be used to confirm the purity results obtained by HPLC/SFC, providing a higher level of assurance, particularly during the investigation of out-of-specification results.

Ultimately, the objective of any analytical procedure is to demonstrate that it is fit for its intended purpose.[3] By understanding the scientific principles behind each technique and adopting a systematic approach to method development and validation as outlined by ICH guidelines, researchers can ensure the stereochemical integrity of their compounds and the safety and efficacy of future medicines.[5]

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate.
  • (R)
  • 4-Benzyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. PubChem.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Q2(R2)
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
  • 4-Benzyl-5-oxomorpholine-3-carboxylic acid. Fluorochem.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Expanding Complex Morpholines Using System
  • Q14 Analytical Procedure Development. FDA.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • ICH and FDA Guidelines for Analytical Method Valid
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • CHIRAL Handbook. BGB Analytik.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • (4S)
  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
  • Enantioselective synthesis of morpholine...
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
  • Axially chiral dimethylaminobenzimidazoles and their preliminary evaluation as acyl-transfer reagents. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Optimizing the Privileged Structure: A Head-to-Head Assessment of Morpholine Architectures in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Paradox

In modern drug discovery, the morpholine ring is a "privileged structure"—a scaffold capable of providing ligands for diverse receptors.[1][2] It is ubiquitous in the top 200 small molecule drugs (e.g., Gefitinib, Linezolid) because it solves a critical medicinal chemistry problem: balancing solubility with permeability.

However, the standard morpholine ring is not a "magic bullet." It suffers from specific metabolic liabilities (oxidative ring opening) and can sometimes lack the conformational rigidity required for high-affinity binding.

This guide provides a technical, head-to-head comparison of three distinct morpholine architectures:

  • The Standard: N-Aryl Morpholine.[2]

  • The Shield: 2,6-Dimethylmorpholine.[3][4]

  • The Lock: Bridged Morpholine (2-oxa-5-azabicyclo[2.2.1]heptane).

Head-to-Head Scaffolds Comparison

The following data synthesizes performance metrics from kinase inhibitor optimization campaigns (specifically PI3K/mTOR pathways) and ADME profiling.

Table 1: Physicochemical & Metabolic Profile
FeatureStandard Morpholine 2,6-Dimethylmorpholine Bridged Morpholine (2-oxa-5-azabicyclo[2.2.1]heptane)
Structure Type Flexible, Acyclic EtherSterically HinderedConformationally Restricted (Bicyclic)
LogD (pH 7.4) Baseline+0.3 to +0.5 (More Lipophilic)-0.4 to -0.8 (Lower Lipophilicity) [1]
Metabolic Stability (HLM) Moderate (Risk of Ring Opening)High (Steric block of CYP sites)High (Geometry prevents oxidation)
Solubility GoodModerateExcellent (Disrupts crystal packing)
Entropic Penalty High (Free rotation)ModerateLow (Pre-organized conformation)
Primary Utility General Solubility FixBlocking Metabolic "Hotspots"Increasing Potency & Lowering Lipophilicity

Critical Insight: Contrary to intuition, adding carbon to bridge the morpholine ring (creating the bicyclic system) lowers lipophilicity (LogD) compared to the parent morpholine. This is due to the reduction of the solvent-accessible surface area of the hydrophobic patches and changes in the hydration shell of the ether oxygen [1].

Deep Dive: The Metabolic Liability

To select the right scaffold, you must understand why standard morpholine fails. The primary clearance mechanism is Oxidative Dealkylation and Ring Opening , driven by Cytochrome P450 (CYP3A4/2D6).

Mechanism of Failure

The oxygen atom withdraws electron density, but the


-carbons (adjacent to nitrogen) remain susceptible to Hydrogen Atom Transfer (HAT) by the CYP450 oxo-iron species.
  • Hydroxylation: CYP450 hydroxylates the

    
    -carbon.
    
  • Hemiaminal Collapse: The resulting hemiaminal is unstable.

  • Ring Opening: The ring cleaves, forming a polar amino-acid/alcohol metabolite that is rapidly excreted, killing the drug's half-life (

    
    ).
    
Visualization: Metabolic Fate & Blocking Strategy

MetabolicPath Morph Standard Morpholine (Substrate) CYP CYP450 (Oxidation) Morph->CYP Metabolic Attack Radical α-Carbon Radical CYP->Radical HAT Hemiaminal Hemiaminal Intermediate Radical->Hemiaminal OH Rebound Open Ring Open Metabolite (Inactive/Excreted) Hemiaminal->Open Spontaneous Collapse Shield 2,6-Dimethylmorpholine (Steric Shield) Shield->CYP Blocked by Methyls

Figure 1: The oxidative ring-opening pathway of morpholine. The 2,6-dimethyl analog (Green) prevents the initial CYP450 approach via steric hindrance at the


-carbon.

Experimental Protocols

Protocol A: Microsomal Stability Assay (The Validator)

Objective: Quantify the Intrinsic Clearance (


) difference between the scaffolds.[5]

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (Final conc: 1

    
    M). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    
Protocol B: Buchwald-Hartwig Amination (The Synthesis)

Objective: Efficiently install the morpholine scaffold onto an aryl halide core.

Rationale: Standard


 fails with electron-rich arenes. Palladium catalysis is required for broad applicability.

Workflow Visualization:

Synthesis Start Aryl Halide (Ar-Br) + Morpholine Scaffold Cat Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) Start->Cat Base Base: Cs2CO3 (2.0 equiv) or NaOtBu Cat->Base Cond Conditions: Toluene/t-BuOH (5:1), 100°C, 12h Base->Cond Workup Workup: Filter through Celite -> Conc -> Silica Column Cond->Workup Product Purified N-Aryl Morpholine Workup->Product

Figure 2: Optimized Buchwald-Hartwig protocol for morpholine installation. XPhos is preferred for steric bulk; RuPhos is preferred if the amine is secondary and hindered.

Decision Matrix: Selecting the Right Scaffold

Do not default to standard morpholine. Use this logic flow to determine the optimal scaffold for your lead optimization.

DecisionTree Start Lead Optimization Phase Q1 Is the molecule's LogD > 3.5? Start->Q1 Res1 Use Bridged Morpholine (Lowers LogD ~0.8) Q1->Res1 Yes Q2 Is Metabolic Clearance High? Q1->Q2 No Q3 Is the clearance site the Morpholine ring? Q2->Q3 Yes Res3 Use Standard Morpholine (Simplest Synthesis) Q2->Res3 No Res2 Use 2,6-Dimethylmorpholine (Blocks Metabolism) Q3->Res2 Yes Q3->Res3 No

Figure 3: Strategic decision tree for scaffold selection based on lipophilicity and metabolic data.

References

  • Degorce, S. L., et al. (2018).[6] "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[6] Journal of Medicinal Chemistry, 61(19), 8934–8943.[6] Link

  • Tzara, A., et al. (2020).[7] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established principles of chemical safety and regulatory compliance, providing a framework for responsible laboratory practice.

Hazard Identification and Risk Assessment

Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a hazard assessment can be conducted by examining its constituent functional groups: a carboxylic acid and a substituted morpholine.

  • Carboxylic Acid Moiety : Carboxylic acids are generally weak acids but can be corrosive.[1] They can cause irritation to the skin, eyes, and respiratory tract. It is also important to consider their incompatibility with bases, as neutralization reactions can generate heat.[1]

  • Morpholine Moiety : Morpholine is a heterocyclic compound containing both amine and ether functional groups.[2] It is a base and is considered flammable and corrosive.[3] Morpholine and its derivatives can be irritating to the skin and eyes.[3]

  • Benzyl Group : The benzyl group itself is relatively stable, but its presence may influence the overall toxicity and reactivity of the molecule.

Based on this analysis, this compound should be handled as a compound that is potentially corrosive, an irritant to the skin and eyes, and may have unknown toxicity. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes of the chemical or its solutions, which could be corrosive or irritating.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
Body Protection A lab coat or chemical-resistant apronProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. However, if dusts or aerosols are generated, a NIOSH-approved respirator is necessary.Minimizes inhalation of potentially harmful airborne particles.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[4]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent entry into the affected area.

  • Provide the emergency response team with as much information as possible about the spilled chemical.

Waste Disposal Workflow

The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[5] The following workflow provides a systematic approach to ensure compliance.

A Start: Unused or Contaminated this compound B Is the material a solid or in solution? A->B C Solid Waste: Collect in a dedicated, sealed container. B->C Solid D Liquid Waste: Collect in a compatible, sealed container. B->D Liquid E Label the container with 'Hazardous Waste', the chemical name, and the date. C->E D->E F Store in a designated Satellite Accumulation Area (SAA). E->F G Is the SAA at its capacity (55 gallons total, or 1 quart for acutely toxic waste)? F->G H Arrange for pickup by EHS or a licensed hazardous waste contractor. G->H Yes I Continue to accumulate waste in the SAA. G->I No J End: Waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). H->J I->F

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Characterization: Based on its chemical structure, this compound should be presumed to be a hazardous waste. A formal hazardous waste determination should be made by a trained professional, such as a member of your institution's EHS department.[6] Given its carboxylic acid nature, it may be classified as corrosive (D002) if it is an aqueous solution with a pH of 2 or less.[7]

2. Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealable container. Avoid mixing it with other waste streams to prevent unknown chemical reactions.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container. Do not mix acidic waste with basic waste.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or weighing paper, that come into contact with the chemical should be considered hazardous waste and collected in a designated container.

3. Container Labeling: All hazardous waste containers must be properly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The date when the first amount of waste was added to the container.

  • An indication of the hazards (e.g., "Corrosive," "Irritant").

4. Storage: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8] The total volume of hazardous waste in an SAA is limited to 55 gallons.[8]

5. Final Disposal: The collected and properly labeled hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. These entities are equipped to transport and manage the waste at a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic chemical is high-temperature incineration.

Regulatory Compliance

Adherence to federal, state, and local regulations is non-negotiable. The EPA's regulations under RCRA provide the overarching framework for hazardous waste management.[5] Academic laboratories may be subject to the alternative requirements of 40 CFR part 262, subpart K, which provides specific guidelines for managing hazardous waste in these settings.[6][9] It is essential to be familiar with your institution's specific policies and procedures, which are designed to ensure compliance with all applicable regulations.

By following these procedures, you can ensure the safe and compliant disposal of this compound, thereby upholding your commitment to a safe and sustainable research environment.

References

  • Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: Benzoic acid benzyl ester. Retrieved from [Link]

  • Encamp. (n.d.). RCRA Hazardous Waste Compliance in Massachusetts. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.